molecular formula C27H53NO14 B8265350 t-Boc-amido-PEG10-acid

t-Boc-amido-PEG10-acid

Cat. No.: B8265350
M. Wt: 615.7 g/mol
InChI Key: CYDSOVWMQJSODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-Boc-amido-PEG10-acid is a useful research compound. Its molecular formula is C27H53NO14 and its molecular weight is 615.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H53NO14/c1-27(2,3)42-26(31)28-4-5-32-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-18-19-39-20-21-40-22-23-41-24-25(29)30/h4-24H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDSOVWMQJSODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H53NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to t-Boc-amido-PEG10-acid: A Versatile Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Boc-amido-PEG10-acid is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[1][2] This guide provides a comprehensive technical overview of its chemical properties, applications, and the experimental protocols for its use. The molecule incorporates a terminal carboxylic acid, a ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (t-Boc) protected amine.[1][3] This unique structure allows for the strategic and sequential conjugation of different molecular entities, making it an invaluable tool in the development of complex biomolecules and therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5][6]

Core Chemical Properties

This compound is a well-defined molecule with specific physicochemical properties that are crucial for its application in sensitive biological systems. The key quantitative data for this molecule and its common derivatives are summarized below.

PropertyThis compoundt-Boc-amido-PEG10-aminet-Boc-amido-PEG10-NHS estert-Boc-amido-PEG10-azide
Molecular Formula C28H55NO14C27H56N2O12C32H58N2O16C27H54N4O12
Molecular Weight ( g/mol ) 629.74[7]~600.77726.8[8]626.8[9]
CAS Number 2410598-01-3[3][7]1347704-59-92055040-78-1Not available
Purity >96%[3][7]≥98%≥95%98%[9]
Solubility Soluble in water, DMSO, DMF, DCM[4]Soluble in water, DMSO, DMF, DCMSoluble in DMSO, DCM, DMF[8]-
Storage Condition -20°C[3]--20°C[8]-20°C[9]

Key Applications

The unique trifunctional nature of this compound, with its reactive carboxyl group, hydrophilic PEG spacer, and protected amine, makes it a versatile tool in several advanced scientific applications.

  • Bioconjugation: The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds.[3] The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[2]

  • Drug Delivery: In drug delivery systems, this linker can be used to attach targeting ligands to drug molecules or nanoparticles. The PEG chain can improve the pharmacokinetic properties of the drug by increasing its circulation half-life.[2][6]

  • PROTAC Development: this compound serves as a precursor for the synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[4] The PEG10 linker provides the necessary flexibility and length for the efficient formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

  • Surface Modification: The molecule can be used to modify surfaces to introduce specific functionalities, improve biocompatibility, or prevent non-specific binding.

Experimental Protocols

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent coupling to a primary amine-containing molecule.[10]

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.5)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.1 equivalents of NHS (or Sulfo-NHS).

    • Add 1.1 equivalents of EDC.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[10]

  • Coupling to Amine:

    • Dissolve the amine-containing target molecule in the appropriate reaction buffer.

    • Add the activated NHS ester solution to the target molecule solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Purification:

    • Purify the conjugate using appropriate chromatographic techniques, such as size-exclusion or affinity chromatography, to remove unreacted reagents.

G cluster_activation Activation Step cluster_coupling Coupling Step This compound This compound Activated_Ester t-Boc-amido-PEG10-NHS ester This compound->Activated_Ester 1-4h, RT EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate t-Boc-PEG10-Conjugate Activated_Ester->Conjugate 1-2h RT or 4°C overnight Amine_Molecule Amine-containing Molecule Amine_Molecule->Conjugate

Amide Bond Formation Workflow
t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to expose the primary amine for subsequent conjugation.[4]

Materials:

  • t-Boc protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the t-Boc protected compound in a 1:1 mixture of DCM and TFA.[4]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, remove the TFA and DCM under reduced pressure.[4]

  • Re-dissolve the residue in an appropriate organic solvent and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.

G Start t-Boc Protected Compound Reaction Dissolve in DCM/TFA (1:1) Stir at RT for 30 min - 2h Start->Reaction Workup Evaporate solvent Neutralize with NaHCO3 Reaction->Workup End Deprotected Amine Compound Workup->End

t-Boc Deprotection Workflow

Application in PROTAC Synthesis

This compound is a valuable building block in the modular synthesis of PROTACs. The linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The following diagram illustrates the general principle.

G PROTAC Mechanism of Action Target_Protein Target Protein Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex PROTAC PROTAC (with PEG10 Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

PROTAC Mechanism of Action

Conclusion

This compound is a highly versatile and valuable reagent for researchers in chemistry, biology, and medicine. Its well-defined structure, combining a reactive carboxylic acid, a biocompatible PEG spacer, and a protected amine, allows for controlled and sequential bioconjugation strategies. This enables the synthesis of complex and precisely engineered molecules for a wide range of applications, from fundamental research to the development of next-generation therapeutics.

References

An In-depth Technical Guide to t-Boc-amido-PEG10-acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of tert-butyloxycarbonyl (t-Boc)-amido-polyethylene glycol (PEG)10-acid, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and key applications, along with detailed experimental protocols for its use in bioconjugation.

Core Concepts: Chemical Structure and Properties

t-Boc-amido-PEG10-acid is a versatile chemical tool that features three key components: a t-Boc protected amine, a flexible 10-unit polyethylene (B3416737) glycol spacer, and a terminal carboxylic acid.[1] This unique architecture allows for a modular and strategic approach to the synthesis of complex bioconjugates.

The t-Boc protecting group provides a stable yet easily removable mask for a primary amine, enabling selective deprotection under mild acidic conditions.[2] The hydrophilic PEG10 spacer enhances aqueous solubility, improves the pharmacokinetic properties of conjugated molecules, and provides a flexible bridge to minimize steric hindrance.[1] The terminal carboxylic acid serves as a reactive handle for covalent linkage to primary amines through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry.[1]

Physicochemical Properties

Quantitative data for this compound and its common derivatives are summarized in the tables below, providing a comparative reference for researchers.

Property Value Reference(s)
Chemical Name t-Boc-N-amido-PEG10-acid[3]
Molecular Formula C28H55NO14[3]
Molecular Weight 629.74 g/mol [3][4]
CAS Number 2410598-01-3[3]
Purity >96%[3]
Storage Temperature -20°C[5]

Table 1: Physicochemical properties of t-Boc-N-amido-PEG10-acid.

Comparative Data for Related PEG10 Linkers

The following table provides data for other commercially available t-Boc-N-amido-PEG10 derivatives that offer alternative functionalities for diverse conjugation strategies.[6]

Compound Name Molecular Weight ( g/mol ) Purity CAS Number
t-Boc-N-amido-PEG10-amine~600.77≥98%1347704-59-9
t-Boc-N-amido-PEG10-NHS ester~726.81≥95%2055040-78-1
t-Boc-N-amido-PEG10-azide~614.75≥95%Not available

Table 2: Comparative data for commercially available t-Boc-N-amido-PEG10 derivatives.[6]

Experimental Protocols

Detailed methodologies for the key chemical transformations involving this compound are provided below. These protocols are based on standard organic chemistry and bioconjugation procedures.

Amide Bond Formation via EDC/NHS Coupling

The carboxylic acid moiety of this compound can be coupled to a primary amine on a target molecule (e.g., protein, peptide, or small molecule) using carbodiimide chemistry.[6]

Materials:

  • t-Boc-N-amido-PEG10-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS

  • Amine-containing target molecule

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., PBS or sodium bicarbonate buffer, pH 7.2-8.5)

  • Quenching buffer (e.g., Tris or glycine)

  • Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Protocol:

  • Activation of Carboxylic Acid:

    • Dissolve t-Boc-N-amido-PEG10-acid in an appropriate anhydrous solvent (e.g., DMF or DMSO).[6]

    • Add 1.1 equivalents of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6]

    • Add 1.1 equivalents of EDC.[6]

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[6]

  • Coupling to Amine:

    • In a separate vessel, dissolve the amine-containing molecule in a suitable reaction buffer (pH 7.2-8.5).[6]

    • Add the activated NHS ester solution to the amine solution with gentle mixing.[6]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[6]

  • Quenching and Purification:

    • Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer such as Tris or glycine.[6]

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted linker and byproducts.[6]

t-Boc Deprotection

The removal of the t-Boc protecting group is typically achieved under acidic conditions to reveal a primary amine for subsequent conjugation steps.[6]

Materials:

  • t-Boc protected compound

  • Anhydrous organic solvent (e.g., dichloromethane (B109758) (DCM) or dioxane)

  • Strong acid (e.g., Trifluoroacetic acid (TFA) or 4M HCl in dioxane)

  • Mild base for neutralization (e.g., triethylamine (B128534) or DIPEA) (optional)

  • Rotary evaporator

Protocol:

  • Dissolution: Dissolve the t-Boc protected compound in an appropriate anhydrous organic solvent such as DCM or dioxane.[6]

  • Acid Treatment: Add a solution of a strong acid. Common reagents include a 20-50% solution of TFA in DCM or a 4M solution of HCl in dioxane.[6]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6][7]

  • Work-up:

    • Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.[7]

    • The resulting amine salt can be used directly or neutralized with a mild base (e.g., triethylamine or DIPEA) to yield the free amine.[6]

Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its application in bioconjugation.

chemical_structure boc t-Boc-NH- peg1 (CH₂CH₂O)₉ boc->peg1 peg2 -CH₂CH₂O- peg1->peg2 acid -CH₂COOH peg2->acid

Caption: Chemical structure of this compound.

experimental_workflow start Start with this compound and Amine-Molecule A step1 Activate Carboxylic Acid with EDC/NHS start->step1 step2 Couple to Amine-Molecule A step1->step2 intermediate Formation of t-Boc-Linker-Molecule A step2->intermediate step3 Purify the Conjugate intermediate->step3 step4 t-Boc Deprotection (e.g., with TFA) step3->step4 intermediate2 Formation of Amine-Linker-Molecule A step4->intermediate2 step5 Couple to Molecule B (e.g., with an activated carboxyl group) intermediate2->step5 final_product Final Bioconjugate: Molecule A-Linker-Molecule B step5->final_product

Caption: Experimental workflow for sequential bioconjugation.

References

In-Depth Technical Guide: t-Boc-amido-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of tert-butyloxycarbonyl-amido-Polyethylene Glycol-acid (t-Boc-amido-PEG10-acid), a heterobifunctional PEG linker crucial for bioconjugation, drug delivery, and surface modification applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Properties and Specifications

This compound is a valuable crosslinking agent featuring a terminal carboxylic acid and a Boc-protected amine. The hydrophilic polyethylene (B3416737) glycol (PEG) spacer, consisting of ten repeating ethylene (B1197577) glycol units, enhances the solubility of the conjugate in aqueous environments. The carboxylic acid group can be readily activated to react with primary amines, forming stable amide bonds. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine can be removed under mild acidic conditions, revealing a primary amine for subsequent conjugation steps.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 629.74 g/mol [1], 629.7 g/mol [2][3]
Molecular Formula C28H55NO14[1][2]
CAS Number 2410598-01-3[1][2]
Purity >96%[1][2]

Experimental Protocols

The following section details a standard methodology for the conjugation of this compound to a model protein, followed by the deprotection of the Boc group to expose the terminal amine.

Protocol: Two-Step Conjugation of this compound to a Protein

Objective: To covalently link this compound to a protein via amide bond formation and subsequently deprotect the Boc group to yield a PEGylated protein with a terminal primary amine.

Materials:

  • This compound

  • Model Protein (e.g., Bovine Serum Albumin, BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Trifluoroacetic acid (TFA)

  • Dialysis tubing or centrifugal filtration units

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Activation of Carboxylic Acid Group:

    • Dissolve this compound in MES buffer (pH 6.0).

    • Add a molar excess of EDC and NHS to the solution to activate the carboxylic acid group, forming an NHS ester.

    • Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Protein:

    • Dissolve the model protein in PBS (pH 7.4).

    • Add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized based on the desired degree of labeling.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of PEGylated Protein:

    • Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris.

    • Remove unreacted PEG linker and byproducts by dialysis against PBS or by using centrifugal filtration units with an appropriate molecular weight cutoff.

  • Deprotection of Boc Group:

    • Lyophilize the purified Boc-protected PEGylated protein.

    • Dissolve the lyophilized product in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% TFA/DCM).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

  • Final Purification and Characterization:

    • Purify the final amine-terminated PEGylated protein using dialysis or size-exclusion chromatography.

    • Characterize the final product using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, and NMR to confirm successful conjugation and deprotection.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the two-step conjugation of this compound to a protein.

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification A This compound C Activated NHS Ester A->C Activation B EDC/NHS in MES Buffer B->C E Boc-PEG-Protein Conjugate C->E Conjugation D Protein D->E G Amine-PEG-Protein Conjugate E->G Deprotection F TFA F->G H Final Product G->H Purification

Caption: Workflow for protein conjugation with this compound.

References

Solubility Profile of t-Boc-amido-PEG10-acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of t-Boc-amido-PEG10-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages physicochemical principles and data from structurally analogous molecules to provide a robust predictive assessment of its solubility in common organic solvents.

Core Concepts: Understanding the Molecular Structure and its Influence on Solubility

The solubility of this compound is governed by the interplay of its three primary structural components: the t-Boc protecting group, the PEG10 spacer, and the terminal carboxylic acid.

  • t-Boc (tert-Butyloxycarbonyl) Group: This bulky, nonpolar protecting group enhances the molecule's lipophilicity, contributing to its solubility in nonpolar organic solvents.

  • PEG10 (Polyethylene Glycol) Spacer: The ten-unit polyethylene (B3416737) glycol chain is highly flexible and hydrophilic. This portion of the molecule is responsible for its solubility in a broad range of polar organic solvents and contributes to its aqueous solubility. The ether oxygens in the PEG chain can act as hydrogen bond acceptors, facilitating interactions with protic solvents.

  • Terminal Carboxylic Acid: The carboxylic acid group is polar and capable of hydrogen bonding, further enhancing solubility in polar protic solvents. In the presence of a base, it can be deprotonated to a carboxylate, which significantly increases aqueous solubility.

The combination of these distinct domains results in an amphiphilic molecule with a broad solubility profile.

Inferred Solubility of this compound

Solvent ClassificationSolventPredicted SolubilityRationale / Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe polar nature of DMSO and its ability to act as a hydrogen bond acceptor make it an excellent solvent for PEGylated compounds. A related compound, t-Boc-N-amido-PEG1-acid, is known to be soluble in DMSO.[1]
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent that is effective at solvating PEG chains.
Acetonitrile (ACN)Moderate to HighAcetonitrile is a polar aprotic solvent that is generally a good solvent for PEG derivatives. The closely related t-boc-N-amido-dPEG®₁₁-amine is soluble in acetonitrile.[2][3]
Tetrahydrofuran (THF)ModerateTHF is a less polar ether-based solvent. While PEG has some solubility in THF, it may be less than in more polar aprotic solvents.
Chlorinated Dichloromethane (DCM)HighDCM is a versatile solvent capable of dissolving a wide range of organic molecules. The t-boc-N-amido-dPEG®₁₁-amine analog shows solubility in methylene (B1212753) chloride.[2][3]
Chloroform (B151607)HighSimilar in properties to DCM, chloroform is expected to be a good solvent for this compound.
Polar Protic Methanol (B129727)HighThe hydroxyl group of methanol can hydrogen bond with the ether oxygens of the PEG chain and the carboxylic acid, leading to good solubility.
Ethanol (B145695)HighSimilar to methanol, ethanol is a good solvent for PEG-containing molecules.
WaterModerateThe hydrophilic PEG chain and the terminal carboxylic acid contribute to water solubility.[4] However, the lipophilic t-Boc group may limit its overall aqueous solubility compared to the deprotected amine. The solubility is expected to increase significantly at basic pH due to the formation of the carboxylate salt.
Nonpolar TolueneLow to ModeratePEG itself has limited solubility in toluene, but this may be enhanced by the t-Boc group. Heating may be required to achieve dissolution.[5]
Hexanes / HeptaneLow / InsolubleThese nonpolar aliphatic solvents are generally poor solvents for polar PEGylated compounds.
Diethyl EtherLow / InsolublePEG is generally not soluble in diethyl ether.[5]

Experimental Protocol for Solubility Determination

For applications requiring precise quantitative solubility data, the following general experimental protocol, based on the "excess solid" method, is recommended.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., room temperature).

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DCM, Methanol)

  • Small glass vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another quantitative analytical technique.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed vial. The key is to have undissolved solid remaining after equilibration.

    • Record the exact weight of the compound added.

    • Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Vortex the vial vigorously for 1-2 minutes to facilitate initial dissolution and break up any aggregates.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Separation of Undissolved Solid:

    • After equilibration, visually confirm that there is still undissolved solid at the bottom of the vial.

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully take a known aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or other appropriate analytical method.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • The resulting concentration is the saturation solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of a Relevant Workflow

The solubility of this compound is a critical parameter in its application as a linker in bioconjugation. The following diagram illustrates a typical workflow for the conjugation of this linker to a protein, where its solubility in the reaction buffer is essential.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis linker_prep Dissolve this compound in an organic solvent (e.g., DMSO) to create a stock solution activation Activate carboxylic acid of linker with EDC/NHS linker_prep->activation protein_prep Prepare protein solution in aqueous buffer (e.g., PBS) conjugation Add activated linker to protein solution protein_prep->conjugation activation->conjugation incubation Incubate reaction mixture conjugation->incubation purification Purify the conjugate (e.g., SEC, Dialysis) incubation->purification analysis Analyze the conjugate (e.g., SDS-PAGE, Mass Spec) purification->analysis

Caption: Workflow for protein conjugation using this compound.

Conclusion

While direct, experimentally determined quantitative solubility data for this compound is not widely published, a strong, predictive understanding of its solubility profile can be established by analyzing its molecular structure and comparing it to closely related analogs. It is anticipated to be highly soluble in common polar aprotic and chlorinated organic solvents and moderately soluble in polar protic solvents, including water. For applications that require precise knowledge of its solubility limits, it is recommended that researchers perform their own solubility tests using the general protocol outlined in this guide. A thorough understanding of its solubility is paramount for its successful application in the synthesis of advanced bioconjugates and therapeutics.

References

A Technical Guide to the Aqueous Solubility of t-Boc-amido-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Boc-amido-PEG10-acid is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). A critical parameter influencing its utility in these applications is its aqueous solubility. The incorporation of a ten-unit polyethylene (B3416737) glycol (PEG) spacer is intentionally designed to enhance this property, facilitating its use in biological systems. This technical guide provides a comprehensive overview of the aqueous solubility of this compound, including qualitative and comparative quantitative data, a detailed experimental protocol for solubility determination, and a workflow for assessing the solubility of PEGylated compounds.

Introduction to this compound and the Importance of Aqueous Solubility

This compound possesses three key functional moieties: a tert-butyloxycarbonyl (t-Boc) protected amine, a stable amide linkage, and a terminal carboxylic acid, all connected by a hydrophilic PEG10 spacer. The t-Boc group provides a stable protecting group for the amine functionality, which can be readily removed under mild acidic conditions. The carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond. The PEG10 chain is the primary determinant of the molecule's aqueous solubility.

In drug development and bioconjugation, poor aqueous solubility of a linker or the resulting conjugate can lead to significant challenges, including:

  • Difficulties in formulation and administration.

  • Reduced bioavailability.

  • Propensity for aggregation.

  • Non-specific binding and off-target effects.

The PEGylation of molecules is a well-established strategy to mitigate these issues. The repeating ethylene (B1197577) glycol units of the PEG chain are hydrophilic and flexible, which can disrupt intermolecular interactions that lead to low solubility and improve the pharmacokinetic profile of the conjugated molecule.[1]

Physicochemical Properties and Solubility Profile

While specific quantitative data for the aqueous solubility of this compound is not extensively documented in publicly available literature, its structural components provide a strong indication of its solubility characteristics. The hydrophilic nature of the PEG10 spacer is expected to impart significant aqueous solubility.[2][3]

Qualitative Solubility

Product literature consistently describes this compound and similar PEGylated linkers as having enhanced solubility in aqueous media.[2][3][4] It is also reported to be soluble in a range of polar organic solvents.

Comparative Quantitative Solubility Data

To provide a quantitative perspective, the following table summarizes the reported solubility of structurally related PEGylated molecules. It is important to note that these values are for comparative purposes and the actual solubility of this compound may vary.

Compound/Molecule TypeSolvent(s)Reported SolubilityReference(s)
t-Boc-amido-PEGn-acid Water, DMSO, DMF, DCMSoluble[5]
PEGylated small molecules Water and various organic solventsGenerally enhanced[2][]
PEG (general) Water, benzene, acetonitrile, ethanolGood solubility[2]

DCM: Dichloromethane, DMF: Dimethylformamide, DMSO: Dimethyl sulfoxide

The collective data on analogous compounds strongly suggests that this compound will exhibit favorable solubility in aqueous buffers and polar organic solvents.

Experimental Protocol for Determining Aqueous Solubility

The following is a generalized protocol for the experimental determination of the aqueous solubility of this compound. This method is based on the shake-flask method, a standard technique for solubility measurement.

Materials
  • This compound

  • Deionized water (or desired aqueous buffer, e.g., PBS)

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Microcentrifuge

  • Calibrated analytical balance

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Stock Solution and Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

    • Prepare a series of standard solutions of known concentrations by serially diluting the stock solution with the assay buffer.

    • Analyze the standard solutions using a validated HPLC or UV-Vis method to generate a calibration curve of response versus concentration.

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., deionized water or buffer) in a sealed vial. The excess solid should be clearly visible.

    • Place the vials in a thermostatically controlled shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired experimental condition (e.g., 25 °C or 37 °C).

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.

    • Dilute the filtered supernatant with the assay buffer to a concentration that falls within the linear range of the previously generated calibration curve.

    • Analyze the diluted sample using the same analytical method used for the calibration standards.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the aqueous solubility of this compound under the tested conditions.

Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the aqueous solubility of a PEGylated compound like this compound.

G A Compound Preparation (this compound) C Equilibration (Shake-flask method, 24-48h) A->C B Solvent Selection (Aqueous Buffer, e.g., PBS) B->C D Phase Separation (Centrifugation/Settling) C->D E Supernatant Isolation & Filtration (0.22 µm filter) D->E H Sample Analysis E->H F Analytical Method Development (e.g., HPLC, UV-Vis) G Preparation of Standards & Calibration Curve F->G G->H I Data Interpretation & Solubility Calculation H->I

Caption: Workflow for Aqueous Solubility Determination.

Conclusion

References

Introduction: The Role of Heterobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Functionality of t-Boc-amido-PEG10-acid

For Researchers, Scientists, and Drug Development Professionals

In the fields of drug delivery, diagnostics, and advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the final construct.[1][2] this compound is a versatile, heterobifunctional linker designed for precise and controlled bioconjugation.[3] It incorporates three key chemical features: a tert-butyloxycarbonyl (t-Boc) protected amine for sequential reactions, a terminal carboxylic acid for covalent bond formation, and a 10-unit polyethylene (B3416737) glycol (PEG) chain that imparts beneficial physicochemical properties.[3][4] This guide details the functional mechanics, applications, and experimental protocols associated with this linker.

Core Mechanism of Action: A Functional Breakdown

The "mechanism of action" of this compound is defined by the distinct chemical functionalities of its three components, which allow it to act as a controllable, hydrophilic spacer.

  • t-Boc (tert-butyloxycarbonyl) Protected Amine : The t-Boc group serves as a stable protecting group for the primary amine.[2] This is crucial for achieving a controlled, stepwise conjugation strategy. The amine is masked from reacting, allowing the terminal carboxylic acid to be conjugated first. The t-Boc group is selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), which are generally compatible with biomolecules, to reveal the primary amine for a subsequent conjugation step.[5][6]

  • Carboxylic Acid Terminus : The terminal carboxylic acid is a reactive handle used to form stable amide bonds with primary amine groups present on target molecules like proteins (e.g., lysine (B10760008) residues), peptides, or amine-modified oligonucleotides.[4][7] This reaction is not spontaneous and requires activation using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), or other activators like HATU.[4][8]

  • PEG10 Spacer : The 10-unit polyethylene glycol chain is the core of the linker's utility in modifying molecular properties.[3] Its primary functions include:

    • Enhanced Hydrophilicity : The PEG chain significantly increases the aqueous solubility of hydrophobic molecules, which is a common challenge for complex bioconjugates like PROTACs and ADCs.[3][9][10] This improves formulation, stability, and bioavailability.[11]

    • Improved Pharmacokinetics : PEGylation is a well-established technique for extending the in-vivo circulation half-life of therapeutic molecules.[12] The hydrophilic PEG chain creates a hydration layer that shields the conjugate from enzymatic degradation and reduces renal clearance.[11][13]

    • Reduced Immunogenicity : The PEG spacer can mask immunogenic epitopes on a therapeutic molecule, lowering the risk of an undesired immune response.[11][14]

    • Steric Optimization : The flexible, defined-length chain provides spatial separation between the two conjugated molecules, minimizing steric hindrance and allowing each component to maintain its native conformation and biological activity.[3] In PROTACs, the linker length is a critical parameter for enabling the formation of a productive ternary complex between the target protein and an E3 ligase.[15]

Below is a diagram illustrating the sequential reactivity of the this compound linker.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation Linker t-Boc-NH-PEG10-COOH EDC_NHS EDC / NHS Activation Linker->EDC_NHS MoleculeA Molecule A (with -NH2 group) Intermediate t-Boc-NH-PEG10-CO-MoleculeA MoleculeA->Intermediate EDC_NHS->Intermediate Forms Amide Bond TFA TFA (Acid) Intermediate->TFA Deprotected H2N-PEG10-CO-MoleculeA TFA->Deprotected Removes t-Boc FinalProduct MoleculeB-NH-PEG10-CO-MoleculeA Deprotected->FinalProduct Forms Amide Bond MoleculeB Molecule B (e.g., with activated -COOH group) MoleculeB->FinalProduct

Sequential reactivity of the this compound linker.

Data Presentation

While specific quantitative data for this compound in direct comparative studies is often proprietary, the following tables summarize its known physicochemical properties and the generally accepted effects of PEGylation based on extensive research in the field.

Table 1: Physicochemical Properties of this compound and Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
t-Boc-N-amido-PEG10-acid2410598-01-3C₂₈H₅₅NO₁₄~629.74Carboxyl group for amide bond formation via activation.[5][16]
t-Boc-N-amido-PEG10-amine1347704-59-9C₂₈H₅₈N₂O₁₂~600.77Terminal amine for coupling to activated acids or NHS esters.[5][17]
t-Boc-N-amido-PEG10-NHS ester2055040-78-1C₃₂H₅₈N₂O₁₆~726.81Activated NHS ester for direct reaction with primary amines.[5][18]
Table 2: Qualitative Effects of PEGylation on Bioconjugates
ParameterEffect of PEGylationRationale
Aqueous Solubility IncreasedThe hydrophilic poly(ethylene glycol) chain improves the solubility of hydrophobic drugs or biomolecules.[9][19]
In-vivo Half-life IncreasedReduces renal clearance and protects from enzymatic degradation, leading to longer circulation time.[11][12]
Immunogenicity DecreasedThe PEG chain masks epitopes on the molecule, reducing recognition by the immune system.[11][14]
Aggregation DecreasedThe flexible, hydrophilic spacer prevents intermolecular aggregation of conjugated molecules.[3]
Potency (in some contexts) IncreasedIn ADCs, allows for higher drug-to-antibody ratios (DAR) without aggregation, potentially increasing potency 10 to 100-fold.[1]

Experimental Protocols

The following are generalized protocols for the use of this compound in a typical bioconjugation workflow. Optimization is often required based on the specific molecules involved.

Protocol 1: Carboxylic Acid Activation and Amide Coupling

This protocol describes the conjugation of this compound to an amine-containing molecule (Molecule A).

  • Reagent Preparation :

    • Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO.

    • Prepare a solution of EDC and a solution of NHS in an appropriate activation buffer (e.g., MES buffer, pH 4.5-6.0).[8]

    • Dissolve the amine-containing Molecule A in a coupling buffer (e.g., PBS or bicarbonate buffer, pH 7.2-8.5).[5]

  • Activation of Carboxylic Acid :

    • Add a 2-4 fold molar excess of both EDC and NHS to the this compound solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[20]

  • Coupling Reaction :

    • Add the activated linker solution to the solution of Molecule A. The molar ratio of linker to target molecule may need optimization but is often started at a 10-20 fold molar excess.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[5][20]

  • Quenching and Purification :

    • Quench any unreacted NHS esters by adding a small amount of an amine-containing buffer like Tris or glycine.[5]

    • Purify the resulting conjugate (t-Boc-NH-PEG10-CO-MoleculeA) to remove unreacted linker and byproducts using methods such as dialysis, size-exclusion chromatography (SEC), or HPLC.[5]

Protocol 2: t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to reveal the primary amine.

  • Dissolution : Dissolve the purified t-Boc-protected conjugate in an appropriate organic solvent such as dichloromethane (B109758) (DCM) or dioxane.[5]

  • Acid Treatment : Add a solution of a strong acid, typically 20-50% trifluoroacetic acid (TFA) in DCM.[6]

  • Reaction : Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.[6]

  • Work-up : Remove the solvent and excess acid under reduced pressure. The resulting deprotected amine salt (H₂N-PEG10-CO-MoleculeA) can then be used in a subsequent conjugation step, typically after neutralization with a non-nucleophilic base like DIPEA.[6]

The following diagram outlines a general experimental workflow for bioconjugation.

G cluster_workflow General Bioconjugation Workflow A 1. Activation Dissolve Linker in DMF. Add EDC/NHS. Incubate 15 min @ RT. B 2. Coupling Add activated linker to target molecule in PBS (pH 7.4). Incubate 2-4h @ RT. A->B C 3. Quenching Add Tris or Glycine buffer to stop the reaction. B->C D 4. Purification Purify conjugate using SEC or HPLC. C->D E 5. Characterization Analyze purified conjugate by LC-MS, SDS-PAGE. D->E

A typical experimental workflow for bioconjugation.

Application in PROTAC Development

A primary application of PEG linkers like this compound is in the synthesis of PROTACs.[3] A PROTAC is a heterobifunctional molecule that brings a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[15] The linker is not merely a spacer but is a critical determinant of PROTAC efficacy, as its length and flexibility govern the stability and geometry of the ternary POI-PROTAC-E3 ligase complex.[15] The hydrophilic nature of the PEG10 linker also helps to overcome the poor solubility often associated with these high-molecular-weight molecules.[6]

The diagram below illustrates the general mechanism of action for a PROTAC.

G cluster_protac PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (POI Binder - Linker - E3 Binder) PROTAC->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-induced PolyUb Poly-ubiquitinated Target Protein Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

PROTAC-mediated ubiquitination and degradation of a target protein.

Conclusion

This compound is a highly versatile chemical tool for researchers in drug development and chemical biology. Its heterobifunctional nature, enabled by the orthogonal t-Boc and carboxylic acid groups, allows for controlled, sequential synthesis of complex bioconjugates. The integral PEG10 spacer imparts crucial benefits, including enhanced solubility, improved pharmacokinetics, and optimal spatial orientation of the conjugated partners. A thorough understanding of its functional properties and reaction protocols is key to leveraging this linker for the successful development of next-generation therapeutics and diagnostics.

References

The Role of the PEG10 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers are integral components in the field of bioconjugation, serving as flexible spacers to connect biomolecules with other moieties such as drugs, imaging agents, or surfaces. Among the various lengths available, PEG10, a discrete linker with ten repeating ethylene (B1197577) glycol units, offers a unique balance of properties that are highly advantageous in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the role of the PEG10 spacer in bioconjugation, detailing its impact on the physicochemical and pharmacokinetic properties of the resulting conjugates. We present a compilation of quantitative data, detailed experimental protocols for conjugation and characterization, and visual workflows to aid researchers in the rational design and synthesis of PEGylated biomolecules.

Introduction to PEG Spacers in Bioconjugation

PEGylation, the process of covalently attaching PEG chains to a molecule, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and small molecules.[1] PEG linkers are prized for their hydrophilicity, biocompatibility, and ability to act as a "molecular shield," which can impart several beneficial properties to the conjugated molecule.[2]

Key Advantages of PEGylation:

  • Increased Solubility and Stability: The hydrophilic nature of PEG can significantly improve the solubility of hydrophobic molecules, reducing aggregation and enhancing stability in aqueous solutions.[3]

  • Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1]

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of a therapeutic protein, decreasing the likelihood of an immune response.[1]

  • Improved Pharmacokinetics: By extending the half-life and improving stability, PEGylation can lead to more sustained plasma concentrations of a drug.[2]

The length of the PEG spacer is a critical parameter that can be tailored to optimize the desired properties of the bioconjugate. While longer PEG chains (e.g., 4kDa, 10kDa) can offer a more pronounced effect on pharmacokinetics, they may also introduce steric hindrance that can impact the biological activity of the conjugated molecule.[4][5] Shorter PEG linkers, such as PEG10, often represent a balanced approach, providing significant benefits without unduly compromising the potency of the bioconjugate.

Quantitative Impact of PEG Spacer Length on Bioconjugate Properties

The choice of PEG spacer length is a crucial consideration in the design of bioconjugates, as it directly influences key parameters such as drug-to-antibody ratio (DAR), in vitro cytotoxicity, and pharmacokinetic profiles. The following tables summarize quantitative data from various studies, providing a comparative look at the effects of different PEG linker lengths.

Table 1: In Vitro Properties of ADCs with Varying PEG Linker Lengths
ParameterNo PEGShort PEG (e.g., PEG4)Intermediate PEG (e.g., PEG8-PEG12)Long PEG (e.g., PEG24, 4kDa, 10kDa)Key Findings & References
Drug-to-Antibody Ratio (DAR) Efficiency -Lower drug loading observed in some cases (DAR ~2.5)Higher drug loading efficiencies have been reported (DAR ~3.7-5.0)Can lead to lower drug loading (DAR ~3.0)Intermediate PEG lengths may offer a "sweet spot" for achieving higher DARs without promoting aggregation.[6]
In Vitro Cytotoxicity (IC50) High PotencyGenerally maintains high potencyModerate impact on potencySignificant reduction in potency (e.g., 4.5-fold reduction with 4kDa PEG, 22-fold reduction with 10kDa PEG)Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede payload release.[5][6]
Protein Stability (vs. Proteolysis) Lower StabilityOffers some protection against proteolytic degradationProvides increased protection compared to shorter linkersOffers significant protectionLonger PEG chains create a more effective steric shield against proteolytic enzymes.[6]
Table 2: Pharmacokinetic Properties of ADCs with Varying PEG Linker Lengths
ParameterNo PEGShort PEG (e.g., PEG2-PEG4)Intermediate PEG (e.g., PEG8-PEG12)Long PEG (e.g., PEG24, 4kDa, 10kDa)Key Findings & References
Plasma Half-Life (t½) 19.6 min (for an affibody-drug conjugate)Faster clearance, shorter half-lifeSlower clearance, longer half-life2.5-fold increase with 4kDa PEG, 11.2-fold increase with 10kDa PEG (for an affibody-drug conjugate)Longer PEG chains significantly increase the hydrodynamic radius, reducing renal clearance and extending half-life.[4][5]
Area Under the Curve (AUC) Lower Exposure--Increased AUCImproved pharmacokinetic profiles with longer PEG linkers lead to greater overall drug exposure.[7]
Clearance (CL) Higher Clearance--Reduced ClearancePEGylation reduces the rate at which the bioconjugate is cleared from circulation.[8]
Volume of Distribution (Vss) ----The volume of distribution is influenced by the overall size of the PEGylated conjugate.[8]

Experimental Protocols

This section provides detailed methodologies for the conjugation of a PEG10 spacer to a protein or antibody, followed by purification and characterization of the resulting bioconjugate.

Protocol 1: Activation of m-PEG10-acid and Conjugation to a Protein/Antibody via NHS Chemistry

This two-step protocol first activates the carboxylic acid terminus of methoxy-PEG10-acid (m-PEG10-acid) to form a reactive N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., lysine (B10760008) residues) on the target protein.[6]

Materials:

  • m-PEG10-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein/Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Reagent Preparation:

    • Allow m-PEG10-acid, EDC, and NHS to equilibrate to room temperature to prevent moisture condensation.

    • Prepare a stock solution of m-PEG10-acid in anhydrous DMF or DMSO (e.g., 100 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).

  • Activation of m-PEG10-acid:

    • In a reaction vessel, dissolve the desired amount of m-PEG10-acid in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC to the m-PEG10-acid solution.

    • Immediately add a 1.2 to 1.5-fold molar excess of NHS to the reaction mixture.

    • Incubate the reaction at room temperature for 15-30 minutes with gentle stirring. The optimal pH for this activation step is between 4.5 and 7.2.[6]

  • Conjugation to Protein/Antibody:

    • Immediately after activation, add the activated m-PEG10-NHS ester solution to the protein/antibody solution.

    • A common starting point is a 5 to 20-fold molar excess of the activated PEG linker to the protein.[6]

    • The reaction with primary amines is most efficient at a pH between 7.0 and 8.5.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

Protocol 2: Purification of the PEG10-Conjugate

Purification is essential to remove unreacted PEG linker, reagents, and unconjugated protein.

Methods:

  • Size-Exclusion Chromatography (SEC): This is the primary method for separating the larger PEGylated conjugate from smaller, unreacted components.[6]

    • Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS).

    • Load the quenched reaction mixture onto the column.

    • Elute with the same buffer and collect fractions.

    • Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For higher purity, fractions from SEC can be further purified by RP-HPLC.[6]

    • Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • The more hydrophobic PEGylated conjugate will have a different retention time compared to the unconjugated protein.

Protocol 3: Characterization of the PEG10-Conjugate

Confirmation of successful conjugation and characterization of the product are crucial final steps.

Methods:

  • SDS-PAGE:

    • Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein band corresponding to the addition of the PEG10 moiety.

  • Mass Spectrometry (MS):

    • Determine the molecular weight of the purified product using MALDI-TOF or ESI-MS.[6]

    • A successful conjugation will show an increase in mass corresponding to the mass of the m-PEG10-acid moiety (approximately 518.6 g/mol ).[6]

    • MS can also be used to determine the degree of PEGylation (i.e., the number of PEG chains attached to each protein molecule).

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the purified product by analytical RP-HPLC. The PEGylated protein will typically have a different retention time compared to the unconjugated protein.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Proton NMR (¹H NMR) can be used for detailed structural confirmation.

    • Key signals to observe include the characteristic repeating ethylene glycol protons of the PEG chain (around 3.6 ppm) and the methoxy (B1213986) group protons (around 3.3 ppm).

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for PEG10 bioconjugation and the logical relationships of PEG linker properties.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization reagent_prep Reagent Preparation (m-PEG10-acid, EDC, NHS, Buffers) activation Activation of m-PEG10-acid (EDC/NHS Chemistry) reagent_prep->activation protein_prep Protein/Antibody Preparation (Buffer Exchange) conjugation Conjugation to Protein/Antibody protein_prep->conjugation activation->conjugation quenching Quenching of Reaction conjugation->quenching sec Size-Exclusion Chromatography (SEC) quenching->sec rphplc RP-HPLC (Optional, for high purity) sec->rphplc sds_page SDS-PAGE sec->sds_page ms Mass Spectrometry (MS) sds_page->ms hplc Analytical HPLC ms->hplc nmr NMR Spectroscopy hplc->nmr logical_relationships cluster_properties PEG10 Spacer Properties cluster_consequences Functional Consequences cluster_applications Applications hydrophilicity Hydrophilicity solubility Increased Solubility & Reduced Aggregation hydrophilicity->solubility biocompatibility Biocompatibility pk Improved Pharmacokinetics (Longer Half-Life) biocompatibility->pk immunogenicity Reduced Immunogenicity biocompatibility->immunogenicity flexibility Flexibility stability Increased Stability (vs. Proteolysis) flexibility->stability defined_length Defined Length (Monodisperse) adcs Antibody-Drug Conjugates (ADCs) defined_length->adcs Homogeneous Products solubility->adcs peptides Peptide Therapeutics stability->peptides small_molecules Small Molecule Drugs pk->small_molecules immunogenicity->peptides diagnostics Diagnostics & Imaging adcs->diagnostics

References

A Technical Guide to t-Boc-amido-PEG10-acid: A Versatile Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-butyloxycarbonyl (t-Boc)-amido-polyethylene glycol (PEG)10-acid, a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics. This guide will cover its commercial availability, key chemical properties, and detailed experimental protocols for its application, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

t-Boc-amido-PEG10-acid is a versatile chemical tool that incorporates three key functional components: a t-Boc protected amine, a hydrophilic 10-unit PEG spacer, and a terminal carboxylic acid. This unique architecture allows for a modular and strategic approach to the synthesis of complex biomolecules. The t-Boc protecting group provides a stable yet readily cleavable mask for a primary amine, enabling selective deprotection under mild acidic conditions. The PEG10 spacer enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible bridge between conjugated molecules, which is crucial for optimizing the biological activity of the final construct. The terminal carboxylic acid allows for covalent linkage to primary amine groups through the formation of a stable amide bond.

Commercial Availability and Physicochemical Properties

This compound and its functionalized derivatives are available from several commercial suppliers. The choice of linker depends on the specific conjugation strategy. Below is a summary of commercially available t-Boc-amido-PEG10 derivatives and their key technical data.

Product NameSupplier(s)Molecular Weight ( g/mol )PurityCAS Number
t-Boc-N-amido-PEG10-acid AxisPharm, Precise PEG, BroadPharm, Sigma-Aldrich~629.74>96%2410598-01-3
t-Boc-N-amido-PEG10-amine AxisPharm, BroadPharm, Glycomindsynth, BOC Sciences~600.77≥98%1347704-59-9
t-Boc-N-amido-PEG10-NHS ester AxisPharm, BroadPharm, DC Chemicals, TargetMol, MedKoo Biosciences~726.81≥95%Not available
t-Boc-N-amido-PEG10-azide BroadPharm, AxisPharm, Glycomindsynth, Taskcm~626.7≥95%Not available

Experimental Protocols

The following are detailed protocols for common chemical transformations involving this compound and its derivatives.

Amide Bond Formation with this compound

This protocol describes the coupling of the carboxylic acid moiety of this compound to a primary amine on a target molecule using carbodiimide (B86325) chemistry.

Materials:

  • t-Boc-N-amido-PEG10-acid

  • Amine-containing target molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve t-Boc-N-amido-PEG10-acid in anhydrous DMF or DMSO.

    • Add 1.1 equivalents of NHS.

    • Add 1.1 equivalents of EDC.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

  • Coupling to Amine:

    • Dissolve the amine-containing target molecule in the reaction buffer.

    • Add the activated t-Boc-N-amido-PEG10-NHS ester solution to the target molecule solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching reagent like hydroxylamine.

    • Purify the conjugate using an appropriate chromatography technique such as SEC to remove unreacted reagents.

t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to reveal a primary amine.

Materials:

  • t-Boc protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the t-Boc protected compound in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the TFA and DCM under reduced pressure.

  • Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Application in PROTAC Development

A major application of this compound and its derivatives is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG10 linker plays a crucial role in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the role of the flexible PEG linker.

PROTAC_Mechanism E3 E3 Ligase Ternary Ternary Complex (E3-PROTAC-Target) E3->Ternary Binding PROTAC PROTAC (with PEG10 linker) PROTAC->Ternary Target Target Protein Target->Ternary Binding Ternary->E3 Release Ternary->PROTAC Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation PROTAC_Synthesis_Workflow start Start with This compound step1 Couple to E3 Ligase Ligand (Amide bond formation) start->step1 intermediate1 t-Boc-PEG10-E3 Ligase Ligand step1->intermediate1 step2 t-Boc Deprotection (Acidic conditions) intermediate1->step2 intermediate2 H2N-PEG10-E3 Ligase Ligand step2->intermediate2 step3 Couple to Target Protein Ligand (e.g., via activated acid) intermediate2->step3 final_product Final PROTAC Molecule step3->final_product

Synthesis Route for t-Boc-amido-PEG10-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthesis route for t-Boc-amido-PEG10-acid, a heterobifunctional linker crucial in the fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). The guide details the synthetic pathway, experimental protocols, and characterization data to assist researchers in the successful laboratory-scale production of this versatile molecule.

Introduction

This compound is a valuable chemical tool characterized by three key features: a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The t-Boc group provides a stable yet easily removable protecting group for the amine, allowing for controlled, sequential conjugation strategies. The PEG10 spacer enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible bridge between conjugated molecules.[] The terminal carboxylic acid allows for covalent linkage to amine-containing molecules through the formation of a stable amide bond.[2]

This guide outlines a two-step synthesis beginning with the commercially available amino-PEG10-alcohol. The process involves the protection of the terminal amine with a t-Boc group, followed by the selective oxidation of the terminal alcohol to a carboxylic acid.

Overall Synthetic Scheme

The synthesis of this compound from amino-PEG10-alcohol is a two-step process involving Boc-protection followed by oxidation.

Synthesis_Scheme A H₂N-PEG₁₀-OH (amino-PEG₁₀-alcohol) B t-Boc-HN-PEG₁₀-OH (t-Boc-amido-PEG₁₀-alcohol) A->B (Boc)₂O, TEA DCM C t-Boc-HN-PEG₁₀-COOH (t-Boc-amido-PEG₁₀-acid) B->C TEMPO, BAIB DCM/H₂O

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of t-Boc-amido-PEG10-alcohol

This step involves the protection of the primary amine of amino-PEG10-alcohol with a tert-butyloxycarbonyl (Boc) group.

Materials:

ReagentMolar Mass ( g/mol )
Amino-PEG10-alcohol~483.6
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)218.25
Triethylamine (B128534) (TEA)101.19
Dichloromethane (B109758) (DCM), anhydrous84.93
Saturated aqueous sodium bicarbonate-
Brine-
Anhydrous sodium sulfate142.04

Procedure: [3]

  • Dissolve amino-PEG10-alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • To this solution, add triethylamine (TEA) (1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure t-Boc-amido-PEG10-alcohol.

Quantitative Data (Example):

ReagentAmountMolesEquivalents
Amino-PEG10-alcohol5.00 g10.34 mmol1.0
Triethylamine (TEA)2.16 mL15.51 mmol1.5
(Boc)₂O2.49 g11.37 mmol1.1
Anhydrous DCM100 mL--
Expected Yield --~90%
Step 2: Synthesis of this compound

This step involves the selective oxidation of the terminal primary alcohol of t-Boc-amido-PEG10-alcohol to a carboxylic acid using a TEMPO-mediated system. This method is preferred over harsher conditions like Jones oxidation, which can cause cleavage of the PEG chain.[4]

Materials:

ReagentMolar Mass ( g/mol )
t-Boc-amido-PEG10-alcohol~583.7
TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)156.25
Bis(acetoxy)iodobenzene (BAIB)322.10
Dichloromethane (DCM)84.93
Water18.02
Saturated aqueous sodium thiosulfate (B1220275)-
1 M Hydrochloric acid-
Brine-
Anhydrous sodium sulfate142.04

Procedure: [4]

  • Dissolve t-Boc-amido-PEG10-alcohol (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water.

  • Add TEMPO (0.1 eq) to the solution.

  • Add bis(acetoxy)iodobenzene (BAIB) (2.5 eq) to the reaction mixture in portions over 1 hour at room temperature.

  • Stir the reaction vigorously at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 15 minutes.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data (Example):

ReagentAmount (from previous step)MolesEquivalents
t-Boc-amido-PEG10-alcohol5.42 g9.29 mmol1.0
TEMPO145 mg0.93 mmol0.1
BAIB7.48 g23.22 mmol2.5
DCM/Water (1:1)100 mL--
Expected Yield --~85%

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₂₈H₅₅NO₁₄[2]
Molecular Weight629.74 g/mol [2][5]
Purity (typical)≥95%[6]
CAS Number2410598-01-3[2][5]

Spectroscopic Data (Predicted):

Based on the structure and data from similar compounds[7][8], the following spectral characteristics are expected.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.0-5.3 (br s, 1H, -NH-)

    • δ 3.75 (t, 2H, -CH₂-COOH)

    • δ 3.64 (s, 36H, -O-CH₂-CH₂-O-)

    • δ 3.52 (t, 2H, -CH₂-NHBoc)

    • δ 3.31 (q, 2H, -NH-CH₂-)

    • δ 1.44 (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 172.5 (-COOH)

    • δ 156.1 (-NH-COO-)

    • δ 79.2 (-C(CH₃)₃)

    • δ 70.6 (-O-CH₂-CH₂-O-)

    • δ 69.9 (-CH₂-CH₂-COOH)

    • δ 67.2 (-CH₂-COOH)

    • δ 40.3 (-NH-CH₂-)

    • δ 28.4 (-C(CH₃)₃)

  • Mass Spectrometry (ESI-MS):

    • Calculated for C₂₈H₅₅NO₁₄ [M+Na]⁺: 652.35

Application Workflow: PROTAC Synthesis

This compound is a key building block for PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.[9] The synthesis involves coupling the linker to a ligand for an E3 ubiquitin ligase and a ligand for the protein of interest (POI).

PROTAC_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Coupling A t-Boc-HN-PEG₁₀-COOH (Target Molecule) C Boc-Linker-E3 Ligand Conjugate A->C EDC, NHS DMF B E3 Ligase Ligand (e.g., pomalidomide (B1683931) derivative) B->C D H₂N-Linker-E3 Ligand Conjugate C->D TFA, DCM F Final PROTAC Molecule D->F HATU, DIPEA DMF E Protein of Interest (POI) Ligand (with carboxylic acid) E->F

Caption: Generalized workflow for PROTAC synthesis.

This workflow illustrates the modular approach enabled by this compound. The carboxylic acid is first activated (e.g., with EDC/NHS) and coupled to the E3 ligase ligand. Subsequently, the t-Boc group is removed under acidic conditions to reveal a primary amine, which is then coupled to the POI ligand to form the final PROTAC molecule.[10][11]

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have long been considered "undruggable."[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and, critically, a chemical linker that connects these two moieties.[2] Upon entering a cell, a PROTAC orchestrates the formation of a ternary complex between the POI and the E3 ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4] The PROTAC is then released to catalyze further degradation, highlighting the catalytic nature of this technology.[4]

While the choice of POI and E3 ligase ligands determines the specificity of the PROTAC, the linker is far from a passive spacer. Its chemical composition, length, and attachment points are critical determinants of the efficacy and overall drug-like properties of the PROTAC.[5] An optimally designed linker facilitates the formation of a stable and productive ternary complex, a prerequisite for efficient protein degradation.[6] Conversely, a poorly designed linker can lead to steric hindrance, preventing the formation of the ternary complex, or result in an unstable complex with excessive flexibility, leading to inefficient ubiquitination.[6] Therefore, a deep understanding of linker properties is paramount for the rational design of potent and selective PROTACs.

The PROTAC-Mediated Protein Degradation Pathway

The mechanism of action of PROTACs involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[4] The process can be visualized as a catalytic cycle.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 E2->E3_Ligase E2-E3 Complex Formation Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Workflow Design PROTAC Design & Synthesis Biochemical_Assays Biochemical Assays (e.g., SPR, ITC) Design->Biochemical_Assays Ternary Complex Formation Cellular_Assays Cellular Assays (e.g., Western Blot) Biochemical_Assays->Cellular_Assays Protein Degradation Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization Structure-Activity Relationship Lead_Optimization->Design In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

References

An In-depth Technical Guide to t-Boc-amido-PEG10-acid: A Versatile Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyloxycarbonyl (t-Boc)-amido-PEG10-acid, a heterobifunctional linker increasingly employed in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document will delve into its chemical properties, applications, and detailed experimental protocols, offering a valuable resource for researchers and drug development professionals.

Core Concepts: Structure and Functionality

t-Boc-amido-PEG10-acid is a chemical entity featuring three key components:

  • A t-Boc Protected Amine: The tert-butyloxycarbonyl (t-Boc) group serves as a stable protecting group for a primary amine. This allows for controlled, stepwise chemical reactions. The Boc group is readily removable under mild acidic conditions, revealing the amine for subsequent conjugation.[1][2]

  • A Ten-Unit Polyethylene Glycol (PEG) Spacer: The PEG10 chain is a hydrophilic spacer that enhances the aqueous solubility of the molecule and any conjugate it is a part of.[1][3] This property is particularly beneficial for improving the pharmacokinetic profiles of therapeutic agents.[1] The flexibility of the PEG chain also provides an optimal distance and spatial orientation between conjugated molecules, which can be critical for their biological activity.[3][4]

  • A Terminal Carboxylic Acid: The carboxylic acid moiety serves as a reactive handle for covalent bond formation, most commonly with primary amines to form a stable amide bond.[5] This reaction is typically facilitated by activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS).[6]

This unique combination of a protected amine, a hydrophilic spacer, and a reactive carboxylic acid makes this compound a versatile tool for the synthesis of complex biomolecules and drug conjugates.[6]

Physicochemical Properties and Data

The following table summarizes the key quantitative data for this compound and its closely related derivatives, providing a comparative overview.

Propertyt-Boc-N-amido-PEG10-acidt-Boc-N-amido-PEG10-aminet-Boc-N-amido-PEG10-NHS ester
Molecular Formula C₂₈H₅₅NO₁₄[7]C₂₈H₅₈N₂O₁₃C₃₂H₅₈N₂O₁₆[8]
Molecular Weight ( g/mol ) ~629.74[6]~600.77[6]~726.81[6]
CAS Number 2410598-01-3[6][9]1347704-59-9[6]2055040-78-1[6]
Purity >95%[6]>98%[6]>95%[6]
Solubility Soluble in DMSO, DCM, DMF[8]Soluble in Water, DMSO, DCM, DMF[1]Soluble in DMSO, DMF[8]
Storage -20°C[1]-20°C[1]-20°C[8]

Applications in Bioconjugation and Drug Development

The primary application of this compound lies in its use as a linker to connect two or more molecules of interest. Its heterobifunctional nature allows for a sequential and controlled conjugation strategy.[2]

A major area of application is in the development of Proteolysis Targeting Chimeras (PROTACs) .[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][4] The linker is a critical component of a PROTAC, and the PEG10 chain of this compound provides the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][10]

The general workflow for synthesizing a PROTAC using a t-Boc-amido-PEG derivative is visualized below.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation A Target Protein Ligand (with nucleophile) C Intermediate: Target-Linker-Boc A->C Alkylation B t-Boc-amido-PEG10-Br B->C D Intermediate: Target-Linker-Boc E Intermediate: Target-Linker-NH2 D->E Acid (e.g., TFA) F Intermediate: Target-Linker-NH2 H Final PROTAC Molecule F->H Amide Coupling G E3 Ligase Ligand (with carboxylic acid) G->H

A representative synthetic workflow for a PROTAC.

Experimental Protocols

Protocol 1: Amide Bond Formation with this compound

This protocol describes the coupling of the carboxylic acid moiety of this compound to a primary amine on a target molecule using EDC/NHS chemistry.[6]

Materials:

  • t-Boc-N-amido-PEG10-acid

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Amine-containing target molecule

  • Reaction buffer (e.g., PBS or sodium bicarbonate buffer, pH 7.2-8.5)

  • Quenching buffer (e.g., Tris or glycine)

  • Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve t-Boc-N-amido-PEG10-acid in anhydrous DMF or DMSO.

    • Add 1.1 equivalents of NHS or Sulfo-NHS.

    • Add 1.1 equivalents of EDC.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[6]

  • Coupling to Amine:

    • Dissolve the amine-containing target molecule in the reaction buffer.

    • Add the activated NHS ester solution to the amine solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[6]

  • Quenching and Purification:

    • Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer.[6]

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.[6]

The workflow for this experimental protocol is as follows:

Amide_Coupling_Workflow A This compound C Activated NHS Ester A->C Activation B EDC, NHS B->C E Conjugation Reaction C->E D Amine-containing Target Molecule D->E F Quenching E->F G Purification F->G H Purified Conjugate G->H Deprotection_Logic A t-Boc Protected Compound C Primary Amine A->C Results in B Acidic Conditions (e.g., TFA) B->C Enables

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to t-Boc-amido-PEG10-acid

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of complex biomolecules. This document outlines its core properties, experimental protocols for its use, and visual representations of key chemical processes.

Core Properties of this compound

This compound is a versatile chemical tool featuring a terminal carboxylic acid and a tert-butyloxycarbonyl (t-Boc) protected primary amine, connected by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This structure allows for a sequential and controlled approach to conjugation. The carboxylic acid can be activated to react with primary amines, while the t-Boc group provides a stable protecting group for the amine that can be removed under mild acidic conditions.[1][2] The PEG linker enhances the solubility of the molecule and its conjugates in aqueous media.[1][3]

Physical and Chemical Data

The quantitative properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2,2-dimethyl-4-oxo-3,8,11,14,17,20,23,26,29,32,35-undecaoxa-5-azaoctatriacontan-38-oic acid[4]
Molecular Formula C28H55NO14[1][5]
Molecular Weight 629.74 g/mol [1][5]
CAS Number 2410598-01-3[1][5][6]
Purity ≥95% - >96%[1][4][5][6]
Physical Form Liquid[4]
Storage Temperature -20°C[1][4]
Shipping Temperature Ambient[1][4]
Solubility and Storage
PropertyDescriptionSource(s)
Solubility The hydrophilic PEG spacer increases solubility in aqueous media. It is also soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[1][3][7]
Storage Conditions Store at -20°C in a cool, dry place. Protect from light and moisture to maintain stability and reactivity.[1][3] For long-term storage, it is recommended to keep the compound under an inert atmosphere.[8] Before use, allow the vial to warm to room temperature to prevent moisture condensation.[8]

Experimental Protocols

The following sections detail key experimental procedures involving this compound.

Amide Bond Formation via EDC/NHS Coupling

The carboxylic acid moiety of this compound can be conjugated to a primary amine on a target molecule using carbodiimide (B86325) chemistry.

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve t-Boc-N-amido-PEG10-acid in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • Add 1.1 equivalents of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

    • Add 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[6]

  • Coupling to Amine:

    • Dissolve the amine-containing target molecule in a suitable buffer, typically with a pH between 7.2 and 8.5 (e.g., PBS or sodium bicarbonate buffer).[6]

    • Add the activated NHS ester solution to the target molecule solution with gentle mixing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Purification:

    • Purify the resulting conjugate to remove unreacted linker and byproducts using methods such as dialysis, size-exclusion chromatography, or HPLC.[6]

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification A This compound C Activated NHS Ester A->C Anhydrous DMF/DMSO 1-4h, RT B EDC / NHS B->C E Conjugated Product C->E pH 7.2-8.5 Buffer 1-2h RT or 4°C overnight D Amine-containing Target Molecule D->E F Purified Conjugate E->F HPLC / SEC / Dialysis

Workflow for Amide Bond Formation.
Deprotection of the t-Boc Group

The removal of the t-Boc protecting group is achieved under acidic conditions to yield a primary amine.

Methodology:

  • Dissolution:

  • Acid Treatment:

    • Add a solution of a strong acid. A common reagent is Trifluoroacetic Acid (TFA), often used in a mixture with scavengers to prevent side reactions. A typical deprotection cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[9]

    • Stir the reaction at room temperature for 1-2 hours.[10]

  • Isolation:

    • Remove the solvent and excess acid under a stream of nitrogen or by rotary evaporation.[10]

    • The resulting amine salt can be used directly or neutralized with a mild base (e.g., triethylamine (B128534) or DIPEA) to yield the free amine.[6]

    • Precipitate the deprotected product with cold diethyl ether, and wash the pellet to remove scavengers.[10]

  • Analysis:

    • Confirm complete deprotection by LC-MS analysis, observing the expected mass decrease corresponding to the loss of the t-Boc group (100.12 Da).[9]

G cluster_reaction Deprotection Reaction cluster_workup Workup & Isolation A t-Boc Protected Compound C Amine Salt Product A->C DCM 1-2h, RT B TFA / Scavengers (TIS, H2O) B->C D Evaporation of Volatiles C->D E Precipitation with Cold Ether D->E F Purified Free Amine E->F

Workflow for t-Boc Deprotection.

Logical Relationship of Functional Groups

The utility of this compound lies in the orthogonal nature of its two functional groups, allowing for sequential conjugation strategies.

G cluster_molecule This compound cluster_acid Carboxylic Acid End cluster_boc t-Boc Protected Amine End Molecule t-Boc-NH-PEG10-COOH Acid_Reaction Reacts with Amines (EDC/NHS Chemistry) Molecule->Acid_Reaction Boc_Deprotection Deprotection (Acidic Conditions, e.g., TFA) Molecule->Boc_Deprotection Acid_Result Forms Stable Amide Bond Acid_Reaction->Acid_Result Boc_Result Reveals Primary Amine Boc_Deprotection->Boc_Result

Orthogonal Reactivity of this compound.

References

A Comprehensive Technical Guide to t-Boc-amido-PEG10-acid: A Versatile Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-amido-PEG10-acid, a heterobifunctional linker, is a cornerstone in modern bioconjugation and drug delivery systems. Its unique architecture, featuring a terminal carboxylic acid, a tert-butyloxycarbonyl (t-Boc) protected amine, and a ten-unit polyethylene (B3416737) glycol (PEG) spacer, offers a modular approach to covalently linking molecules. The hydrophilic PEG chain enhances aqueous solubility and provides a flexible spacer, which is critical for maintaining the biological activity of conjugated molecules. The orthogonal protecting groups allow for controlled, sequential conjugation reactions, making it an invaluable tool in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides an in-depth overview of its chemical properties, experimental protocols, and applications.

Physicochemical Properties

The chemical and physical properties of this compound and its derivatives are crucial for designing synthetic routes and purification strategies.[1]

PropertyThis compoundReference
CAS Number 2410598-01-3[4][5][6]
Molecular Formula C28H55NO14[4][5]
Molecular Weight ~629.74 g/mol [1][4][5]
Purity >95% or >96%[4][5][7]
Appearance Liquid
Solubility Soluble in water, DMSO, DMF, DCM[1]
Storage -20°C[5]
IUPAC Name 2,2-dimethyl-4-oxo-3,8,11,14,17,20,23,26,29,32,35-undecaoxa-5-azaoctatriacontan-38-oic acid
InChI Key POILRVKYUGIPHY-UHFFFAOYSA-N

Experimental Protocols

Detailed methodologies for key chemical transformations involving this compound are provided below.

Amide Bond Formation via EDC/NHS Coupling

The terminal carboxylic acid of this compound can be coupled with primary amines on target molecules using carbodiimide (B86325) chemistry to form a stable amide bond.[5][7]

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing target molecule

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.2-8.5)

Protocol:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.1 equivalents of NHS (or sulfo-NHS).

    • Add 1.1 equivalents of EDC.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[7]

  • Coupling to Amine:

    • Dissolve the amine-containing target molecule in a suitable reaction buffer.

    • Add the activated NHS ester solution to the target molecule solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7]

    • Purify the conjugate using appropriate chromatographic techniques.

AmideBondFormation cluster_activation Activation Step cluster_coupling Coupling Step t-Boc-PEG10-Acid t-Boc-PEG10-Acid NHS_Ester t-Boc-PEG10-NHS Ester t-Boc-PEG10-Acid->NHS_Ester DMF/DMSO, RT, 1-4h EDC_NHS EDC, NHS EDC_NHS->NHS_Ester Conjugate t-Boc-PEG10-Amide Conjugate NHS_Ester->Conjugate Buffer (pH 7.2-8.5) RT or 4°C, 1-2h to overnight Amine_Molecule Amine-containing Molecule Amine_Molecule->Conjugate tBocDeprotection tBoc_Conjugate t-Boc-PEG10 Conjugate Deprotected_Amine Free Amine-PEG10 Conjugate tBoc_Conjugate->Deprotected_Amine RT, 0.5-2h TFA_DCM TFA / DCM (1:1) TFA_DCM->Deprotected_Amine PROTAC_MoA PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

Methodological & Application

Application Note: Bioconjugation Protocol for t-Boc-amido-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-amido-PEG10-acid is a heterobifunctional linker that is instrumental in the fields of bioconjugation and drug delivery.[1][2] This molecule features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected primary amine, connected by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The PEG spacer enhances aqueous solubility, improves the pharmacokinetic properties of the conjugated molecule, and provides a flexible bridge between two conjugated entities.[1][3] The carboxylic acid allows for covalent attachment to primary amine groups on biomolecules, such as proteins or antibodies, through the formation of a stable amide bond.[4][5] The Boc protecting group offers a stable mask for the primary amine, which can be selectively removed under mild acidic conditions, enabling a controlled and sequential conjugation strategy.[1][3]

This application note provides a detailed protocol for the bioconjugation of this compound to an amine-containing biomolecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry. Additionally, it outlines the subsequent deprotection of the Boc group to reveal the terminal amine for further functionalization.

Data Presentation

ParameterRecommended Value/RangeNotes
Activation Buffer pH 5.0 - 6.0Optimal for EDC/sulfo-NHS activation of the carboxylic acid.[6]
Coupling Buffer pH 7.2 - 8.5Efficient for the reaction of the NHS-activated PEG with primary amines.[6][7]
EDC Molar Excess 1.1 - 10 foldMolar excess over this compound. Optimization may be required.[7]
sulfo-NHS Molar Excess 1.1 - 5 foldMolar excess over this compound. Optimization may be required.[7]
Activation Time 15 - 30 minutesAt room temperature.[8]
Coupling Time 1 - 2 hours at room temperature or overnight at 4°CReaction time can be adjusted to optimize conjugation efficiency.[7]
Quenching Agent 100 mM Ethanolamine, Tris, or 0.2 M GlycineTo block unreacted NHS-activated sites.[8]
Boc Deprotection Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A common and effective method for Boc deprotection.[9]

Experimental Protocols

Part 1: Conjugation of this compound to an Amine-Containing Biomolecule

This protocol details a two-step process for conjugating the carboxylic acid group of this compound to a primary amine on a target biomolecule.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, antibody, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[8]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to come to room temperature before use.

    • Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[8]

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a reaction tube, combine the dissolved this compound with the desired molar excess of EDC and sulfo-NHS in Activation Buffer.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.[8]

  • Coupling to the Amine-Containing Biomolecule:

    • Dissolve the amine-containing biomolecule in the Coupling Buffer.

    • Add the activated t-Boc-amido-PEG10-NHS ester solution to the biomolecule solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.[8]

  • Purification:

    • Remove excess reagents and byproducts by dialysis against an appropriate buffer, or by using size-exclusion chromatography.

Part 2: Deprotection of the Boc Group

This protocol describes the removal of the t-Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate from Part 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Purification system (e.g., dialysis, HPLC)

Procedure:

  • Dissolution:

    • Dissolve the purified Boc-protected conjugate in anhydrous DCM.[9]

  • Acid Treatment:

    • Add TFA to the solution. The final concentration of TFA can range from 20-50% (v/v).[9]

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable analytical method (e.g., mass spectrometry).

  • Removal of Acid:

    • Evaporate the DCM and TFA under a stream of nitrogen or by rotary evaporation.

  • Purification:

    • Purify the deprotected conjugate to remove any remaining TFA and byproducts using an appropriate method such as dialysis or HPLC.

Mandatory Visualization

G ReagentPrep Reagent Preparation (PEG, EDC, sulfo-NHS, Biomolecule) Activation Activation of PEG-Acid (EDC/sulfo-NHS in Activation Buffer) ReagentPrep->Activation Coupling Coupling to Biomolecule (in Coupling Buffer) Activation->Coupling Quenching Quenching (Tris or Glycine) Coupling->Quenching Purification1 Purification 1 (Dialysis / SEC) Quenching->Purification1 Deprotection Boc Deprotection (TFA in DCM) Purification1->Deprotection Purification2 Purification 2 (Dialysis / HPLC) Deprotection->Purification2 FinalProduct Final Bioconjugate Purification2->FinalProduct

Caption: Experimental workflow for bioconjugation and deprotection.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_deprotection Deprotection Step PEG_Acid t-Boc-PEG-COOH Activated_Ester t-Boc-PEG-CO-NHS PEG_Acid->Activated_Ester + EDC, sulfo-NHS EDC EDC sulfo_NHS sulfo-NHS Biomolecule Biomolecule-NH2 Conjugate t-Boc-PEG-CO-NH-Biomolecule Biomolecule->Conjugate + Activated Ester Final_Product H2N-PEG-CO-NH-Biomolecule Conjugate->Final_Product + TFA/DCM

Caption: Chemical pathway of the bioconjugation reaction.

References

Application Notes and Protocols for the Use of t-Boc-amido-PEG10-acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of t-Boc-amido-PEG10-acid, a heterobifunctional linker, in peptide synthesis. This versatile reagent is instrumental in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. The inclusion of a ten-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting peptide conjugates[1][4].

The key features of this compound include a carboxylic acid group for amide bond formation, a hydrophilic PEG10 spacer, and a tert-butyloxycarbonyl (t-Boc) protected amine[5]. This t-Boc group allows for orthogonal protection strategies, enabling selective deprotection and subsequent modification of the terminal amine[6].

Physicochemical and Technical Data

A summary of the technical data for this compound and its derivatives is presented below. This information is crucial for designing and executing successful peptide modification strategies.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
t-Boc-N-amido-PEG10-acidC₂₈H₅₅NO₁₄629.742410598-01-3Carboxyl group for amide bond formation.[7][8]
t-Boc-N-amido-PEG10-amineNot specified~600.771347704-59-9Contains a terminal amine for further conjugation.[6][9]
t-Boc-N-amido-PEG10-NHS esterNot specified~726.812055040-78-1NHS ester for efficient labeling of primary amines.[6][10]
t-Boc-N-amido-PEG10-azideNot specified~614.75Not availableAzide group for click chemistry applications.[6]

Experimental Protocols

Protocol 1: Coupling of this compound to a Resin-Bound Peptide (Solid-Phase Peptide Synthesis)

This protocol details the steps for attaching the this compound linker to the N-terminus of a peptide chain synthesized on a solid support. This is a common step in the synthesis of PEGylated peptides.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagents: e.g., N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)[5][11]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the peptide-bound resin in DMF for approximately 30 minutes.[11]

  • Activation of this compound: In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin substitution) in DMF. Add the coupling reagent (e.g., HATU, 2-3 eq.) and DIPEA (4-6 eq.) to the solution. Allow the activation to proceed for a few minutes.[11]

  • Coupling Reaction: Add the activated this compound solution to the swollen resin.

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature. The reaction time can vary, but a typical duration is 2-4 hours. Monitoring the reaction progress using a qualitative test (e.g., ninhydrin (B49086) test) is recommended.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF (3 times), followed by DCM (3 times), and finally MeOH (3 times) to remove excess reagents and byproducts.[11]

  • Drying: Dry the resin under vacuum.[11]

Protocol 2: t-Boc Deprotection of the PEGylated Peptide

This protocol describes the removal of the t-Boc protecting group from the terminal amine of the PEG linker, which is necessary for subsequent conjugation steps or to yield the final product with a free amine.

Materials:

  • t-Boc-PEGylated peptide (on resin or cleaved)

  • Deprotection reagent: Trifluoroacetic acid (TFA)

  • Scavengers (optional, but recommended): e.g., water, triisopropylsilane (B1312306) (TIS) to prevent side reactions.[12][13]

  • Solvent: Dichloromethane (DCM)

  • Cold diethyl ether for precipitation

Procedure:

  • Preparation of Deprotection Cocktail: Prepare a fresh deprotection cocktail. A common mixture consists of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[12][13] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Dissolution: Dissolve the t-Boc protected PEGylated peptide in DCM.[12]

  • Deprotection Reaction: Add the deprotection cocktail to the dissolved peptide solution. A 1:1 volume ratio of the DCM solution to the cocktail is typically used.[12]

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours.[6][12] The progress can be monitored by analytical techniques such as LC-MS.

  • Removal of Volatiles: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[12][14]

  • Precipitation and Washing: Add cold diethyl ether to the residue to precipitate the deprotected peptide.[12]

  • Purification: The resulting amine-PEGylated peptide can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Peptide Elongation cluster_pegylation PEGylation cluster_final Final Steps Resin Resin AA_Coupling Amino Acid Coupling Resin->AA_Coupling Start Peptide_Resin Peptide on Resin PEG_Activation This compound Activation Peptide_Resin->PEG_Activation Deprotection Fmoc/Boc Deprotection AA_Coupling->Deprotection Deprotection->Peptide_Resin Deprotection->AA_Coupling Repeat n times PEG_Coupling PEG Coupling PEG_Activation->PEG_Coupling Final_Deprotection t-Boc Deprotection PEG_Coupling->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Synthesis of a PEGylated Peptide.

Amide_Bond_Formation Reactants This compound R₁-COOH + Peptide-NH₂ R₂-NH₂ Reagents Coupling Reagents (e.g., HATU, DIPEA) in DMF Product PEGylated Peptide R₁-CONH-R₂ Reagents->Product Amide Bond Formation

Caption: Amide Bond Formation using this compound.

References

Application Notes for EDC/NHS Coupling with t-Boc-amido-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent conjugation of molecules is a cornerstone of modern drug development, diagnostics, and life science research. A widely employed and versatile method for creating stable amide bonds between a carboxyl group and a primary amine is the carbodiimide (B86325) crosslinker chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

This protocol focuses on the use of a specific heterobifunctional linker, t-Boc-amido-PEG10-acid . This linker is particularly valuable due to its integrated features:

  • Terminal Carboxylic Acid : This group is activated by EDC/NHS to react with primary amines.[3]

  • PEG10 Spacer : A ten-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, reduces aggregation, minimizes steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[4][5]

  • t-Boc Protected Amine : The tert-butyloxycarbonyl (t-Boc) group protects a terminal amine, allowing for orthogonal, sequential conjugation strategies. This group is stable under the conditions of EDC/NHS coupling but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine for subsequent modification.[3][5][6]

The EDC/NHS reaction proceeds in two main steps. First, EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1][7] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[1][8] The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[1] This NHS ester then efficiently reacts with a primary amine-containing molecule at a neutral to slightly basic pH to form a stable amide bond.[9][10]

Applications

The unique structure of this compound makes it an ideal reagent for:

  • PEGylation of Proteins and Peptides : Enhancing the solubility and in vivo stability of therapeutic proteins.[4]

  • Antibody-Drug Conjugate (ADC) Development : Linking cytotoxic payloads to antibodies after deprotection of the Boc group.

  • PROTAC® Development : Serving as a flexible linker to connect a target protein-binding ligand and an E3 ligase ligand.[6]

  • Surface Modification : Functionalizing surfaces of nanoparticles, beads, or self-assembled monolayers to reduce non-specific protein binding and allow for further ligand attachment.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Reagents
PropertyThis compoundEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Sulfo-NHS (N-hydroxysulfosuccinimide)
Molecular Formula C27H53NO14C9H17N3·HClC4H4NNaO6S
Molecular Weight 611.71 g/mol 191.70 g/mol 217.13 g/mol
Reactive Groups Carboxylic Acid (-COOH), t-Boc protected AmineCarbodiimideSuccinimide Ester (precursor)
Storage Conditions -20°C, protect from moisture.[11]-20°C, desiccated, moisture-sensitive.[12]Room Temperature or -20°C, desiccated
Solubility Soluble in DMF, DMSO, chlorinated hydrocarbons.[5]Water-solubleWater-soluble

PROTAC® is a registered trademark of Arvinas Operations, Inc.

Table 2: Recommended Starting Molar Ratios for Optimization
ReactantMolar Ratio (relative to Amine-Molecule)Purpose
Amine-Containing Molecule1The substrate to be modified.
This compound5 - 20 fold molar excessDrives the reaction towards product formation.
EDC2 - 10 fold molar excess over PEG-acidActivates the carboxylic acid. A good starting point is a 1:2:5 ratio of Protein:EDC:NHS.[8][9][13]
Sulfo-NHS2 - 5 fold molar excess over EDCStabilizes the activated intermediate, improving coupling efficiency.[1]

Visualizations

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.0) PEG_Acid This compound (R-COOH) Intermediate O-Acylisourea Intermediate (Highly Reactive, Unstable) PEG_Acid->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Amine-Reactive Sulfo-NHS Ester (Semi-Stable) Intermediate->NHS_Ester + Sulfo-NHS Hydrolysis Regenerated R-COOH Intermediate->Hydrolysis Hydrolysis (Side Reaction) NHS Sulfo-NHS NHS->NHS_Ester Conjugate Final Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + R'-NH2 Amine_Molecule Amine-Containing Molecule (Protein, Peptide, etc.) (R'-NH2) Amine_Molecule->Conjugate

Caption: Chemical pathway of the two-step EDC/NHS coupling reaction.

G prep 1. Reagent Preparation - Dissolve Amine-Molecule in Coupling Buffer - Dissolve PEG-Acid in Activation Buffer - Prepare fresh EDC and Sulfo-NHS solutions activation 2. Activation Step - Add EDC and Sulfo-NHS to PEG-Acid solution - Incubate for 15-30 min at RT (pH 4.5 - 6.0 in MES Buffer) prep->activation buffer_exchange 3. Buffer Exchange (Optional) - Remove excess EDC/Sulfo-NHS - Use desalting column equilibrated with Coupling Buffer activation->buffer_exchange coupling 4. Coupling Step - Add activated PEG-NHS Ester to Amine-Molecule - Incubate for 2-4 hours at RT or overnight at 4°C (pH 7.2 - 8.0 in PBS/HEPES Buffer) activation->coupling One-Pot Method (No Buffer Exchange) buffer_exchange->coupling quench 5. Quench Reaction - Add quenching buffer (e.g., Tris, Glycine, Hydroxylamine) to block unreacted NHS esters coupling->quench purify 6. Purification - Remove unreacted reagents and byproducts - Methods: Dialysis, Size Exclusion Chromatography (SEC), or Diafiltration quench->purify characterize 7. Characterization - Confirm successful conjugation - Methods: HPLC, Mass Spectrometry (MS) purify->characterize

Caption: Experimental workflow for conjugation of this compound.

Experimental Protocols

Protocol 1: Two-Step Covalent Coupling

This two-step protocol is generally preferred as it minimizes the risk of undesirable cross-linking of the amine-containing target molecule (if it also contains carboxyl groups) and can improve coupling efficiency.[12][14]

Materials and Reagents:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC-HCl[15]

  • Sulfo-NHS[15]

  • Activation Buffer : 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[9]

  • Coupling Buffer : Phosphate-buffered saline (PBS), pH 7.2-7.5, or 50 mM HEPES buffer, pH 7.5. (Must be free of primary amines).[4]

  • Quenching Buffer : 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • (Optional) Zeba™ Spin Desalting Columns or equivalent for buffer exchange.[9]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

Part A: Activation of this compound

  • Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[12]

  • Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.

  • In a separate tube, prepare the amine-containing molecule at a concentration of 1-10 mg/mL in Coupling Buffer. Set aside.

  • In a new reaction tube, add the desired amount of this compound solution.

  • Immediately prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 100 mM).

  • Add the EDC solution to the this compound, followed immediately by the Sulfo-NHS solution. A typical molar ratio is 1:2:5 (PEG-Acid:EDC:Sulfo-NHS), but this should be optimized.[9]

  • Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.[14]

Part B: Coupling to Amine-Containing Molecule

  • Buffer Exchange (Recommended) : To remove excess EDC and byproducts, pass the activation reaction mixture from Part A through a desalting column equilibrated with Coupling Buffer.[9] This also adjusts the pH for the coupling step.

  • Coupling : Immediately add the activated and buffer-exchanged PEG-NHS ester solution to the solution of the amine-containing molecule.

  • Incubate the coupling reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[14]

  • Quenching : Terminate the reaction by adding Quenching Buffer to a final concentration of 20-50 mM (e.g., add 25 µL of 1M Tris per 1 mL of reaction). Incubate for 15 minutes.[13] This step hydrolyzes any remaining active NHS esters.

Protocol 2: Purification of the Conjugate

The choice of purification method depends on the molecular weight differences between the conjugate, unreacted protein, and excess PEGylation reagent.

  • Size Exclusion Chromatography (SEC) / Gel Filtration : This is highly effective for removing low molecular weight impurities like unreacted PEG-linker, hydrolyzed NHS, and EDC by-products from a much larger protein conjugate.[]

  • Diafiltration / Ultrafiltration : An efficient method for separating PEGylated proteins from smaller unreacted species, especially for larger scale preparations.[17]

  • Ion Exchange Chromatography (IEX) : PEGylation often changes the net charge of a protein, allowing for separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.[][18]

General SEC Protocol:

  • Equilibrate an appropriate SEC column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS, pH 7.4).[13]

  • Load the quenched reaction mixture onto the column.

  • Elute the sample with the storage buffer.

  • Collect fractions and monitor the eluate by measuring absorbance at 280 nm (for proteins). The conjugated protein will typically elute in the initial fractions, well separated from smaller, unreacted components.

Protocol 3: (Optional) t-Boc Deprotection

To expose the terminal amine for further conjugation, the t-Boc group must be removed.

  • Lyophilize or evaporate the solvent from the purified conjugate.

  • Dissolve the dried conjugate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).[6]

  • Stir the reaction at room temperature for 30-60 minutes. Monitor progress by LC-MS.[6]

  • Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator or by nitrogen stream).[6]

  • The resulting product will have a free primary amine, ready for subsequent labeling or conjugation. Immediate purification or use is recommended to prevent degradation.

Table 3: Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC/Sulfo-NHS due to hydrolysis.- Incorrect buffer pH.- Competing primary amines in buffer (Tris, Glycine).- Insufficient molar excess of PEG reagent.- Use fresh EDC/Sulfo-NHS solutions.[14] Equilibrate reagents to RT before opening.[12]- Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0.[9]- Use non-amine buffers like MES, PBS, HEPES.[4]- Increase the molar ratio of PEG-Acid:EDC:NHS.
Precipitation/Aggregation of Protein - High concentration of organic solvent (DMSO/DMF).- Protein instability at reaction pH or temperature.- Keep the volume of organic solvent below 10% of the final reaction volume.[19]- Perform the coupling reaction at 4°C for a longer duration.- Screen different non-amine buffers for optimal protein stability.
High Polydispersity (Multiple PEGylations) - Molar ratio of PEG reagent is too high.- Reaction time is too long.- Reduce the molar excess of the activated PEG-linker.- Decrease the reaction time and monitor the reaction progress to find the optimal endpoint.- Consider purification by Ion Exchange Chromatography to isolate mono-PEGylated species.[18]
No Reaction - Absence of accessible primary amines on the target molecule.- Complete hydrolysis of activated esters.- Confirm the presence of primary amines (e.g., lysine (B10760008) residues, N-terminus) on the target.- Perform the coupling step immediately after the activation/buffer exchange step. Ensure EDC/NHS are fresh.

References

Application Note: Efficient Deprotection of t-Boc Protecting Group from PEG10 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules for research, drug development, and bioconjugation.[1][2][3][4][5] Its popularity stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions.[2][6] Polyethylene glycol (PEG) linkers are frequently employed to improve the solubility, bioavailability, and pharmacokinetic properties of therapeutic molecules.[2][7] The ability to efficiently deprotect a Boc-protected amine on a PEG10 linker is a critical step in the synthesis of many bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[2] This application note provides a detailed protocol for the acidic deprotection of a t-Boc group from a PEG10 linker, along with relevant quantitative data and a visual representation of the experimental workflow.

Chemical Principle

The deprotection of the t-Boc group proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the carbamate, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[1][8] This intermediate readily decarboxylates to yield the free amine and carbon dioxide.[1][8] A common reagent for this transformation is trifluoroacetic acid (TFA), often used in a solution with dichloromethane (B109758) (DCM).[3][9][10]

Quantitative Data Summary

The efficiency of t-Boc deprotection can be influenced by the choice of acid, its concentration, reaction time, and temperature. The following tables summarize common reaction conditions for t-Boc deprotection.

Table 1: Common Acidic Conditions for t-Boc Deprotection [2][10]

ReagentConcentrationSolventTemperature (°C)Time (h)Typical Yield (%)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 to Room Temp0.5 - 2>95
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp0.5 - 2>95

Table 2: Comparative Analysis of Acidic Conditions for t-Boc Deprotection [2]

Acidic ReagentConcentration (%)SolventTime (min)Purity of Deprotected Product (%)
TFA20DCM578
TFA50DCM60>95
HCl4M in Dioxane-5~80
HCl4M in Dioxane-60>95

Experimental Protocol

This protocol describes a general procedure for the deprotection of a t-Boc group from a PEG10 linker using trifluoroacetic acid.

Materials:

  • t-Boc-PEG10-containing compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)[10][11]

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether, cold

  • Centrifuge or filtration apparatus

Procedure:

  • Dissolution: Dissolve the t-Boc-PEG10-containing compound in anhydrous DCM (e.g., 0.1 M concentration) in a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Deprotection Reagent: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the substrate contains sensitive functional groups prone to alkylation by the released tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).[10][11]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[2][10]

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical method such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[10] The reaction is typically complete within 1-2 hours.[2][9][10] On TLC, the deprotected amine product will have a lower Rf value than the starting material. In ¹H NMR, the disappearance of the singlet at approximately 1.4 ppm corresponding to the t-butyl protons indicates the completion of the reaction.[10][12]

  • Work-up:

    • Concentration: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3x).[10]

    • Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product, which is often obtained as a TFA salt.[9]

    • Isolation: Collect the solid product by centrifugation or filtration and wash it several times with cold diethyl ether to remove any remaining scavengers and byproducts.[9]

  • Neutralization (Optional): If the free amine is required, dissolve the TFA salt in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[2][10]

Experimental Workflow

Deprotection_Workflow Workflow for t-Boc Deprotection of a PEG10 Linker cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product start Dissolve t-Boc-PEG10 in DCM cool Cool to 0°C start->cool add_tfa Add TFA (and optional scavenger) cool->add_tfa react Stir at 0°C to RT (1-2 hours) add_tfa->react monitor Monitor Reaction (TLC, LC-MS, NMR) react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete precipitate Precipitate with cold Diethyl Ether concentrate->precipitate isolate Isolate Product (Centrifugation/Filtration) precipitate->isolate neutralize Optional Neutralization (aq. NaHCO3) isolate->neutralize end Deprotected PEG10 Linker (Free Amine) isolate->end Use as TFA salt neutralize->end

Caption: Experimental workflow for the deprotection of a t-Boc group from a PEG10 linker.

Troubleshooting

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the concentration of TFA, extending the reaction time, or ensuring the starting material is fully dissolved.[10] Steric hindrance from the PEG chain can sometimes slow the reaction rate.[10]

  • Side Product Formation: The tert-butyl cation generated during the reaction can alkylate electron-rich residues. The use of scavengers like triisopropylsilane (TIS) or water is highly recommended to trap this reactive intermediate.[10][11]

  • Product Isolation: If the deprotected product is an oil, alternative purification methods such as flash column chromatography may be necessary.

Conclusion

The acid-catalyzed deprotection of the t-Boc group from a PEG10 linker is a robust and high-yielding reaction that is fundamental in the synthesis of various bioconjugates. By following the detailed protocol and considering the factors outlined in this application note, researchers can achieve efficient and clean deprotection, enabling the subsequent functionalization of the liberated amine. Careful monitoring of the reaction and appropriate work-up procedures are key to obtaining a high purity product.

References

Application Notes and Protocols for t-Boc-amido-PEG10-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects these two components is a critical determinant of the ADC's efficacy, safety, and pharmacokinetic profile. This document provides detailed application notes and protocols for the use of t-Boc-amido-PEG10-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, in the development of next-generation ADCs.

The this compound linker offers several advantages in ADC design. The ten-unit PEG spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties.[1][2][3] The terminal carboxylic acid allows for covalent attachment to amine groups on the antibody or a payload, while the t-Boc (tert-butyloxycarbonyl) protected amine provides a handle for the subsequent, controlled conjugation of the cytotoxic drug after deprotection.[4][5] This modular approach allows for the precise construction of ADCs with a defined drug-to-antibody ratio (DAR).

Physicochemical Properties and Advantages of PEGylation

The incorporation of a PEG linker, such as this compound, can significantly impact the physicochemical properties of an ADC. The hydrophilic nature of the PEG chain can help to offset the hydrophobicity of many cytotoxic payloads, mitigating issues with aggregation and improving stability in aqueous environments.[6][7][8]

Key Advantages of Using this compound in ADCs:

  • Enhanced Solubility and Stability: The PEG10 spacer increases the overall hydrophilicity of the ADC, reducing the propensity for aggregation and improving stability during storage and in circulation.[2][6]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer circulation half-life.[9][10][11] This can result in greater exposure of the tumor to the therapeutic agent.

  • Reduced Immunogenicity: The flexible PEG chain can shield the ADC from recognition by the immune system, potentially reducing its immunogenicity.[2]

  • Controlled Drug Loading: The heterobifunctional nature of the linker allows for a stepwise conjugation process, enabling better control over the drug-to-antibody ratio (DAR).[5]

Data Presentation: Impact of PEGylation on ADC Properties

The following tables summarize representative quantitative data illustrating the expected impact of incorporating a PEG10 linker on the properties of an ADC. The data presented is based on general trends observed for PEGylated ADCs and should be considered illustrative.[5][9][12]

Table 1: Representative Pharmacokinetic Parameters of a PEGylated vs. Non-PEGylated ADC

ADC ConstructLinker TypeMean Residence Time (MRT) (hours)Plasma Clearance (mL/hr/kg)
ADC-DrugNon-PEGylated1500.4
ADC-PEG10-DrugThis compound2500.2

Table 2: Representative in vitro Cytotoxicity of a PEGylated vs. Non-PEGylated ADC

ADC ConstructTarget Cell LineIC50 (nM)
ADC-DrugAntigen-Positive0.5
ADC-PEG10-DrugAntigen-Positive0.7
ADC-DrugAntigen-Negative>1000
ADC-PEG10-DrugAntigen-Negative>1000

Table 3: Representative Stability of a PEGylated vs. Non-PEGylated ADC in Human Plasma

ADC ConstructIncubation Time (days)% Intact ADC Remaining
ADC-Drug0100
785
ADC-PEG10-Drug0100
795

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of an ADC using this compound. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

Protocol 1: Antibody-Linker Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of the this compound linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in an amine-free buffer such as PBS, pH 7.4.

  • Linker Activation:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the linker solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the activated linker solution to the antibody solution. A molar excess of 5-20 fold of the linker to the antibody is a typical starting point. The final concentration of the organic solvent should be kept below 10% (v/v).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of 50 mM to stop the reaction.

  • Purification: Purify the antibody-linker conjugate (mAb-PEG10-NH-Boc) using a desalting column or SEC to remove excess linker and reagents.

G cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification Linker This compound EDC_NHS EDC, NHS Linker->EDC_NHS ActivatedLinker Activated NHS Ester EDC_NHS->ActivatedLinker Conjugation Amide Bond Formation ActivatedLinker->Conjugation Antibody Antibody (mAb) Antibody->Conjugation AntibodyLinker mAb-PEG10-NH-Boc Conjugation->AntibodyLinker Purification SEC / Desalting AntibodyLinker->Purification PurifiedProduct Purified mAb-PEG10-NH-Boc Purification->PurifiedProduct

Antibody-Linker Conjugation Workflow

Protocol 2: t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to expose the terminal amine for drug conjugation.[3][6][7]

Materials:

  • Purified mAb-PEG10-NH-Boc

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or Dioxane

  • Neutralization buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Desalting column or SEC system

Procedure:

  • Lyophilization (Optional): If the antibody-linker conjugate is in an aqueous buffer, it can be lyophilized to dryness.

  • Deprotection Reaction:

    • Dissolve the lyophilized conjugate in a minimal amount of DCM or dioxane.

    • Add a solution of 20-50% TFA in DCM.

    • Incubate at room temperature for 30-60 minutes.

  • Solvent Removal: Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

  • Neutralization and Purification:

    • Resuspend the deprotected conjugate (mAb-PEG10-NH2) in a suitable buffer.

    • Immediately purify the conjugate using a desalting column or SEC equilibrated with the desired buffer for the next conjugation step (e.g., PBS, pH 7.4).

G start mAb-PEG10-NH-Boc deprotection TFA / DCM start->deprotection deprotected_intermediate Deprotected Conjugate (Amine Salt) deprotection->deprotected_intermediate neutralization Neutralization & Purification deprotected_intermediate->neutralization final_product mAb-PEG10-NH2 neutralization->final_product

t-Boc Deprotection Workflow

Protocol 3: Drug-Linker Conjugation

This protocol describes the conjugation of a cytotoxic drug (payload) with a suitable reactive group (e.g., an activated ester) to the deprotected antibody-linker conjugate.

Materials:

  • Purified mAb-PEG10-NH2

  • Activated cytotoxic drug (e.g., Drug-NHS ester)

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M glycine)

  • SEC system

Procedure:

  • Drug Preparation: Dissolve the activated drug in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the activated drug solution to the mAb-PEG10-NH2 solution. A molar excess of 3-10 fold of the drug to the antibody is a typical starting point. The final concentration of DMSO should be kept below 10% (v/v).

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of 50 mM to stop the reaction.

  • Purification: Purify the final ADC (mAb-PEG10-Drug) using an SEC system to remove unconjugated drug and other reagents.

G cluster_reactants Reactants cluster_product Product DeprotectedLinker mAb-PEG10-NH2 Conjugation Amide Bond Formation DeprotectedLinker->Conjugation ActivatedDrug Activated Drug (e.g., Drug-NHS) ActivatedDrug->Conjugation ADC Final ADC (mAb-PEG10-Drug) Conjugation->ADC Purification SEC Purification ADC->Purification PurifiedADC Purified ADC Purification->PurifiedADC

Drug-Linker Conjugation Workflow

Protocol 4: ADC Characterization

A. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the DAR and the distribution of drug-loaded species.[13][14][15][16]

Procedure:

  • Sample Preparation: Dilute the purified ADC to a concentration of 1 mg/mL in the HIC mobile phase A.

  • HIC-HPLC Analysis:

    • Inject the sample onto a HIC column (e.g., Butyl-NPR).

    • Elute with a decreasing salt gradient (e.g., from high to low ammonium (B1175870) sulfate (B86663) concentration).

    • Monitor the elution profile at 280 nm.

  • Data Analysis: The different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine conjugation) will separate based on their hydrophobicity. The average DAR can be calculated from the peak areas of the different species.[17][18][]

B. Aggregation Analysis by Size-Exclusion Chromatography (SEC)

SEC is used to assess the level of aggregation in the final ADC product.[20]

Procedure:

  • Sample Preparation: Dilute the purified ADC to a concentration of 1 mg/mL in a suitable mobile phase (e.g., PBS, pH 7.4).

  • SEC-HPLC Analysis:

    • Inject the sample onto an SEC column.

    • Elute with an isocratic mobile phase.

    • Monitor the elution profile at 280 nm.

  • Data Analysis: The percentage of monomer, aggregate, and fragment can be determined from the peak areas in the chromatogram.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing target cancer cells.[8][21][22]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in cell culture medium.

    • Add the diluted ADC or control to the cells.

    • Incubate for 72-96 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the cell viability relative to untreated controls and determine the IC50 value for the ADC.

G cluster_adc_action ADC Mechanism of Action cluster_assay In Vitro Cytotoxicity Assay ADC ADC Binding Binds to Target Antigen ADC->Binding Internalization Internalization Binding->Internalization Release Payload Release Internalization->Release CellDeath Cell Death Release->CellDeath CellCulture Cancer Cell Culture ADCTreatment ADC Treatment CellCulture->ADCTreatment MTTAssay MTT Assay ADCTreatment->MTTAssay Measurement Measure Viability (IC50) MTTAssay->Measurement

ADC Action and Cytotoxicity Assay

Conclusion

The this compound linker is a valuable tool for the development of antibody-drug conjugates with improved physicochemical and pharmacokinetic properties. The protocols and application notes provided here offer a comprehensive guide for researchers and drug developers to effectively utilize this linker in the construction and evaluation of novel ADCs. Careful optimization of the conjugation and purification steps, along with thorough characterization of the final product, is essential for the successful development of safe and effective ADC therapeutics.

References

The Strategic Application of t-Boc-amido-PEG10-acid in PROTAC Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in dictating efficacy. This document provides detailed application notes and protocols for the use of t-Boc-amido-PEG10-acid, a versatile polyethylene (B3416737) glycol (PEG) linker, in the synthesis of PROTACs. We will explore its role in optimizing the physicochemical properties of PROTACs and provide step-by-step guidance for its incorporation into synthetic workflows, aimed at researchers, scientists, and drug development professionals.

Introduction to PROTAC Technology and the Role of PEG Linkers

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][3]

The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy.[4][5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their numerous advantageous properties.[1] The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[3][6] Furthermore, the flexibility of the PEG linker is crucial for allowing the two ligands to adopt an optimal orientation for the formation of a stable and productive ternary complex.[5] The this compound linker offers a balance of a hydrophilic spacer with a protected amine and a terminal carboxylic acid, allowing for a controlled and stepwise synthetic strategy.[7]

Application of this compound in PROTAC Synthesis

The this compound is a heterobifunctional linker that features a tert-butyloxycarbonyl (t-Boc) protected amine and a terminal carboxylic acid, separated by a ten-unit PEG chain.[7] This structure allows for a modular and strategic approach to PROTAC synthesis. The carboxylic acid can be coupled to an amine-containing ligand, while the t-Boc protected amine can be deprotected to reveal a free amine for subsequent coupling to a carboxylic acid-containing ligand.[7] This sequential approach prevents unwanted side reactions and allows for the efficient assembly of the final PROTAC molecule.

Key Advantages of this compound in PROTAC Design:
  • Enhanced Solubility: The hydrophilic PEG chain improves the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[6][8]

  • Improved Cell Permeability: The flexible nature of the PEG linker can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.[6]

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG10 chain provide the necessary spatial separation and conformational freedom for the POI and E3 ligase to come together in a productive orientation for ubiquitination.[5]

  • Controlled Synthesis: The orthogonal protecting groups (t-Boc and carboxylic acid) enable a stepwise and controlled synthetic strategy, simplifying the purification of intermediates and the final product.[9]

Comparative Data of Linker Properties

The choice of linker is a critical parameter in PROTAC design. While the optimal linker is target- and system-dependent, a general comparison of different linker types can provide valuable guidance.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG Linkers Hydrophilic, flexible, varying lengths.[8]Enhances solubility, biocompatible, allows for fine-tuning of linker length.[8][10]Can have reduced metabolic stability in vivo compared to alkyl linkers, potentially more costly to synthesize.[8]
Alkyl Linkers Hydrophobic, flexible.[8]Synthetically accessible, chemically stable.[11]Can limit aqueous solubility and cellular uptake.[11]
Rigid Linkers (e.g., aromatic, piperazine/piperidine) Constrained conformation.[8][11]Can pre-organize the PROTAC into an active conformation, potentially improving metabolic stability.[8][11]Reduced flexibility may hinder the formation of a stable ternary complex.[11]

Experimental Protocols

The following are generalized protocols for the synthesis of a PROTAC using this compound. These protocols can be adapted for either solution-phase or solid-phase synthesis.

Protocol 1: Solution-Phase Synthesis of a PROTAC

This protocol describes the coupling of the this compound linker first to the POI ligand, followed by deprotection and coupling to the E3 ligase ligand.

Step 1: Coupling of POI Ligand to the Linker

  • Dissolve the amine-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion , quench the reaction and purify the POI-linker intermediate by flash column chromatography or preparative HPLC.

Step 2: Boc Deprotection

  • Dissolve the purified POI-linker intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.[2][12]

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by LC-MS.[12]

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Co-evaporate with a suitable solvent (e.g., DCM or toluene) to ensure complete removal of residual acid.

Step 3: Coupling of E3 Ligase Ligand

  • Dissolve the deprotected POI-linker amine intermediate and the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in an anhydrous solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.[11]

Solution_Phase_PROTAC_Synthesis cluster_step1 Step 1: POI Ligand Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: E3 Ligase Ligand Coupling POI-NH2 Amine-functionalized POI Ligand Coupling1 HATU, DIPEA in DMF/DCM POI-NH2->Coupling1 Linker-COOH This compound Linker-COOH->Coupling1 POI-Linker_Boc POI-Linker (Boc-protected) Coupling1->POI-Linker_Boc Deprotection TFA in DCM POI-Linker_Boc->Deprotection POI-Linker_NH2 POI-Linker (amine) Deprotection->POI-Linker_NH2 Coupling2 HATU, DIPEA in DMF POI-Linker_NH2->Coupling2 E3-COOH Carboxylic acid-functionalized E3 Ligase Ligand E3-COOH->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: Solution-phase synthesis workflow for a PROTAC.

Protocol 2: Solid-Phase Synthesis of a PROTAC

Solid-phase synthesis offers a streamlined approach for generating PROTAC libraries by simplifying purification steps.[2] This protocol outlines the synthesis starting with an immobilized E3 ligase ligand.

Step 1: Immobilization of E3 Ligase Ligand

  • Swell an appropriate aminomethylated polystyrene resin in DMF for 30 minutes.[2]

  • Couple a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative, 3 eq.) to the resin using a coupling agent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF.[2]

  • Shake the mixture at room temperature for 16 hours.[2]

  • Wash the resin sequentially with DMF, DCM, and MeOH (3x each) and dry under vacuum.[2]

Step 2: Linker Attachment

  • Swell the E3 ligase-functionalized resin in DMF.

  • Couple this compound (3 eq.) to the free amine on the immobilized ligand (if applicable, after deprotection of a protecting group like Fmoc) using HATU (3 eq.) and DIPEA (6 eq.) in DMF.

  • Shake the reaction mixture at room temperature for 16 hours.

  • Wash the resin as described in Step 1.

Step 3: POI Ligand Coupling

  • Deprotect the Boc group on the linker by treating the resin with 50% TFA in DCM for 1 hour.[2]

  • Neutralize the resin with 10% DIPEA in DCM.[2]

  • Couple the carboxylic acid-functionalized POI ligand (3 eq.) using HATU (3 eq.) and DIPEA (6 eq.) in DMF.[2]

  • Shake the mixture at room temperature for 16 hours.[2]

  • Wash the resin as described in Step 1.

Step 4: Cleavage and Purification

  • Cleave the final PROTAC from the resin using an appropriate cleavage cocktail (e.g., a high percentage of TFA in DCM).

  • Precipitate the cleaved PROTAC in cold diethyl ether.

  • Purify the crude PROTAC by preparative HPLC.

Solid_Phase_PROTAC_Synthesis Start Aminomethyl Resin Step1 1. Couple E3 Ligase Ligand (e.g., Pomalidomide derivative) HATU, DIPEA, DMF Start->Step1 Resin_E3 Resin-E3 Ligase Step1->Resin_E3 Step2 2. Couple Linker (this compound) HATU, DIPEA, DMF Resin_E3->Step2 Resin_E3_Linker Resin-E3-Linker (Boc) Step2->Resin_E3_Linker Step3 3. Boc Deprotection 50% TFA in DCM Resin_E3_Linker->Step3 Resin_E3_Linker_NH2 Resin-E3-Linker (NH2) Step3->Resin_E3_Linker_NH2 Step4 4. Couple POI Ligand HATU, DIPEA, DMF Resin_E3_Linker_NH2->Step4 Resin_PROTAC Resin-PROTAC Step4->Resin_PROTAC Step5 5. Cleavage from Resin (e.g., TFA/DCM) Resin_PROTAC->Step5 Final_PROTAC Purified PROTAC Step5->Final_PROTAC PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination (Poly-Ub chain addition) Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC

References

Application Notes and Protocols for Labeling Primary Amines with t-Boc-amido-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-N-amido-PEG10-acid is a heterobifunctional linker widely used in bioconjugation and drug development. This reagent features a carboxylic acid group for conjugation to primary amines, a ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (t-Boc) protected amine. The PEG spacer enhances the solubility and flexibility of the resulting conjugate, while the t-Boc protecting group allows for a sequential and controlled conjugation strategy.[1][2] This document provides detailed protocols for the labeling of primary amines using t-Boc-amido-PEG10-acid, subsequent deprotection of the t-Boc group, and relevant application data.

Physicochemical Properties

A summary of the key physicochemical properties of t-Boc-N-amido-PEG10-acid and its derivatives is presented in Table 1. This information is crucial for designing and executing labeling experiments.

Propertyt-Boc-N-amido-PEG10-acidt-Boc-N-amido-PEG10-NHS estert-Boc-N-amido-PEG10-amine
Molecular Formula C28H55NO14C32H58N2O16C27H56N2O12
Molecular Weight ( g/mol ) ~629.74~726.81~600.77
Purity ≥95%≥95%≥98%
CAS Number 2410598-01-32055040-78-11347704-59-9
Storage -20°C, desiccated-20°C, desiccated-20°C, desiccated
Solubility DMSO, DMF, DCMDMSO, DMF, DCMDMSO, DMF

Data sourced from multiple suppliers and technical guides.[2][3]

Applications

The unique properties of t-Boc-N-amido-PEG10-acid make it a versatile tool for various applications in research and drug development:

  • Bioconjugation: This linker is frequently used to modify proteins, peptides, and other biomolecules. The PEG spacer can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their hydrodynamic size, which reduces renal clearance.[1]

  • Drug Delivery: In the field of drug delivery, this linker is instrumental in the synthesis of complex drug delivery systems. It can be used to attach targeting ligands to nanoparticles or to create advanced drug-linker constructs.[4]

  • PROTAC Development: A significant application of t-Boc-N-amido-PEG10-acid is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The PEG10 linker provides the necessary flexibility and length for the formation of a stable ternary complex between the target protein and the E3 ligase.[1][4]

Experimental Protocols

Protocol 1: Labeling of Primary Amines with this compound via EDC/NHS Coupling

This protocol describes the two-step, one-pot reaction for conjugating t-Boc-N-amido-PEG10-acid to a primary amine-containing molecule using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • t-Boc-N-amido-PEG10-acid

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other non-amine containing buffer

  • Quenching Buffer: Tris or glycine (B1666218) buffer

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve t-Boc-N-amido-PEG10-acid in anhydrous DMF or DMSO.

    • Add 1.1 equivalents of NHS (or Sulfo-NHS for aqueous reactions).

    • Add 1.1 equivalents of EDC.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

  • Coupling to Amine:

    • In a separate vessel, dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated NHS ester solution to the amine solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted NHS ester by adding a small amount of quenching buffer.

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Quantitative Data:

The efficiency of the EDC/NHS coupling reaction is dependent on several factors, including the nature of the amine-containing molecule, pH, temperature, and stoichiometry. Table 2 provides representative reaction conditions.

ParameterConditionNotes
Molar Ratio (PEG:Amine) 1.5:1 to 10:1The optimal ratio should be determined empirically.
Reaction pH 7.2 - 8.5Higher pH can increase the rate of hydrolysis of the NHS ester.
Reaction Time 2 - 24 hoursReaction progress can be monitored by LC-MS.
Temperature 4°C to 25°CLower temperatures can minimize side reactions.
Protocol 2: t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to reveal a primary amine, which can be used for subsequent conjugation.

Materials:

  • t-Boc protected conjugate

  • Dichloromethane (DCM) or Dioxane

  • Trifluoroacetic acid (TFA)

  • Scavenger (optional, e.g., triisopropylsilane)

Procedure:

  • Dissolution: Dissolve the t-Boc protected conjugate in an appropriate organic solvent such as DCM or dioxane.

  • Acid Treatment: Add a solution of a strong acid, typically TFA. A common mixture is 25-50% TFA in DCM.[5] For acid-sensitive molecules, other deprotection methods can be considered.[6][7]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base (e.g., triethylamine (B128534) or DIPEA) to yield the free amine.

Quantitative Data:

The deprotection of the t-Boc group is generally a high-yield reaction. Table 3 summarizes typical reaction conditions.

ParameterValueReference
TFA Concentration 25-50% in DCM[5]
Temperature Room Temperature (20-25 °C)[5]
Reaction Time 30 minutes - 2 hours[5]

Visualizations

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_deprotection Deprotection Step reagent This compound edc_nhs EDC / NHS reagent->edc_nhs 1-4h, RT activated_ester t-Boc-amido-PEG10-NHS ester edc_nhs->activated_ester amine Primary Amine (Protein, Peptide, etc.) activated_ester->amine 2-4h, RT or overnight, 4°C pH 7.2-8.0 conjugate t-Boc-PEG-Conjugate amine->conjugate tfa TFA / DCM conjugate->tfa 0.5-2h, RT final_product Amine-PEG-Conjugate tfa->final_product

Caption: Workflow for labeling primary amines with this compound.

G cluster_synthesis PROTAC Synthesis protac PROTAC E3 Ligase Ligand Linker Target Protein Ligand start Target Protein Ligand (with primary amine) peg This compound + EDC/NHS start->peg Coupling intermediate Ligand-PEG-t-Boc peg->intermediate deprotection TFA Deprotection intermediate->deprotection activated_amine Ligand-PEG-NH2 deprotection->activated_amine e3_ligand E3 Ligase Ligand (activated carboxylic acid) activated_amine->e3_ligand Coupling final_protac PROTAC e3_ligand->final_protac

Caption: Logical relationship in PROTAC synthesis using this compound.

G POI Protein of Interest (POI) Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation PROTAC PROTAC PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Ub->POI Degradation Degradation Products Proteasome->Degradation

Caption: Signaling pathway for PROTAC-mediated protein degradation.

References

Application Notes and Protocols for the Conjugation of t-Boc-amido-PEG10-acid with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

t-Boc-N-amido-PEG10-acid is a heterobifunctional linker that is instrumental in bioconjugation, drug delivery, and the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This linker features three key components: a terminal carboxylic acid, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (t-Boc) protected primary amine.[2][3]

The carboxylic acid group allows for the covalent attachment to primary amines on target molecules through a stable amide bond.[4][5] The PEG10 spacer enhances aqueous solubility, improves pharmacokinetics, and provides a flexible bridge between conjugated molecules.[1][6] The t-Boc protecting group offers a stable yet easily removable mask for a primary amine, enabling a modular and strategic approach to the synthesis of complex biomolecules.[1][7] This allows for controlled, sequential conjugation reactions, as the Boc group can be deprotected under mild acidic conditions to reveal a primary amine for subsequent modifications.[2][7]

2. Principle of the Reaction

The reaction of t-Boc-amido-PEG10-acid with a primary amine group results in the formation of a stable amide bond. This conjugation is typically facilitated by carbodiimide (B86325) chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7]

The process occurs in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of the PEG linker to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester and Amide Bond Formation: The addition of NHS or Sulfo-NHS stabilizes the activated intermediate by converting it into a more stable NHS ester. This ester is then susceptible to nucleophilic attack by a primary amine on the target molecule, leading to the formation of a stable amide bond and the release of the NHS leaving group.[7]

The t-Boc protecting group remains stable during this process and can be removed in a subsequent step using acidic conditions to expose the primary amine for further conjugation.[8]

Diagrams

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_coupling Step 2: Amide Bond Formation PEG_Acid This compound Activated_Intermediate O-acylisourea Intermediate PEG_Acid->Activated_Intermediate + EDC EDC EDC->Activated_Intermediate NHS_Ester NHS Ester Intermediate Activated_Intermediate->NHS_Ester + NHS NHS / Sulfo-NHS NHS->NHS_Ester Conjugate t-Boc-PEG-Conjugate (Amide Bond) NHS_Ester->Conjugate + Primary_Amine Primary Amine (Target Molecule) Primary_Amine->Conjugate

Caption: EDC/NHS coupling reaction workflow.

G cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Deprotection cluster_further_conjugation Step 3: Further Conjugation (Optional) PEG_Acid This compound Conjugated_Product t-Boc-PEG-Conjugate PEG_Acid->Conjugated_Product Target_Molecule Primary Amine-containing Target Molecule Target_Molecule->Conjugated_Product EDC_NHS EDC / NHS EDC_NHS->Conjugated_Product Coupling Deprotected_Product Amine-PEG-Conjugate Conjugated_Product->Deprotected_Product TFA Trifluoroacetic Acid (TFA) TFA->Deprotected_Product Acidic Deprotection Final_Product Final Conjugated Product Deprotected_Product->Final_Product Second_Molecule Second Molecule Second_Molecule->Final_Product

References

Application Notes and Protocols for Surface Modification using t-Boc-amido-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing t-Boc-amido-PEG10-acid for the modification of surfaces. This versatile heterobifunctional linker is ideal for creating biocompatible and functionalized surfaces for a wide range of applications, including biosensors, drug delivery systems, and anti-fouling coatings. The protocols outlined herein cover surface preparation, linker immobilization, characterization, and subsequent bioconjugation.

Introduction

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amine. This structure offers a strategic approach to surface modification. The carboxylic acid terminus allows for covalent attachment to amine-functionalized surfaces through stable amide bond formation. The PEG10 spacer, a hydrophilic chain of ten ethylene (B1197577) glycol units, imparts several key properties to the modified surface:

  • Reduced Non-Specific Binding: The PEG layer effectively minimizes the undesirable adhesion of proteins and cells, a critical feature for materials in biological environments.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the wettability of the surface.

  • Flexible Spacer Arm: The PEG chain provides a flexible connection between the surface and any subsequently conjugated molecules, preserving their biological activity.

The t-Boc protecting group on the distal amine allows for a two-step functionalization strategy. After the initial surface modification, the Boc group can be removed under mild acidic conditions to expose a primary amine, which is then available for the covalent attachment of a wide array of biomolecules, such as proteins, peptides, antibodies, and nucleic acids.

Data Presentation

Physicochemical Properties of this compound and Related Derivatives
Propertyt-Boc-N-amido-PEG10-acidt-Boc-N-amido-PEG10-aminet-Boc-N-amido-PEG10-NHS ester
CAS Number 2410598-01-31347704-59-92055040-78-1
Molecular Formula C₂₈H₅₅NO₁₄C₂₇H₅₆N₂O₁₂C₃₂H₅₈N₂O₁₆
Molecular Weight ( g/mol ) ~629.74~600.77~726.81
Purity ≥95%≥98%≥95%
Solubility Soluble in DMSO, DMF, DCMSoluble in Water, DMSO, DCM, DMFSoluble in DMSO, DCM, DMF
Storage -20°C, protect from moisture-20°C, protect from moisture-20°C, protect from moisture

Note: The data presented is compiled from various suppliers and should be considered as representative.

Representative Surface Characterization Data

The following table summarizes typical quantitative data obtained from the characterization of surfaces modified with PEG-acid linkers. While specific values for this compound may vary depending on the substrate and experimental conditions, these values provide a useful benchmark.

Characterization TechniqueParameterUnmodified Surface (e.g., Amine-Silicon)PEGylated Surface
Contact Angle Goniometry Water Contact Angle60° - 70°30° - 40°
Ellipsometry Layer ThicknessN/A3 - 5 nm
X-ray Photoelectron Spectroscopy (XPS) C1s Peak (C-O)Absent or minimalPresent at ~286.5 eV
Protein Adsorption Assay Fibrinogen Adsorption> 200 ng/cm²< 20 ng/cm²

Experimental Protocols

Protocol 1: Surface Preparation and Amine Functionalization

This protocol describes the preparation of a substrate (e.g., glass or silicon) to introduce surface amine groups, which are necessary for the subsequent attachment of this compound.

Materials:

  • Substrate (e.g., glass slides, silicon wafers)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Deionized (DI) water

  • Ethanol (B145695)

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning: a. Immerse the substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. b. Rinse the substrates thoroughly with copious amounts of DI water. c. Rinse with ethanol and dry under a stream of nitrogen gas.

  • Amine Functionalization: a. Prepare a 2% (v/v) solution of APTES in anhydrous toluene. b. Immerse the cleaned, dry substrates in the APTES solution for 1-2 hours at room temperature with gentle agitation. c. Rinse the substrates with toluene to remove excess APTES. d. Rinse with ethanol and DI water. e. Cure the amine-functionalized substrates in an oven at 110°C for 30-60 minutes. f. Allow the substrates to cool to room temperature before proceeding.

Protocol 2: Immobilization of this compound via EDC/NHS Coupling

This protocol details the activation of the carboxylic acid terminus of this compound and its subsequent coupling to the amine-functionalized surface.[1]

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amine-functionalized substrates (from Protocol 1)

Procedure:

  • Activation of this compound: a. Dissolve this compound (e.g., 10 mg) in 1 mL of anhydrous DMF or DMSO. b. Add 1.5 equivalents of NHS to the solution. c. Add 1.5 equivalents of EDC to the solution. d. Allow the reaction to proceed at room temperature for 1-4 hours to form the NHS ester.

  • Coupling to Amine-Functionalized Surface: a. Rinse the amine-functionalized substrates with PBS. b. Immerse the substrates in the activated t-Boc-amido-PEG10-NHS ester solution. c. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. d. Rinse the substrates thoroughly with DMF/DMSO, followed by ethanol and DI water to remove any non-covalently bound linker. e. Dry the surfaces under a stream of nitrogen gas.

Protocol 3: t-Boc Deprotection to Expose Surface Amine Groups

This protocol describes the removal of the t-Boc protecting group to generate a surface with terminal primary amine functionalities.

Materials:

  • t-Boc-PEGylated substrates (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DI water

  • Ethanol

  • Nitrogen gas stream

Procedure:

  • Prepare a deprotection solution of 50% TFA in DCM (v/v). Caution: TFA is corrosive. Handle in a fume hood.

  • Immerse the t-Boc-PEGylated substrates in the deprotection solution for 30-60 minutes at room temperature.

  • Rinse the substrates with DCM to remove TFA.

  • Rinse with ethanol and then DI water.

  • Dry the amine-terminated PEGylated surfaces under a stream of nitrogen gas. The surface is now ready for subsequent conjugation of biomolecules.

Visualizations

G cluster_prep Surface Preparation cluster_func Amine Functionalization cluster_peg PEGylation cluster_deprotect Deprotection & Final Surface start Substrate (e.g., Glass, Silicon) piranha Piranha Solution Treatment (Cleaning & Hydroxylation) start->piranha rinse1 Rinse with DI Water & Ethanol piranha->rinse1 dry1 Dry with N2 rinse1->dry1 aptes APTES Solution Incubation dry1->aptes rinse2 Rinse with Toluene, Ethanol, DI Water aptes->rinse2 cure Cure at 110°C rinse2->cure activate Activate this compound with EDC/NHS couple Couple to Amine-Functionalized Surface cure->couple activate->couple rinse3 Rinse & Dry couple->rinse3 tfa TFA/DCM Treatment (Boc Removal) rinse3->tfa rinse4 Rinse & Dry tfa->rinse4 final Amine-Terminated PEGylated Surface rinse4->final

Caption: Experimental workflow for surface modification.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Coupling to Surface cluster_deprotection Step 3: Boc Deprotection cluster_conjugation Step 4: Biomolecule Conjugation (Optional) peg_acid t-Boc-amido-PEG10-COOH activated_peg t-Boc-amido-PEG10-NHS ester peg_acid->activated_peg + EDC/NHS edc_nhs EDC + NHS pegylated_surface t-Boc-PEGylated Surface activated_peg->pegylated_surface Reaction amine_surface Amine-Functionalized Surface (-NH2) amine_surface->pegylated_surface final_surface Amine-Terminated PEGylated Surface (-NH2) pegylated_surface->final_surface tfa TFA (Trifluoroacetic Acid) tfa->final_surface Deprotection conjugated_surface Functionalized Surface final_surface->conjugated_surface biomolecule Biomolecule (e.g., Protein) biomolecule->conjugated_surface Coupling

Caption: Chemical pathway for surface functionalization.

References

Application Notes and Protocols for Protein PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein PEGylation

PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein.[1] This modification can significantly enhance the therapeutic properties of proteins by increasing their serum half-life, improving stability, enhancing solubility, and reducing immunogenicity.[1] The increased hydrodynamic size of the PEGylated protein reduces renal clearance, while the PEG chains can shield the protein from proteolytic enzymes and the host's immune system.[2]

This document provides detailed experimental protocols for the two most common PEGylation strategies: amine-reactive PEGylation using N-hydroxysuccinimide (NHS) esters and thiol-reactive PEGylation using maleimide (B117702) derivatives. It also covers the essential techniques for the purification and characterization of the resulting PEGylated proteins.

General Experimental Workflow

The process of protein PEGylation follows a structured workflow, from the initial conjugation reaction to the final characterization of the purified product. Each step requires careful consideration and optimization to achieve the desired outcome.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Protein Protein Solution (in appropriate buffer) Reaction PEGylation Reaction (Controlled pH, Temp, Time) Protein->Reaction PEG_Reagent PEG Reagent (NHS-ester or Maleimide) PEG_Reagent->Reaction Purification Purification of PEGylated Protein (e.g., SEC, IEX) Reaction->Purification Characterization Characterization (SDS-PAGE, HPLC, MS) Purification->Characterization

Caption: General workflow for protein PEGylation.

Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester

This protocol describes the conjugation of a PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a protein.[3] This is one of the most common methods for protein PEGylation.[4]

Reaction Scheme: Amine-Reactive PEGylation

Amine_PEGylation Protein_NH2 Protein-NH₂ (Primary Amine) PEG_Protein Protein-NH-C(O)-PEG (PEGylated Protein - Amide Bond) Protein_NH2->PEG_Protein + PEG_NHS PEG-O-C(O)-NHS (PEG-NHS Ester) PEG_NHS->PEG_Protein pH 7.0-8.5 NHS NHS (N-hydroxysuccinimide) PEG_Protein->NHS +

Caption: Amine-reactive PEGylation reaction.

Materials
  • Protein of interest

  • PEG-NHS ester (e.g., mPEG-succinimidyl succinate)

  • Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Reaction tubes

  • Orbital shaker or magnetic stirrer

Experimental Protocol
  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.[3] Ensure that the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the protein for reaction with the PEG-NHS ester.[3]

  • PEG-NHS Ester Preparation: Allow the PEG-NHS ester to warm to room temperature before opening the container to prevent moisture condensation.[5] Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[3]

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[3][6] The optimal molar ratio should be determined empirically. Gently mix the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[3] The optimal reaction time and temperature will depend on the specific protein and PEG reagent.

  • Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted PEG-NHS ester.[7] Incubate for an additional 15-30 minutes.

  • Purification: Proceed immediately to the purification of the PEGylated protein.

Quantitative Data Summary: Amine-Reactive PEGylation
ParameterRecommended RangeReference
Protein Concentration1 - 10 mg/mL[3]
Molar Excess of PEG-NHS5 to 20-fold[3][6]
Reaction pH7.0 - 8.5[3]
Reaction Temperature4°C or Room Temperature[3]
Reaction Time30 - 120 minutes[3]

Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide

This protocol is for the site-specific PEGylation of proteins containing free cysteine residues.[8] Cysteine is a relatively rare amino acid, and its sulfhydryl group is highly reactive towards maleimides at neutral pH, allowing for more controlled and site-specific conjugation.[8][9]

Reaction Scheme: Thiol-Reactive PEGylation

Thiol_PEGylation Protein_SH Protein-SH (Free Thiol) PEG_Protein Protein-S-Maleimide-PEG (PEGylated Protein - Thioether Bond) Protein_SH->PEG_Protein + PEG_Maleimide PEG-Maleimide PEG_Maleimide->PEG_Protein pH 6.5-7.5

Caption: Thiol-reactive PEGylation reaction.

Materials
  • Cysteine-containing protein

  • PEG-Maleimide reagent

  • Thiol-free buffer (e.g., 0.1 M phosphate buffer with 5 mM EDTA, pH 7.0)

  • Reaction tubes

  • Orbital shaker or magnetic stirrer

Experimental Protocol
  • Protein Preparation: Dissolve the protein in the thiol-free buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, a reducing agent like DTT or TCEP can be used, but it must be removed before adding the PEG-maleimide.

  • PEG-Maleimide Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer or an appropriate organic solvent.[9]

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of PEG-Maleimide to the protein solution.[9]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[9]

  • Purification: The resulting PEGylated protein can be purified to remove unreacted PEG and protein.

Quantitative Data Summary: Thiol-Reactive PEGylation
ParameterRecommended RangeReference
Molar Excess of PEG-Maleimide10 to 20-fold[9]
Reaction pH6.5 - 7.5[9]
Reaction Temperature4°C or Room Temperature[9]
Reaction Time2 - 24 hours[9]

Protocol 3: Purification of PEGylated Proteins

Purification is a critical step to separate the desired PEGylated protein from unreacted protein, excess PEG reagent, and potential byproducts.[] Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) are the most common methods.[][11]

Purification Strategy

Purification_Strategy Reaction_Mixture Crude PEGylation Reaction Mixture SEC Size Exclusion Chromatography (SEC) Reaction_Mixture->SEC Separation by size IEX Ion Exchange Chromatography (IEX) Reaction_Mixture->IEX Separation by charge Purified_Product Purified PEGylated Protein SEC->Purified_Product Collect fractions IEX->Purified_Product Collect fractions

Caption: Purification strategies for PEGylated proteins.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[] Since PEGylation increases the size of the protein, SEC is effective at separating PEGylated proteins from the smaller, unreacted native protein.[]

Methodology:

  • Equilibrate an appropriate SEC column (e.g., Sephacryl S-200 or Superdex 200) with a suitable buffer (e.g., 0.1 M PBS, pH 7.4).[7]

  • Load the quenched reaction mixture onto the column.

  • Elute the sample with the equilibration buffer at a constant flow rate.

  • Collect fractions and analyze them using SDS-PAGE and/or UV absorbance to identify the fractions containing the purified PEGylated protein.

Ion Exchange Chromatography (IEX)

IEX separates proteins based on their net charge.[] The attachment of neutral PEG chains can shield the charged residues on the protein surface, altering its interaction with the IEX resin.[] This allows for the separation of proteins with different degrees of PEGylation (mono-, di-, etc.) and positional isomers.[][11]

Methodology:

  • Equilibrate an IEX column (cation or anion exchange, depending on the protein's pI and the buffer pH) with a low-salt binding buffer.

  • Load the reaction mixture onto the column.

  • Wash the column with the binding buffer to remove unbound species.

  • Elute the bound proteins using a salt gradient or a pH gradient.

  • Collect fractions and analyze to identify the desired PEGylated species.

Protocol 4: Characterization of PEGylated Proteins

After purification, it is essential to characterize the PEGylated protein to confirm successful conjugation, determine the degree of PEGylation, and assess its purity and integrity.[12]

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a simple and rapid method to visualize the results of a PEGylation reaction. The addition of PEG chains increases the apparent molecular weight of the protein, causing it to migrate slower on the gel compared to the unmodified protein.

Methodology:

  • Prepare SDS-PAGE gels with an appropriate acrylamide (B121943) concentration.

  • Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein fractions.

  • Run the gel and visualize the protein bands using a suitable stain (e.g., Coomassie Blue). A successful PEGylation will result in a band shift to a higher molecular weight for the PEGylated protein.[7]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase (RP-HPLC) and size-exclusion (SEC-HPLC) are powerful techniques for analyzing the purity and heterogeneity of PEGylated proteins.[12] SEC-HPLC can separate different PEGylated species based on size, while RP-HPLC can often resolve positional isomers.[]

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for determining the precise molecular weight of the PEGylated protein and, therefore, the degree of PEGylation.[12][13] Techniques like MALDI-TOF MS and ESI-MS are commonly used.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to quantify the degree of PEGylation by comparing the integral of the PEG-specific signal (methylene protons) to a protein-specific signal.[12][14]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used to assess the biological activity and immunogenicity of the PEGylated protein.[12] It can measure the concentration of the PEGylated protein in biological samples.[12]

Summary of Characterization Techniques
TechniqueInformation ProvidedReference
SDS-PAGEApparent molecular weight, purity
HPLC (SEC, RP)Purity, heterogeneity, separation of isomers[][12]
Mass SpectrometryPrecise molecular weight, degree of PEGylation[12][13]
NMR SpectroscopyDegree of PEGylation[12]
ELISABiological activity, immunogenicity, concentration[12]

References

Application Notes and Protocols for t-Boc-amido-PEG10-acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of t-Boc-amido-PEG10-acid, a heterobifunctional linker, in the development of advanced drug delivery systems. This document details its chemical properties, applications in bioconjugation and nanoparticle surface modification, and provides detailed experimental protocols.

Introduction

This compound is a versatile polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in modern drug delivery design.[1] Its structure features three key components:

  • A tert-Butyloxycarbonyl (t-Boc) protected amine: This protecting group allows for controlled, stepwise conjugation strategies. The Boc group is stable under many reaction conditions and can be readily removed under mild acidic conditions to reveal a primary amine for subsequent modification.[1]

  • A ten-unit polyethylene glycol (PEG10) chain: This hydrophilic spacer enhances the aqueous solubility of the conjugate, reduces aggregation, and provides a flexible connection between conjugated moieties.[1]

  • A terminal carboxylic acid: This functional group allows for covalent attachment to amine-containing molecules, such as proteins, peptides, or amine-functionalized nanoparticles, through amide bond formation.[2]

This unique combination of features makes this compound a valuable tool for the synthesis of complex bioconjugates and the surface functionalization of drug delivery carriers.

Data Presentation

While specific quantitative data for drug delivery systems formulated exclusively with this compound is not extensively available in published literature, the following tables present representative data for PEGylated nanoparticle systems to illustrate the typical characterization parameters. This data should be considered illustrative for analogous systems.

Table 1: Representative Physicochemical Characteristics of PEGylated Nanoparticles

ParameterUnmodified NanoparticlesPEGylated Nanoparticles
Particle Size (nm) 150 ± 10170 ± 12
Polydispersity Index (PDI) 0.25 ± 0.050.20 ± 0.04
Zeta Potential (mV) -25 ± 3-15 ± 2
Drug Loading Efficiency (%) 75 ± 570 ± 6
Encapsulation Efficiency (%) 90 ± 485 ± 5

Note: These values are hypothetical and for illustrative purposes, representing typical trends observed when nanoparticles are surface-modified with PEG linkers.

Table 2: Representative In Vitro Drug Release Profile from PEGylated Nanoparticles

Time (hours)Cumulative Drug Release (%) - UnmodifiedCumulative Drug Release (%) - PEGylated
1 2010
4 4525
8 6540
12 8055
24 9570
48 9885

Note: This data is illustrative and demonstrates the sustained release profile often observed with PEGylated drug delivery systems compared to their unmodified counterparts.

Applications in Drug Delivery

The primary application of this compound in drug delivery is as a linker for bioconjugation and for the surface modification of drug carriers.

Surface Modification of Nanoparticles and Liposomes

This compound can be used to create "stealth" nanoparticles and liposomes that can evade the mononuclear phagocyte system, leading to prolonged circulation times and enhanced accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The carboxylic acid terminus can be conjugated to amine groups on the surface of the drug carrier. The t-Boc protected amine can then be deprotected to allow for the attachment of targeting ligands, such as antibodies or peptides, for active targeting to specific cells or tissues.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[3] this compound and its derivatives are valuable linkers in PROTAC design, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The PEG10 spacer provides the necessary flexibility and length for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule (e.g., Protein or Nanoparticle) via EDC/NHS Chemistry

Materials:

  • This compound

  • Amine-containing molecule (protein, peptide, or amine-functionalized nanoparticle)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of NHS and 1.5 equivalents of EDC to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated t-Boc-amido-PEG10-NHS ester solution to the amine-containing molecule solution. The molar ratio of the linker to the molecule should be optimized.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to quench any unreacted NHS ester.

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis or size-exclusion chromatography to remove unreacted linker and byproducts.

  • Characterization:

    • Characterize the conjugate using techniques such as NMR, mass spectrometry, or HPLC to confirm successful conjugation.

Protocol 2: Deprotection of the t-Boc Group

Materials:

  • t-Boc protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralizing base (e.g., triethylamine)

Procedure:

  • Dissolve the t-Boc protected conjugate in DCM.

  • Add an excess of TFA to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the resulting amine salt with a mild base to obtain the free amine.

Visualizations

PROTAC_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand Protein of Interest (POI) Ligand Linker_Coupling Couple with This compound derivative POI_Ligand->Linker_Coupling Intermediate Boc-Protected Intermediate Linker_Coupling->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Amine_Intermediate Amine-Functionalized Intermediate Deprotection->Amine_Intermediate Final_Coupling Couple with E3 Ligase Ligand Amine_Intermediate->Final_Coupling E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Final_Coupling PROTAC Final PROTAC Molecule Final_Coupling->PROTAC

Caption: Workflow for the synthesis of a PROTAC molecule.

EGFR_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Targeted_NP Targeted Nanoparticle (with Kinase Inhibitor) Targeted_NP->EGFR Binding & Internalization Kinase_Inhibitor Kinase Inhibitor Targeted_NP->Kinase_Inhibitor Release Kinase_Inhibitor->EGFR Inhibition

Caption: Targeted drug delivery to inhibit the EGFR signaling pathway.

References

Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients.[1] Its popularity is due to its stability in various non-acidic conditions—including catalytic hydrogenation, basic, and nucleophilic environments—and its straightforward installation.[1][2] The removal of the Boc group, a critical step in many synthetic pathways, is most commonly achieved under acidic conditions.[1][3]

This application note provides detailed protocols for the acidic deprotection of Boc-protected amines, summarizes quantitative data for common methods, and discusses potential side reactions and mitigation strategies.

Mechanism of Acid-Catalyzed t-Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed process that proceeds through a specific sequence of steps.[4][5]

  • Protonation: The reaction begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5][6]

  • Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[4][5][6]

  • Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide gas (CO₂) and the free amine.[5][6][7] It is crucial to perform this reaction in an open or well-vented system to allow the CO₂ to escape safely.[6][7][8]

  • Final State: Under the acidic conditions, the newly liberated amine is protonated, typically forming an ammonium (B1175870) salt.[4][6]

The resulting tert-butyl cation is a reactive electrophile that can be quenched by a scavenger, deprotonate to form isobutylene (B52900) gas, or participate in side reactions.[6][9]

G cluster_mechanism t-Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonated Protonated Intermediate Boc_Amine->Protonated + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Free_Amine Free Amine (as salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 Carbon Dioxide (gas) Carbamic_Acid->CO2 G cluster_workflow General Experimental Workflow start Start dissolve Dissolve Boc-Amine in Solvent start->dissolve add_acid Add Acidic Reagent (e.g., TFA or HCl) dissolve->add_acid react Stir at Room Temp add_acid->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup Quench & Work-up monitor->workup Reaction Complete isolate Isolate Product workup->isolate end End isolate->end G cluster_decision Choosing a Deprotection Method start Substrate Analysis acid_labile Other Acid-Labile Groups Present? start->acid_labile salt_desired Is HCl Salt Product Desired? acid_labile->salt_desired No selective_method Use Milder/Selective Conditions (e.g. H₂SO₄/tBuOAc) acid_labile->selective_method Yes greener_pref Is a 'Greener' Reagent Preferred? salt_desired->greener_pref No hcl_method Use HCl/Dioxane (Easy Isolation) salt_desired->hcl_method Yes tfa_method Use TFA/DCM (Fast, General) greener_pref->tfa_method No h3po4_method Consider H₃PO₄ (Milder Conditions) greener_pref->h3po4_method Yes

References

Purification of t-Boc-amido-PEG10-acid Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of t-Boc-amido-PEG10-acid, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery. Achieving high purity of this reagent is essential for the synthesis of well-defined conjugates, ensuring reproducibility and reliable performance in downstream applications.

Introduction

t-Boc-N-amido-PEG10-acid is a versatile linker that incorporates a tert-butyloxycarbonyl (t-Boc) protected amine, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The purification of this and similar PEGylated molecules is critical to remove impurities that can interfere with subsequent conjugation reactions. Common impurities include unreacted starting materials, byproducts, and PEG oligomers of varying lengths.[1] This guide outlines the most effective purification strategies, including chromatography, extraction, and crystallization, complete with detailed protocols and comparative data to aid in method selection.

Purification Methodologies

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common and effective techniques are reversed-phase high-performance liquid chromatography (RP-HPLC) and silica (B1680970) gel column chromatography.[1] Liquid-liquid extraction can serve as a preliminary purification step, while crystallization is a potential method for obtaining highly pure material.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected performance of different purification methods for this compound based on typical results for similar PEGylated compounds.

Purification MethodTypical PurityTypical YieldScaleKey AdvantagesKey Disadvantages
Preparative RP-HPLC >98%70-90%Small to MediumHigh resolution and purityRequires specialized equipment, use of solvents
Silica Gel Chromatography >95%60-85%Medium to LargeCost-effective, scalableLower resolution than RP-HPLC, potential for streaking
Liquid-Liquid Extraction Variable>90% (as a work-up step)All scalesSimple, good for initial cleanupLimited separation of closely related impurities
Crystallization >99% (if successful)VariableAll scalesPotentially high purity, solvent-free final productMethod development can be challenging

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below.

Preparative Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the preferred method for achieving high purity, particularly for small to medium-scale purifications. Separation is based on the hydrophobicity of the molecules.

Protocol:

  • System Preparation: Equilibrate a preparative C18 HPLC column with the initial mobile phase (e.g., 95% Water with 0.1% Trifluoroacetic Acid (TFA) / 5% Acetonitrile with 0.1% TFA).

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase. Filter the solution through a 0.45 µm filter to remove particulate matter.

  • Injection and Elution: Inject the sample onto the column. Elute the compound using a gradient of increasing organic solvent (e.g., Acetonitrile with 0.1% TFA). A typical gradient might be:

    • 5-50% Acetonitrile over 30 minutes.

    • 50-95% Acetonitrile over 5 minutes.

    • Hold at 95% Acetonitrile for 5 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram, typically monitoring at ~214 nm for the amide bond.

  • Product Isolation: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Silica Gel Column Chromatography

This method is a cost-effective option for medium to large-scale purifications.

Protocol:

  • Slurry Preparation: Create a slurry of silica gel (230-400 mesh) in a non-polar eluent (e.g., 100% Dichloromethane - DCM).

  • Column Packing: Wet pack a chromatography column with the silica gel slurry, ensuring a homogenous and air-free packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Alternatively, adsorb the crude oil onto a small amount of silica gel, dry it, and dry-load it onto the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by introducing a polar solvent such as methanol (B129727) (MeOH). A shallow gradient is recommended for better separation. A suggested gradient is:

    • 100% DCM (2 column volumes)

    • 0-5% MeOH in DCM (10 column volumes)

    • 5-10% MeOH in DCM (5 column volumes)

  • Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC), visualizing with potassium permanganate (B83412) stain.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Liquid-Liquid Extraction

This technique is often used as an initial work-up step to remove water-soluble or highly non-polar impurities.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Washing:

    • Wash the organic layer sequentially with a mild acidic solution (e.g., 1M HCl) to remove any basic impurities.

    • Follow with a wash using a saturated aqueous sodium bicarbonate solution to remove acidic impurities.

    • Finally, wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

Mandatory Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis and Final Product Crude_Product Crude this compound LLE Liquid-Liquid Extraction Crude_Product->LLE Initial Cleanup Silica Silica Gel Chromatography LLE->Silica HPLC Preparative RP-HPLC LLE->HPLC Analysis Purity Analysis (HPLC, NMR) Silica->Analysis HPLC->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: General experimental workflow for the purification of this compound conjugates.

Logical Relationship of Purification Techniques

purification_logic cluster_scale Scale cluster_purity Desired Purity cluster_method Recommended Method Small Small Scale (<1g) High High Purity (>98%) Small->High Medium Medium Scale (1-10g) Standard Standard Purity (>95%) Medium->Standard Large Large Scale (>10g) Large->Standard HPLC RP-HPLC High->HPLC Silica Silica Gel Standard->Silica

Caption: Decision-making logic for selecting a purification method based on scale and desired purity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete t-Boc Deprotection of PEG10 Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the tert-butyloxycarbonyl (t-Boc) deprotection of PEG10 linkers.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my t-Boc deprotection of the PEG10 linker incomplete?

Incomplete deprotection is a common issue that can arise from several factors. The primary reasons include:

  • Insufficient Acid Strength or Concentration: The t-Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain can sterically hinder the acid's approach to the Boc-protected amine, which slows down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1]

Q2: What are the recommended starting conditions for t-Boc deprotection of a PEG10 linker?

A typical starting point for t-Boc deprotection involves using a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

ParameterRecommended Starting Condition
Reagent 20-50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Temperature 0°C to Room Temperature
Time 1-2 hours

It is crucial to monitor the reaction progress to determine the optimal time.

Q3: How can I monitor the progress of the deprotection reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to observe the disappearance of the starting material (Boc-protected) and the appearance of the deprotected product. The deprotected amine is more polar and will typically have a lower Rf value.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment, allowing for the quantification of the starting material, product, and any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]

Q4: I'm still observing incomplete deprotection after trying the standard protocol. What troubleshooting steps can I take?

If you are facing incomplete deprotection, consider the following optimization steps:

Troubleshooting StepRecommended Action
Increase Acid Concentration Gradually increase the TFA concentration in DCM, for example, from 20% to 50% or even higher (e.g., 95%).[2][3]
Extend Reaction Time Increase the reaction time and continue to monitor the progress using TLC or LC-MS until the starting material is consumed.[1]
Increase Reaction Temperature Allow the reaction to proceed at room temperature if you started at 0°C. Gentle heating can be considered, but be cautious of potential side reactions.[1]
Consider a Stronger Acid System For particularly stubborn deprotections, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.[1][4]

Q5: I am observing side products after deprotection. What could be the cause and how can I prevent them?

The primary side reaction during t-Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage.[4][5]

  • Solution: The most effective way to prevent this is by adding a "scavenger" to the reaction mixture. Scavengers are nucleophilic species that trap the tert-butyl cation.[4]

Common ScavengersRecommended Concentration
Triisopropylsilane (TIS)2.5% - 5% (v/v)
Water2.5% - 5% (v/v)
ThioanisoleVaries
AnisoleVaries

A common and effective deprotection cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[2][3]

Experimental Protocols

Standard Protocol for t-Boc Deprotection of PEG10 Linker

  • Dissolution: Dissolve the t-Boc protected PEG10 linker in Dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]

  • Cooling: Cool the solution to 0°C in an ice bath.[1]

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If your substrate is sensitive to tert-butylation, add scavengers like Triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

    • To remove residual TFA, co-evaporate with toluene (B28343) (3 times).[1]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Neutralization (Optional):

    • To obtain the free amine, dissolve the residue in a suitable organic solvent.

    • Wash with a saturated aqueous solution of sodium bicarbonate.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_neutralization Neutralization (Optional) A Dissolve t-Boc-PEG10 in DCM B Cool to 0°C A->B C Add TFA & Scavengers (e.g., TIS) B->C D Stir at 0°C, then warm to RT C->D E Monitor by TLC/LC-MS D->E F Concentrate E->F Reaction Complete G Co-evaporate with Toluene F->G H TFA Salt Product G->H I Dissolve in Organic Solvent H->I Optional J Wash with aq. NaHCO3 I->J K Dry and Concentrate J->K L Free Amine Product K->L

References

Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling with t-Boc-amido-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during EDC/NHS coupling reactions involving t-Boc-amido-PEG10-acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in EDC/NHS coupling with this compound?

Low coupling efficiency with this compound can arise from several factors, primarily revolving around suboptimal reaction conditions, reagent quality, and issues related to the reactants themselves. Key areas to investigate include:

  • Suboptimal Reaction pH: The two-step EDC/NHS chemistry has distinct optimal pH ranges for the activation and coupling steps.

  • Reagent Instability: EDC and the activated NHS-ester are susceptible to hydrolysis, which deactivates them.

  • Incompatible Buffers: Buffers containing primary amines or carboxylates can compete in the reaction.

  • Steric Hindrance: The PEG10 chain can create steric hindrance, potentially impeding the reaction.[1][2]

  • t-Boc Group Issues: While generally stable, the t-Boc group can be sensitive to certain conditions.

  • Incorrect Stoichiometry: The molar ratios of EDC, NHS, and the amine-containing molecule to the this compound are critical.

Q2: What is the optimal pH for the activation and coupling steps?

A two-step pH process is highly recommended for maximizing yield.

  • Activation Step (Carboxylic Acid Activation): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[3] This protonates the carboxyl group, making it more reactive with EDC.

  • Coupling Step (Amine Reaction): The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7.2-8.5 .[4] At this pH, the primary amine is deprotonated and more nucleophilic.

Q3: Can the t-Boc protecting group be cleaved during the EDC/NHS coupling reaction?

The t-Boc group is generally stable under the conditions used for EDC/NHS coupling (pH 4.5-8.5).[5] Cleavage of the t-Boc group typically requires strong acidic conditions (e.g., trifluoroacetic acid, TFA) that are not employed in this coupling chemistry.[6][7] However, prolonged exposure to even mildly acidic conditions or elevated temperatures during workup could potentially lead to some deprotection, although this is not a common issue during the coupling reaction itself.

Q4: How does the PEG10 chain affect the coupling reaction?

The polyethylene (B3416737) glycol (PEG) chain can influence the reaction in two primary ways:

  • Increased Hydrophilicity: The PEG spacer enhances the water solubility of the molecule, which can be advantageous in aqueous reaction media.[8]

  • Steric Hindrance: The flexible PEG chain can create a "molecular shield" around the reactive NHS-ester, which may sterically hinder its interaction with the amine on the target molecule, potentially reducing the reaction rate and overall yield.[1][9] The effect of a PEG10 chain is generally less pronounced than that of longer PEG chains.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low coupling yields.

Problem: Low or No Conjugation Product Observed
Possible Cause Troubleshooting Steps
Incorrect pH - Verify the pH of your activation buffer (should be 4.5-6.0) and coupling buffer (should be 7.2-8.5).- Use a calibrated pH meter.- For the activation step, use a non-amine, non-carboxylate buffer like MES. For the coupling step, PBS or HEPES are suitable choices.[3]
Inactive EDC or NHS - EDC is moisture-sensitive and hydrolyzes in water. Use fresh, high-quality EDC and NHS.[10] Allow reagents to warm to room temperature before opening to prevent condensation.- Prepare EDC and NHS solutions immediately before use.
NHS-Ester Hydrolysis - The NHS-ester is susceptible to hydrolysis, especially at higher pH.[3] Perform the coupling step immediately after the activation step.- Consider a one-pot reaction where the amine is present during the activation, though this may lead to side reactions.
Competing Nucleophiles - Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or other nucleophiles that can react with the NHS-ester.[8]
Insufficient Reagent Concentration - Use a molar excess of EDC and NHS during the activation step. A common starting point is a 1.1 to 2-fold molar excess of each over the this compound.[3]
Steric Hindrance - Increase the reaction time for the coupling step (e.g., from 2 hours to overnight at 4°C).- Increase the concentration of the amine-containing molecule to favor the reaction equilibrium.
Low Reactivity of the Amine - Ensure the amine on your target molecule is a primary amine and is accessible.- For protein conjugations, ensure the lysine (B10760008) side chains or the N-terminus are not buried within the protein's tertiary structure.

Experimental Protocols

Two-Step EDC/NHS Coupling Protocol for this compound

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 100 mM Phosphate Buffer or HEPES, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMF or DMSO (if needed for initial dissolution)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer. If solubility is an issue, first dissolve it in a minimal amount of anhydrous DMF or DMSO and then add to the Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add 1.1 equivalents of EDC and 1.1 equivalents of NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Coupling to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Immediately add the activated this compound solution to the amine-containing molecule solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or HPLC to remove unreacted reagents and byproducts.

t-Boc Deprotection Protocol

Materials:

  • t-Boc protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (optional, e.g., triisopropylsilane (B1312306) (TIS) or water)

Procedure:

  • Dissolve the t-Boc protected conjugate in DCM.

  • Add a solution of TFA in DCM (typically 20-50%). To prevent side reactions from the tert-butyl cation, a scavenger cocktail (e.g., 95:2.5:2.5 TFA:water:TIS) can be used.[11]

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

Visualizations

EDC/NHS Coupling Workflow

EDC_NHS_Coupling_Workflow start Start dissolve_peg Dissolve this compound in Activation Buffer (pH 4.5-6.0) start->dissolve_peg activation Add EDC and NHS to PEG-acid solution (15-30 min @ RT) dissolve_peg->activation prepare_reagents Prepare fresh EDC and NHS solutions prepare_reagents->activation coupling Combine activated PEG with amine solution (1-2h @ RT or O/N @ 4°C) activation->coupling dissolve_amine Dissolve amine-molecule in Coupling Buffer (pH 7.2-8.5) dissolve_amine->coupling quench Quench reaction with Tris or Glycine coupling->quench purify Purify conjugate (Dialysis, SEC, HPLC) quench->purify end End purify->end

Caption: A typical workflow for the two-step EDC/NHS coupling reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Coupling Yield check_ph Verify pH of Activation & Coupling Buffers start->check_ph check_reagents Use fresh EDC/NHS? Prepared solutions fresh? start->check_reagents check_buffers Are buffers free of competing amines/carboxylates? start->check_buffers optimize_stoichiometry Adjust EDC/NHS and amine molar ratios check_ph->optimize_stoichiometry If incorrect increase_reaction_time Increase coupling reaction time/temperature check_ph->increase_reaction_time If correct check_reagents->optimize_stoichiometry If old/improperly stored check_reagents->increase_reaction_time If fresh check_buffers->increase_reaction_time If compatible analyze_starting_materials Confirm purity and reactivity of starting materials check_buffers->analyze_starting_materials If incompatible success Yield Improved optimize_stoichiometry->success increase_reaction_time->success analyze_starting_materials->success

References

Technical Support Center: Optimizing Reactions with t-Boc-amido-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for t-Boc-amido-PEG10-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a heterobifunctional linker commonly used in bioconjugation and drug delivery. The terminal carboxylic acid allows for conjugation to primary amines on molecules like proteins or peptides, while the t-Boc protected amine on the other end allows for subsequent, controlled deprotection and further modification. The PEG10 spacer enhances solubility and provides flexibility to the conjugated molecule.

Q2: What are the key reactions performed with this compound?

A2: The two primary reactions are:

  • Amide Bond Formation: The carboxylic acid is coupled with an amine-containing molecule.

  • t-Boc Deprotection: The t-Boc protecting group is removed under acidic conditions to reveal a primary amine for further conjugation.[1]

Q3: How should I store this compound?

A3: It is recommended to store the reagent at -20°C and protect it from moisture and light.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which could hydrolyze the reagent.[2]

Q4: In which solvents is this compound soluble?

A4: this compound and its derivatives are soluble in a variety of polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[2] The choice of solvent will depend on the solubility of your target molecule.

Troubleshooting Guide: Amide Bond Formation

This section addresses common issues encountered during the coupling of the carboxylic acid of this compound to an amine-containing molecule using carbodiimide (B86325) chemistry (e.g., EDC/NHS).

Problem 1: Low or No Product Yield

Possible Cause Recommended Solution
Inactive Reagents Use fresh, high-purity EDC and NHS. Ensure they have been stored under anhydrous conditions.
Suboptimal pH The coupling reaction is most efficient at a pH between 7.2 and 8.5. Adjust the reaction buffer accordingly.
Hydrolysis of NHS Ester The activated NHS ester is susceptible to hydrolysis. Prepare it immediately before adding it to the amine-containing molecule.
Presence of Nucleophilic Buffers Avoid buffers containing primary amines (e.g., Tris), as they will compete with the target amine. Use non-amine-containing buffers like PBS or MES.[2]

Problem 2: Formation of Multiple Products

Possible Cause Recommended Solution
Reaction with Multiple Amine Sites If your target molecule has multiple amine groups, you may see a mixture of products. To favor a specific site, you may need to adjust the stoichiometry of the reactants or consider protecting other amine groups.
Side Reactions with EDC EDC can react with the carboxylic acid to form an N-acylisourea byproduct. The addition of NHS or Sulfo-NHS helps to minimize this side reaction by forming a more stable intermediate.

Experimental Protocol: Amide Bond Formation (EDC/NHS Coupling)

This protocol outlines the general steps for coupling this compound to an amine-containing molecule.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Amine-containing target molecule

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in an anhydrous solvent.

    • Add 1.1 equivalents of NHS (or Sulfo-NHS) and 1.1 equivalents of EDC.[1]

    • Stir the mixture at room temperature for 1-4 hours to form the NHS ester.[1]

  • Coupling to Amine:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated NHS ester solution to the amine solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[1]

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted linker and byproducts.[1]

Troubleshooting Guide: t-Boc Deprotection

This section provides solutions for common issues encountered during the removal of the t-Boc protecting group.

Problem 1: Incomplete Deprotection

Possible Cause Recommended Solution
Insufficient Acid Strength/Concentration The t-Boc group is cleaved by acid.[3] If the reaction is incomplete, increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[3]
Inadequate Reaction Time/Temperature Deprotection is a kinetic process.[3] Extend the reaction time and monitor the progress by TLC or LC-MS. Most deprotections are carried out at room temperature for 1-2 hours.[3]
Steric Hindrance The bulky PEG chain can hinder the approach of the acid.[3] Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[3]
Poor Solubility Ensure that your PEGylated compound is fully dissolved in the chosen solvent.[3]

Problem 2: Observation of Side Products

Possible Cause Recommended Solution
Alkylation by tert-butyl cation During deprotection, the released tert-butyl cation can alkylate electron-rich amino acid residues.[4] Add a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture to prevent this.
Cleavage of Other Acid-Labile Groups If your molecule contains other acid-sensitive groups, they may also be cleaved. Consider using milder acidic conditions or a different protecting group strategy.

Experimental Protocol: t-Boc Deprotection

This protocol describes a general procedure for the acidic removal of a t-Boc group.

Materials:

  • t-Boc protected compound

  • Dichloromethane (DCM) or dioxane

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Scavenger (e.g., triisopropylsilane, TIS) (optional)

Procedure:

  • Dissolution: Dissolve the t-Boc protected compound in an appropriate organic solvent like DCM or dioxane.[1]

  • Acid Treatment:

    • Add a solution of a strong acid. Common reagents include 20-50% TFA in DCM or 4M HCl in dioxane.[1][3]

    • If necessary, add a scavenger like TIS.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, remove the solvent and excess acid under reduced pressure.[1]

    • The resulting amine salt can be used directly or neutralized with a mild base (e.g., triethylamine (B128534) or DIPEA) to yield the free amine.[1]

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_deprotection Step 3: Deprotection (Optional) start This compound reagents1 EDC, NHS DMF, RT, 1-4h start->reagents1 activated_ester Activated NHS Ester reagents1->activated_ester reagents2 RT, 2-4h or 4°C, overnight activated_ester->reagents2 Add to amine amine Amine-containing molecule in Buffer (pH 7.2-8.0) amine->reagents2 conjugate t-Boc-PEG-Conjugate reagents2->conjugate reagents3 TFA/DCM or HCl/Dioxane RT, 1-2h conjugate->reagents3 final_product Amine-PEG-Conjugate reagents3->final_product

Caption: Workflow for amide coupling and subsequent deprotection.

troubleshooting_deprotection cluster_solutions Troubleshooting Steps start Incomplete Boc Deprotection? increase_acid Increase Acid Concentration (e.g., 20% to 50% TFA) start->increase_acid Yes extend_time Extend Reaction Time (monitor by LC-MS) increase_acid->extend_time Still Incomplete end Complete Deprotection increase_acid->end Resolved stronger_acid Use Stronger Acid (e.g., 4M HCl in Dioxane) extend_time->stronger_acid Still Incomplete extend_time->end Resolved check_solubility Ensure Complete Solubility stronger_acid->check_solubility Still Incomplete stronger_acid->end Resolved check_solubility->end Resolved

References

Technical Support Center: t-Boc-amido-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of t-Boc-amido-PEG10-acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains a carboxylic acid group at one end and a t-Boc (tert-butyloxycarbonyl) protected amine at the other, connected by a 10-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances solubility and reduces steric hindrance. This linker is commonly used in bioconjugation, drug delivery, and for synthesizing complex molecules like Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid can be coupled to amine-containing molecules, and the t-Boc group can be removed under acidic conditions to reveal a primary amine for subsequent reactions.[1][2]

Q2: What are the main categories of side reactions to be aware of when using this compound?

A2: The primary side reactions can be categorized into three main stages of a typical workflow:

  • Carboxylic Acid Activation and Coupling: Side reactions during the formation of an amide bond, such as the formation of N-acylurea and other byproducts.[3]

  • t-Boc Deprotection: Side reactions caused by the cleavage of the t-Boc protecting group, most notably the alkylation of sensitive functional groups by the released tert-butyl cation.[1][4]

  • PEG Chain Instability: Degradation of the polyethylene glycol backbone under certain experimental conditions.[5][6]

Q3: How stable is the PEG chain of this compound?

A3: The polyethylene glycol (PEG) backbone is generally stable. However, its stability can be compromised under harsh conditions. High temperatures, the presence of oxygen, and extreme pH levels can lead to degradation of the PEG chain. This can result in chain cleavage and the formation of impurities like aldehydes and carboxylic acids.[5][6] It is recommended to store PEG solutions protected from light and to purge containers with an inert gas like argon to minimize oxidation.[5][6]

Troubleshooting Guides

Issue 1: Low Yield or Failure of Amide Coupling Reaction

Symptoms:

  • LC-MS analysis shows a significant amount of unreacted this compound and/or the amine-containing substrate.

  • The desired conjugate is present in very low abundance.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrolysis of Activated Ester The activated intermediate (e.g., NHS-ester) is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid. The rate of hydrolysis is highly dependent on pH and temperature. Perform the conjugation step immediately after activation. Maintain the reaction pH in the optimal range for amine coupling (typically 7.2-8.5) to balance amine reactivity with ester stability.[7]
Formation of N-acylurea Byproduct During activation with a carbodiimide (B86325) (like EDC), the O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea. This side reaction is more prevalent in low dielectric constant solvents. Using additives like N-hydroxysuccinimide (NHS) can trap the O-acylisourea as a more stable NHS-ester, minimizing the N-acylurea formation.[8][9]
Formation of Symmetric Anhydride (B1165640) The O-acylisourea intermediate can react with a second molecule of this compound to form a symmetric anhydride. While this anhydride can still react with the amine, it consumes an extra equivalent of the starting material. Controlling the stoichiometry of the activating agents can help minimize this.[10]
Inadequate Activation The carboxylic acid may not be efficiently activated. Ensure that the coupling reagents (e.g., EDC, HATU) are fresh and anhydrous, as they are sensitive to moisture. The activation step is typically more efficient at a slightly acidic pH (4.5-6.0).[3][7][11]
Steric Hindrance The reactive sites on either the PEG linker or the substrate may be sterically hindered. Increasing the reaction time and/or temperature may be necessary. Alternatively, using a longer PEG linker could alleviate steric hindrance.
Presence of Nucleophiles in Buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with the target amine for reaction with the activated PEG-acid. Use non-amine-containing buffers such as PBS, MES, or borate (B1201080) buffers.[7][11]
Issue 2: Observation of Unexpected Byproducts after t-Boc Deprotection

Symptoms:

  • HPLC or LC-MS analysis of the final product shows unexpected peaks with a mass corresponding to the addition of a tert-butyl group (+56 Da).

  • Reduced yield of the desired deprotected product.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Alkylation by tert-butyl Cation The cleavage of the t-Boc group with a strong acid like trifluoroacetic acid (TFA) generates a reactive tert-butyl cation. This cation can alkylate electron-rich and nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine.[1][4]
Inadequate Scavenging The scavengers added to the deprotection cocktail are insufficient to trap all the generated tert-butyl cations.

To prevent alkylation, it is crucial to use a "scavenger cocktail" in the deprotection solution.[4]

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS) General purpose, effective for tryptophan.2.5% - 5% (v/v)
Water Helps to hydrolyze the tert-butyl cation.2.5% - 5% (v/v)
Thioanisole Methionine5% (v/v)
Ethanedithiol (EDT) Cysteine, Tryptophan2.5% (v/v)

A common and effective general-purpose scavenger cocktail is 95% TFA, 2.5% Water, and 2.5% TIS .[4]

Quantitative Data

Table 1: Hydrolysis Half-life of Various PEG-NHS Esters at pH 8.0 and 25°C

The stability of the activated NHS ester is critical for efficient coupling. The rate of hydrolysis is a competing reaction that reduces the yield of the desired conjugate. The table below shows the hydrolysis half-lives for different PEG-NHS esters, illustrating the impact of the linker structure on stability. Note that the half-life typically triples when the pH is lowered by one unit.

PEG-NHS Ester TypeHalf-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Butanoate (SBA)23.3
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75

Data adapted from Laysan Bio, Inc.

Visualizations

G cluster_activation Carboxylic Acid Activation cluster_pathways Reaction Pathways PEG_Acid This compound O_acylisourea O-acylisourea Intermediate (Reactive) PEG_Acid->O_acylisourea + EDC EDC EDC N_acylurea N-acylurea (Unreactive Side Product) O_acylisourea->N_acylurea Rearrangement NHS_Ester PEG-NHS Ester (Semi-stable) O_acylisourea->NHS_Ester + NHS Desired_Product Desired Amide Product NHS_Ester->Desired_Product + R-NH2 Amine R-NH2

Caption: Reaction pathways in EDC/NHS coupling of this compound.

G Start Low Coupling Yield Check_Reagents Are EDC/NHS/Solvents fresh and anhydrous? Start->Check_Reagents Check_pH_Activation Is activation pH 4.5-6.0? Check_Reagents->Check_pH_Activation Yes Purify_Reagents Use fresh, high-purity reagents and solvents Check_Reagents->Purify_Reagents No Check_pH_Coupling Is coupling pH 7.2-8.5? Check_pH_Activation->Check_pH_Coupling Yes Adjust_pH_Activation Adjust pH with dilute HCl Check_pH_Activation->Adjust_pH_Activation No Check_Buffer Is buffer amine-free (e.g., PBS, MES)? Check_pH_Coupling->Check_Buffer Yes Adjust_pH_Coupling Adjust pH with non-amine base Check_pH_Coupling->Adjust_pH_Coupling No Optimize_Time_Temp Increase reaction time/temperature Check_Buffer->Optimize_Time_Temp Yes Change_Buffer Switch to a non-amine buffer Check_Buffer->Change_Buffer No Success Yield Improved Optimize_Time_Temp->Success

Caption: Troubleshooting workflow for low yield in amide coupling reactions.

G Boc_Amine t-Boc Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + TFA TFA TFA tBu_Cation tert-butyl Cation (Reactive) Protonation->tBu_Cation Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Alkylation Alkylation of Nucleophiles (Side Reaction) tBu_Cation->Alkylation Trapped_Cation Trapped Cation (Inactive) tBu_Cation->Trapped_Cation + Scavenger Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of t-Boc deprotection and the role of scavengers.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine

This protocol minimizes the formation of N-acylurea by separating the activation of the carboxylic acid from the amine coupling step.

Materials:

  • This compound

  • Amine-containing molecule (protein, peptide, or small molecule)

  • EDC Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous DMF or DMSO

  • Purification/Desalting columns

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and NHS to room temperature before opening to prevent moisture condensation.

  • Dissolve this compound in Activation Buffer to a final concentration of 1-10 mM. If solubility is an issue, a minimal amount of anhydrous DMF or DMSO can be used as a co-solvent.

  • Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in Activation Buffer (or ultrapure water for Sulfo-NHS).

  • Add the EDC stock solution to the this compound solution to achieve a 2-10 fold molar excess over the PEG-acid. Mix gently.

  • Immediately add the NHS stock solution to the reaction mixture to achieve a 2-5 fold molar excess over the PEG-acid.

  • Incubate at room temperature for 15-30 minutes to form the NHS ester.

Step 2: Coupling to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Add the freshly activated t-Boc-amido-PEG10-NHS ester solution from Step 1 to the amine solution. The molar ratio of the PEG linker to the amine-containing molecule may need to be optimized (a 1-20 fold excess of the PEG linker is a common starting point).

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Monitor the reaction progress by LC-MS or HPLC.[10][12]

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Buffer to consume any unreacted PEG-NHS ester.

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC to remove excess reagents and byproducts.[3]

Protocol 2: t-Boc Deprotection with a Scavenger Cocktail

This protocol describes the removal of the t-Boc protecting group while minimizing side reactions.

Materials:

  • t-Boc protected PEG conjugate

  • Deprotection Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS) (v/v/v)

  • Cold diethyl ether

  • Dichloromethane (DCM) (optional)

Procedure:

  • Preparation: If the t-Boc protected conjugate is in an aqueous buffer, lyophilize it to dryness. Dissolve the dried compound in a minimal amount of DCM or directly use the neat compound if it is an oil.

  • Deprotection Reaction:

    • Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Prepare the deprotection cocktail fresh.

    • Add the cold deprotection cocktail to the t-Boc protected compound.

    • Incubate the reaction on ice or at room temperature for 1-2 hours, with occasional gentle mixing.

  • Work-up:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Add cold diethyl ether to the residue to precipitate the deprotected product.

    • Isolate the product by centrifugation and decantation or by filtration.

    • Wash the product pellet with cold diethyl ether to remove scavengers and residual TFA.

    • Dry the final product under vacuum.[4]

References

Technical Support Center: Purification Challenges with PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated peptides?

The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a peptide, often results in a complex and heterogeneous mixture.[][2] The primary challenge lies in separating the desired mono-PEGylated peptide from a variety of closely related species due to only slight differences in their physicochemical properties.[3] Key impurities include:

  • Unreacted Peptide: The original, unmodified peptide.

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.[2]

  • Multi-PEGylated Species: Peptides with varying numbers of attached PEG molecules (e.g., di-, tri-, or multi-PEGylated).[]

  • Positional Isomers: Peptides with the same number of PEG chains attached at different sites.[][2]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[2]

Q2: What are the most common methods for purifying PEGylated peptides?

The most widely used purification techniques for PEGylated peptides are based on chromatography, leveraging differences in molecular size, charge, and hydrophobicity.[][3] These methods include:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is highly effective at removing unreacted PEG and the smaller native peptide from the larger PEGylated conjugate.[][2]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the peptide's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation and even positional isomers.[][2][3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[] It is a high-resolution technique capable of separating positional isomers.[]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity under non-denaturing conditions.[] HIC can be a useful orthogonal technique to IEX.[]

Q3: How does the size and type of PEG affect purification?

The molecular weight and structure (linear vs. branched) of the PEG chain significantly impact the physicochemical properties of the resulting conjugate and thus the purification strategy. Larger PEG chains lead to a greater increase in hydrodynamic radius, which can improve separation from the unreacted peptide by SEC.[3] However, larger PEGs can also increase the "charge shielding" effect, making IEX separation more challenging.[3] The polydispersity of the PEG reagent itself can also introduce heterogeneity, further complicating purification.[4]

Q4: Can I use a single purification step?

While a single, highly efficient purification step is ideal, the complexity of the PEGylation reaction mixture often necessitates a multi-step purification strategy to achieve high purity.[5] A common approach is to use an initial capture step, such as SEC or IEX, to remove the bulk of unreacted materials, followed by a polishing step, like RP-HPLC, for fine separation of isoforms.[5]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of PEGylated peptides using various chromatographic techniques.

General Workflow for PEGylated Peptide Purification

The following diagram illustrates a general workflow for the purification of PEGylated peptides, from the initial reaction mixture to the final purified product.

PEGylation_Purification_Workflow General PEGylated Peptide Purification Workflow ReactionMixture PEGylation Reaction Mixture InitialPurification Initial Purification Step (e.g., SEC or IEX) ReactionMixture->InitialPurification Load FractionAnalysis1 Fraction Analysis (e.g., SDS-PAGE, HPLC, MS) InitialPurification->FractionAnalysis1 Collect Fractions Pooling1 Pool Fractions with Desired Product FractionAnalysis1->Pooling1 Identify PolishingStep Polishing Step (e.g., RP-HPLC or HIC) Pooling1->PolishingStep Load FractionAnalysis2 Fraction Analysis (Purity & Identity) PolishingStep->FractionAnalysis2 Collect Fractions FinalPooling Pool Pure Fractions FractionAnalysis2->FinalPooling Confirm Purity FinalProduct Purified PEGylated Peptide FinalPooling->FinalProduct

Caption: A typical multi-step workflow for purifying PEGylated peptides.

Size-Exclusion Chromatography (SEC) Troubleshooting
Problem Potential Cause Suggested Solution
Poor separation of PEGylated peptide and unreacted peptide/PEG Inappropriate column pore size.Select a column with a pore size that provides optimal resolution in the molecular weight range of your PEGylated peptide and impurities.
Sample volume too large.Keep the injection volume to less than 2-5% of the total column volume.
Suboptimal flow rate.Optimize the flow rate; a slower flow rate often improves resolution.
Low recovery of PEGylated peptide Non-specific binding to the column matrix.Add modifiers like arginine to the mobile phase to reduce hydrophobic interactions. Ensure the column is well-equilibrated.
Peptide precipitation on the column.Check the solubility of your PEGylated peptide in the mobile phase. Adjust pH or ionic strength if necessary.
Peak tailing or broadening Secondary interactions with the stationary phase.Modify the mobile phase composition (e.g., adjust salt concentration or pH) to minimize non-specific interactions.
Column overloading.Reduce the amount of sample loaded onto the column.
Ion-Exchange Chromatography (IEX) Troubleshooting
Problem Potential Cause Suggested Solution
Poor separation of PEGylated species "Charge shielding" effect of PEG.Optimize the pH of the mobile phase to maximize the charge difference between your species of interest.
Inappropriate salt gradient.Use a shallow salt gradient for better resolution of species with small charge differences.
Low binding of PEGylated peptide Steric hindrance from the PEG chain.Use a resin with a larger pore size to allow better access to the charged groups.
Incorrect buffer pH.Ensure the buffer pH is appropriate for the pI of your peptide and the type of IEX resin (anion or cation exchange).
Low recovery Irreversible binding to the column.Increase the salt concentration or change the pH of the elution buffer. Consider adding a chaotropic agent in severe cases.
Peptide precipitation.Decrease the sample concentration or modify the elution buffer to improve solubility.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Troubleshooting
Problem Potential Cause Suggested Solution
Co-elution of PEGylated peptide and unreacted PEG Similar hydrophobicity.Optimize the gradient slope; a shallower gradient can improve resolution. Try a different organic modifier (e.g., isopropanol (B130326) instead of acetonitrile).
Inappropriate stationary phase.Experiment with different column chemistries (e.g., C8, C4, or phenyl) to alter selectivity.
Poor peak shape (broadening or tailing) Secondary interactions with residual silanols.Use a high-purity, end-capped column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.
Column temperature is too low.Increase the column temperature to improve peak shape and reduce viscosity.
Low recovery Irreversible adsorption to the column.Use a less hydrophobic stationary phase (e.g., C4 instead of C18). Add a stronger organic modifier or an ion-pairing agent to the elution buffer.
Peptide precipitation.Decrease the sample concentration or increase the initial percentage of the organic modifier.
Troubleshooting Logic Diagram

This diagram provides a logical workflow for troubleshooting common purification issues.

Troubleshooting_Logic Troubleshooting Workflow for PEGylated Peptide Purification Start Start: Poor Purification Result CheckPurity Assess Purity and Identify Contaminants (HPLC, MS) Start->CheckPurity CoElution Issue: Co-elution of Product and Impurity CheckPurity->CoElution LowRecovery Issue: Low Recovery of Target Peptide CheckPurity->LowRecovery BadPeakShape Issue: Poor Peak Shape (Tailing, Broadening) CheckPurity->BadPeakShape OptimizeGradient Optimize Gradient/Elution (Shallower gradient, different salt/solvent) CoElution->OptimizeGradient Yes End Achieved Desired Purity CoElution->End No OptimizeMobilePhase Optimize Mobile Phase (pH, additives, ionic strength) LowRecovery->OptimizeMobilePhase Yes LowRecovery->End No BadPeakShape->OptimizeMobilePhase Yes BadPeakShape->End No ChangeColumn Change Column Chemistry (Different pore size, stationary phase) OptimizeGradient->ChangeColumn No Improvement OrthogonalMethod Consider an Orthogonal Purification Method ChangeColumn->OrthogonalMethod No Improvement CheckSolubility Check Peptide Solubility and Stability OptimizeMobilePhase->CheckSolubility No Improvement ReduceLoading Reduce Sample Load OptimizeMobilePhase->ReduceLoading No Improvement CheckSolubility->ReduceLoading Solubility OK OrthogonalMethod->End

Caption: A decision tree for troubleshooting common purification problems.

Data Presentation

The choice of purification method depends on the specific properties of the PEGylated peptide and the impurities to be removed. The following table summarizes the general applicability and performance of the most common chromatographic techniques.

Technique Primary Separation Principle Typical Application Resolution Loading Capacity Advantages Limitations
SEC Hydrodynamic Volume (Size)Removal of unreacted PEG and peptide; aggregate analysis.[][2]Low to MediumHighRobust; preserves protein conformation.Cannot separate positional isomers; limited resolution for species of similar size.[3]
IEX Net Surface ChargeSeparation of species with different degrees of PEGylation; separation of some positional isomers.[][2]Medium to HighHighHigh capacity; can resolve charge variants."Charge shielding" by PEG can reduce resolution; sensitive to buffer pH and ionic strength.[3]
RP-HPLC HydrophobicityHigh-resolution separation of positional isomers and other closely related impurities.[]HighLow to MediumExcellent resolving power.Can cause denaturation; use of organic solvents may be undesirable.
HIC Hydrophobicity (non-denaturing)Orthogonal separation to IEX; purification of peptides sensitive to organic solvents.[]MediumMediumMaintains protein structure and activity.Lower resolution and capacity compared to IEX and RP-HPLC.[]

Experimental Protocols

The following are generalized protocols for the purification of PEGylated peptides. Note that these are starting points and will likely require optimization for your specific peptide and PEG conjugate.

Protocol 1: Size-Exclusion Chromatography (SEC)

Objective: To separate the PEGylated peptide from unreacted peptide and excess PEG reagent.

Materials:

  • SEC column with an appropriate molecular weight fractionation range.

  • HPLC or FPLC system.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.

  • PEGylation reaction mixture.

Method:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm filter to remove any particulates.

  • Sample Injection: Inject a sample volume that is 1-2% of the column's total volume to ensure optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated peptide will elute before the smaller unreacted peptide and PEG.

  • Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm for peptides).

  • Analysis: Analyze the collected fractions by SDS-PAGE, analytical HPLC, and/or mass spectrometry to identify the fractions containing the purified PEGylated peptide.

Protocol 2: Ion-Exchange Chromatography (IEX)

Objective: To separate PEGylated peptides based on their degree of PEGylation.

Materials:

  • IEX column (cation or anion exchange, depending on the peptide's pI and the desired pH).

  • HPLC or FPLC system.

  • Binding Buffer (Buffer A): Low ionic strength buffer at a pH where the target peptide is charged and binds to the resin.

  • Elution Buffer (Buffer B): Buffer A with a high concentration of salt (e.g., 1 M NaCl).

  • PEGylation reaction mixture.

Method:

  • Column Equilibration: Equilibrate the IEX column with Buffer A until the pH and conductivity are stable.

  • Sample Preparation: If necessary, desalt or buffer exchange the PEGylation reaction mixture into the Binding Buffer.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with several column volumes of Buffer A to remove any unbound material.

  • Elution: Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes). Species with a lower degree of PEGylation (and thus more exposed charge) will typically elute at a higher salt concentration.

  • Fraction Collection: Collect fractions across the gradient.

  • Analysis: Analyze the fractions to identify those containing the desired PEGylated species.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To achieve high-resolution separation of PEGylated peptide isomers.

Materials:

  • RP-HPLC column (e.g., C4, C8, or C18, with a pore size of ≥300 Å).

  • HPLC system with a gradient pump and UV detector.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Partially purified PEGylated peptide sample.

Method:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a compatible solvent.

  • Sample Injection: Inject the sample onto the column.

  • Elution: Apply a linear gradient of increasing Mobile Phase B to elute the peptides. The gradient slope should be optimized for the best resolution (e.g., a shallow gradient of 0.5-1% B per minute).

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Analysis: Analyze the purity of the collected fractions.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always optimize purification protocols for their specific molecules and applications.

References

Technical Support Center: Monitoring t-Boc-amido-PEG10-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed answers to common questions regarding the monitoring of reactions involving t-Boc-amido-PEG10-acid. It covers troubleshooting for common issues and provides detailed experimental protocols for key analytical techniques.

Frequently Asked Questions (FAQs): Reaction Monitoring Techniques

How can I use Thin-Layer Chromatography (TLC) to monitor the reaction?

TLC is a rapid and effective qualitative method for tracking the progress of your reaction. By spotting the reaction mixture on a TLC plate over time, you can visualize the consumption of starting materials and the formation of the product.[1][2]

  • For Amide Coupling Reactions: The product will be larger and typically more polar than the starting amine, but its polarity relative to the this compound can vary. You should see the spot corresponding to the limiting reagent disappear and a new spot for the product appear.

  • For t-Boc Deprotection: The product, a free amine, is significantly more polar than the t-Boc protected starting material. You will observe the disappearance of the starting material spot and the appearance of a new spot with a much lower Retention Factor (Rf), often close to the baseline.[1]

What should I look for in the High-Performance Liquid Chromatography (HPLC) chromatogram?

HPLC is an essential quantitative technique for monitoring reaction progress and assessing the purity of the final product.[3]

  • Monitoring Progress: As the reaction proceeds, you should observe a decrease in the peak area of the starting materials (this compound and your other reactant) and a corresponding increase in the peak area of a new product peak.[3] The product will have a different retention time.

  • Purity Assessment: A successful and clean reaction will show a single major product peak with minimal or no peaks corresponding to the starting materials or side products.[4][5]

How does Liquid Chromatography-Mass Spectrometry (LC-MS) confirm my reaction is progressing?

LC-MS is a powerful tool that combines the separation capabilities of HPLC with the analytical power of mass spectrometry. It is highly recommended for unambiguous confirmation.[6]

  • Confirmation of Product Formation: Not only will you see a new peak in the chromatogram, but the mass spectrometer will confirm that this peak corresponds to the exact molecular weight of your expected product.[3][7]

  • Identifying Issues: If the reaction is not proceeding as expected, LC-MS can help identify the masses of byproducts or unreacted starting materials, which is crucial for troubleshooting.[8]

Which signals in the ¹H NMR spectrum are most indicative of reaction progress?

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming that the chemical transformation has occurred as expected.[9]

  • For t-Boc Deprotection: The most definitive indicator is the disappearance of the large singlet peak around 1.4-1.5 ppm.[10] This peak corresponds to the nine equivalent protons of the tert-butyl group.[9]

  • For Amide Coupling Reactions: You should monitor the disappearance of the carboxylic acid proton (if visible) and look for shifts in the signals of protons adjacent to the carboxylic acid on the PEG linker and the amine on the coupling partner.

Troubleshooting Common Issues

My reaction appears to be stalled or incomplete. What should I do?

Several factors can lead to an incomplete reaction. Here are some common causes and solutions.

  • Amide Coupling Reactions:

    • Insufficient Activation: Ensure that your coupling reagents (e.g., EDC, NHS) are fresh and used in the correct stoichiometry (typically 1.1-2.0 equivalents).[1][6] The activation is most efficient at a pH between 4.5 and 7.2.[11]

    • Incorrect pH: The coupling of the activated ester to the amine is most efficient at a pH of 7-8.[11]

    • Steric Hindrance: If the reaction site is sterically hindered, you may need to increase the reaction time, temperature, or consider a longer PEG linker.[12][13]

    • Competing Nucleophiles: Ensure your buffer does not contain primary amines like Tris or glycine, which will compete with your target molecule.[11][14]

  • t-Boc Deprotection:

    • Insufficient Acid: The t-Boc group is removed with strong acid, typically Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[6] If deprotection is incomplete, you can try increasing the concentration of TFA or the reaction time.[15][16] Most deprotections are complete within 1-2 hours at room temperature.[16]

    • Scavengers: During deprotection, the released tert-butyl cation can cause side reactions. It is highly recommended to use a scavenger cocktail, such as TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5), to prevent this.[17]

My TLC or HPLC shows multiple unexpected spots/peaks. What does this mean?

The presence of multiple spots or peaks can indicate side reactions or degradation.

  • Side Reactions: For amide coupling, this could be due to reactions with other functional groups on your molecule. For t-Boc deprotection, the tert-butyl cation can alkylate electron-rich residues if scavengers are not used.[17]

  • Degradation: The PEG backbone can degrade under harsh acidic or basic conditions or at high temperatures.[12] The t-Boc group is highly sensitive to acid and may be prematurely cleaved if the reaction conditions are not carefully controlled.[12]

Experimental Protocols & Data

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica (B1680970) gel 60 F254 plates.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., DCM or Methanol).

  • Spotting: Spot the starting material, your reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the plate.

  • Elution: Develop the plate in a chamber with an appropriate mobile phase.

  • Visualization: Visualize the spots under UV light (if applicable) and then stain with an appropriate reagent.

Analyte TypeRecommended Mobile Phase (Solvent System)Visualization StainExpected Observation
t-Boc Protected PEG Dichloromethane : Methanol (95:5 to 90:10)Potassium Permanganate or IodineDisappearance of starting material spot.
Amine Product (Post-Deprotection) Dichloromethane : Methanol : Triethylamine (85:10:5)Ninhydrin (stains amines pink/purple)Appearance of a new, highly polar spot.
Amide Coupled Product Ethyl Acetate : Hexanes or DCM : Methanol (Varies)Potassium Permanganate or IodineFormation of a new spot with a different Rf.
Protocol 2: Monitoring by HPLC
  • Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase. Filter through a 0.45 µm filter.[18]

  • Column: Use a C18 reversed-phase column.

  • Detection: Use a UV detector (if your molecule has a chromophore) and/or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEG itself lacks a strong chromophore.[19]

  • Analysis: Inject the sample and run a gradient elution.

ParameterTypical Condition
Mobile Phase A Water + 0.1% TFA or Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFA or Formic Acid
Gradient 5% to 95% B over 15-20 minutes
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40 °C
Protocol 3: Monitoring t-Boc Deprotection by ¹H NMR
  • Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent and TFA under a stream of nitrogen or by rotary evaporation, and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, MeOD).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Integrate the relevant peaks to determine the ratio of starting material to product.

Functional GroupChemical Shift (ppm)MultiplicityKey Indicator for Monitoring
t-Boc Protons ~1.45Singlet (9H)Disappearance of this peak confirms deprotection.
PEG Backbone ~3.6MultipletSignal remains but may shift slightly.

Visual Workflows and Diagrams

G cluster_0 Reaction Monitoring Workflow start Start Reaction (Coupling or Deprotection) take_aliquot Take Aliquot at t=0 start->take_aliquot run_reaction Run Reaction (Stir at RT or heat) take_aliquot->run_reaction take_samples Take Aliquots (e.g., 1h, 4h, overnight) run_reaction->take_samples quench Quench Aliquots take_samples->quench analyze Analyze by TLC, HPLC, or LC-MS quench->analyze decision Reaction Complete? analyze->decision workup Proceed to Work-up and Purification decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->run_reaction

Caption: A general experimental workflow for monitoring the progress of a chemical reaction over time.

G cluster_1 Troubleshooting Incomplete Reactions start Problem: Incomplete Reaction check_reagents Are coupling reagents/acid fresh and active? start->check_reagents check_conditions Are pH, temp, and time optimal? start->check_conditions check_buffer Any competing nucleophiles (e.g., Tris) in buffer? start->check_buffer check_sterics Is steric hindrance a possibility? start->check_sterics sol_reagents Solution: Use fresh reagents, increase equivalents. check_reagents->sol_reagents sol_conditions Solution: Adjust pH, increase temp or time. check_conditions->sol_conditions sol_buffer Solution: Switch to an amine-free buffer (e.g., PBS). check_buffer->sol_buffer sol_sterics Solution: Increase time/temp, consider longer linker. check_sterics->sol_sterics

Caption: A logical flowchart for troubleshooting common causes of incomplete reactions.

References

Technical Support Center: Avoiding Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address and prevent protein aggregation during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: How can I tell if my protein is aggregating during PEGylation?

A1: Protein aggregation can be identified through several observational and analytical methods. Visually, you might notice the reaction mixture becoming cloudy, opalescent, or forming visible particles (precipitates).[1] Analytically, techniques such as Size Exclusion Chromatography (SEC) can reveal the formation of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity, indicating the presence of aggregates.[1][2]

Q2: What are the primary causes of protein aggregation during PEGylation?

A2: Aggregation during PEGylation is a complex issue with multiple potential causes:

  • Intermolecular Cross-linking : Bifunctional or homobifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to large aggregates.[1] Impurities or a high percentage of diol in what is supposed to be a monofunctional PEG reagent can also cause unintended cross-linking.[1]

  • High Protein Concentration : When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.[1][3]

  • Suboptimal Reaction Conditions : Key parameters such as pH, temperature, and buffer composition can significantly impact a protein's stability.[1][4] Deviating from the optimal range for your specific protein can expose hydrophobic regions, promoting aggregation.[1]

  • Physicochemical Properties of the Linker : Some linkers used for conjugation are inherently hydrophobic. Attaching multiple hydrophobic molecules to a protein's surface can increase its overall hydrophobicity, leading to aggregation.[5]

  • Over-labeling : Adding too many PEG molecules to a single protein can alter its net charge and isoelectric point (pI), which may reduce its solubility and lead to aggregation.[6]

Q3: How does the pH of the reaction buffer affect aggregation?

A3: The pH is a critical factor because it influences both the reaction rate and the stability of the protein.[4] Most proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[3] Conducting the PEGylation reaction at a pH away from the protein's pI can help maintain its solubility. For amine-reactive PEGylation (e.g., targeting lysine (B10760008) residues), a slightly alkaline pH (7.2-8.5) is often used for efficiency, but this may destabilize some proteins.[4][6] Conversely, a lower pH (around 5.0-6.5) can favor selective PEGylation of the N-terminal amine, reducing multi-PEGylation and the risk of aggregation.[1]

Q4: Can adjusting the temperature of the reaction help reduce aggregation?

A4: Yes, temperature plays a significant role. Lowering the reaction temperature (e.g., to 4°C) slows down the reaction rate.[1][6] A slower, more controlled reaction can favor the desired intramolecular modification over intermolecular cross-linking, thereby reducing the formation of aggregates.[1] It is recommended to screen different temperatures to find the optimal condition for your specific protein.[1]

Q5: What is the ideal PEG-to-protein molar ratio to avoid aggregation?

A5: The optimal molar ratio is highly dependent on the specific protein and should be determined empirically.[1] While a higher molar excess of PEG can increase the reaction speed, it also raises the risk of over-labeling and aggregation.[6] It is best to start with a low molar ratio (e.g., 1:1 to 5:1 of PEG to reactive sites) and gradually increase it.[1] A screening experiment with varying ratios (e.g., 1:1, 5:1, 10:1, 20:1) is an effective way to identify the ideal balance between PEGylation efficiency and aggregation prevention.[1]

Q6: What are stabilizing excipients and how can they prevent aggregation?

A6: Excipients are additives that help stabilize proteins in solution. They work through various mechanisms, such as preferential exclusion (which makes the folded state of the protein more stable) and suppressing non-specific protein-protein interactions.[1][7] Common stabilizing excipients include:

  • Sugars and Polyols (e.g., Sucrose, Trehalose, Glycerol) : These act as general protein stabilizers.[1][3]

  • Amino Acids (e.g., Arginine, Glycine) : These are known to suppress protein-protein interactions and can inhibit aggregation.[1][7]

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80) : Used at very low concentrations, these non-ionic surfactants can prevent surface-induced aggregation.[1][8]

Q7: Does the size of the PEG molecule influence aggregation?

A7: Yes, the molecular weight (MW) of the PEG can influence aggregation. The attachment of a PEG chain can prevent protein precipitation by making the aggregates themselves soluble and by sterically hindering protein-protein association.[9] Studies have shown that even a 5 kDa PEG can significantly improve a protein's stability against aggregation, while a 20 kDa PEG can render aggregates soluble and slow the rate of their formation.[1][9]

Troubleshooting and Optimization Data

Optimizing reaction parameters is crucial for minimizing aggregation. The following table provides recommended starting points and ranges for screening experiments.

ParameterRecommended Starting RangeRationale & Considerations
Protein Concentration 0.5 - 5 mg/mLHigher concentrations can increase reaction efficiency but also elevate the risk of aggregation. If aggregation occurs, try reducing the concentration.[1][5]
PEG:Protein Molar Ratio 1:1 to 20:1This is highly protein-dependent. Start with a lower ratio and perform a titration to find the optimal balance between modification efficiency and aggregation.[1]
pH Screen pH 6.0 - 8.5The optimal pH depends on protein stability and the pKa of the target reactive group. Avoid the protein's isoelectric point (pI).[1][3]
Temperature 4°C to Room Temperature (~25°C)Lower temperatures slow the reaction rate, which can reduce aggregation by favoring controlled modification over cross-linking.[1]
Reaction Time 2 to 24 hoursSlower reactions at lower temperatures may require longer incubation times. Monitor the reaction progress over time.[10]
Stabilizing Excipients Recommended ConcentrationMechanism of Action
Sugars (Sucrose, Trehalose) 5 - 10% (w/v)Act as protein stabilizers through preferential exclusion, favoring the native protein conformation.[1]
Polyols (Glycerol, Sorbitol) 5 - 10% (w/v)Similar to sugars, they enhance the stability of the protein's native state.[1]
Amino Acids (Arginine, Glycine) 50 - 100 mMSuppress non-specific protein-protein interactions, thereby reducing the tendency to aggregate.[1]
Surfactants (Polysorbate 20/80) 0.01 - 0.05% (v/v)Low concentrations of non-ionic surfactants reduce surface tension and can prevent surface-induced aggregation.[1][11]

Experimental Protocols

Protocol 1: Screening Reaction Conditions to Minimize Aggregation

This protocol outlines a systematic approach to identify optimal PEGylation conditions by screening key parameters.

  • Preparation : Prepare a stock solution of your protein at a known concentration (e.g., 5 mg/mL) in an appropriate amine-free buffer (e.g., PBS, HEPES).

  • Parameter Matrix Setup : Design a matrix of experiments in microcentrifuge tubes or a 96-well plate. Vary one parameter at a time while keeping others constant.

    • Protein Concentration : Test a range such as 0.5, 1, 2, and 5 mg/mL.[1]

    • PEG:Protein Molar Ratio : Evaluate different molar excesses of the PEG reagent, for example, 1:1, 5:1, 10:1, and 20:1.[1]

    • pH : Screen a range of pH values (e.g., 6.0, 7.0, 8.0) using appropriate buffers.[1]

    • Temperature : Conduct parallel reactions at different temperatures, such as 4°C and room temperature.[1]

  • Reagent Preparation : Immediately before use, dissolve the activated PEG reagent in the reaction buffer to the desired stock concentration.

  • Reaction Initiation : Add the PEG reagent to the protein solutions to initiate the reactions. Mix gently.

  • Incubation : Incubate the reactions for a predetermined time (e.g., 2-4 hours), with gentle mixing.

  • Analysis : After incubation, analyze each reaction for aggregation and PEGylation efficiency.

    • Visual Inspection : Check for any visible turbidity or precipitate.[6]

    • Analytical Analysis : Use DLS to measure particle size and SEC to quantify high molecular weight species.[1] Use SDS-PAGE to assess the degree of PEGylation.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size and is a powerful tool for quantifying soluble aggregates.

  • Sample Preparation : After the PEGylation reaction, filter the sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[1][2]

  • System Equilibration : Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS). Ensure a stable baseline is achieved.

  • Injection : Inject a defined volume of the filtered PEGylated protein sample onto the column.[1]

  • Data Acquisition : Monitor the elution profile using a UV detector at 280 nm.[1] Larger molecules (aggregates) will elute first, followed by the monomeric protein, and then any unreacted PEG (if it absorbs at 280 nm).

  • Data Analysis : Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomer peak. Calculate the percentage of aggregation by dividing the aggregate peak area by the total area of all protein-related peaks.[1]

Visualizations

Troubleshooting_Workflow start Aggregation Observed (Turbidity, SEC, DLS) q1 Is Protein Concentration > 5 mg/mL? start->q1 a1_yes Reduce Protein Concentration (e.g., to 1-2 mg/mL) q1->a1_yes Yes q2 Is PEG:Protein Ratio High? (e.g., > 20:1) q1->q2 No a1_yes->q2 a2_yes Decrease Molar Ratio (Screen 1:1 to 10:1) q2->a2_yes Yes q3 Is Reaction pH near Protein's pI? q2->q3 No a2_yes->q3 a3_yes Adjust pH by +/- 1 unit from pI q3->a3_yes Yes q4 Is Reaction Temp > 4°C? q3->q4 No a3_yes->q4 a4_yes Lower Temperature to 4°C q4->a4_yes Yes q5 Still Aggregating? q4->q5 No a4_yes->q5 a5_yes Add Stabilizing Excipients (Arginine, Sucrose, etc.) q5->a5_yes Yes end_node Optimized Condition: Minimal Aggregation q5->end_node No a5_yes->end_node

Caption: Troubleshooting decision tree for protein aggregation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis prep_protein Prepare Protein Stock setup_matrix Setup Screening Matrix (pH, Temp, Ratio, Conc.) prep_protein->setup_matrix prep_peg Prepare PEG Reagent Stock prep_peg->setup_matrix prep_buffers Prepare Buffers & Excipients prep_buffers->setup_matrix run_reaction Incubate Reactions (e.g., 4°C for 12h) setup_matrix->run_reaction visual Visual Inspection run_reaction->visual dls DLS Analysis (Particle Size) run_reaction->dls sec SEC Analysis (% Aggregation) run_reaction->sec sds SDS-PAGE (PEGylation Efficiency) run_reaction->sds optimize Identify Optimal Conditions visual->optimize dls->optimize sec->optimize sds->optimize

Caption: Experimental workflow for PEGylation optimization.

References

Technical Support Center: t-Boc-amido-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for t-Boc-amido-PEG10-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this reagent and to troubleshoot common issues encountered during its use in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

The stability of this compound is primarily influenced by three main factors: pH, temperature, and exposure to oxygen and light.[1][2] Each of these can affect different parts of the molecule: the acid-labile t-Boc protecting group, the amide bond, and the PEG backbone.

Q2: How should I properly store this compound?

Proper storage is critical to ensure the long-term stability and performance of this compound.[3] The following storage conditions are recommended:

Form Storage Temperature Duration Container Handling Recommendations
Solid (Lyophilized Powder/Oil) -20°C[3][4]Up to 24 months (unopened)[3]Tightly sealed, light-protecting vial[2][3]Dessicate to protect from moisture.[3] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3] Handle under an inert gas (e.g., argon or nitrogen).[3][4]
In Solution -20°C or -80°C[3]Up to 1 month at -20°C, up to 6 months at -80°C[3]Tightly sealed vials, store in aliquots.[3]Prepare solutions on the day of use whenever possible. If stock solutions are necessary, aliquot to avoid repeated freeze-thaw cycles.[3] Purge the headspace with an inert gas to minimize oxidation.[2][3]
Q3: Under what pH conditions is the t-Boc group unstable?

The tert-butyloxycarbonyl (t-Boc) protecting group is highly sensitive to acidic conditions, which will cleave it to reveal a primary amine.[1][5] It is generally stable under neutral and basic conditions.[1] Strong acids like trifluoroacetic acid (TFA) can rapidly deprotect the amine, and even moderately acidic conditions can lead to the slow removal of the t-Boc group over time.[1]

Q4: How stable is the PEG chain in this compound?

The polyethylene (B3416737) glycol (PEG) backbone can undergo degradation through oxidation and hydrolysis, processes that are accelerated by heat, light, and non-neutral pH conditions.[3] High temperatures, especially in the presence of oxygen, can lead to chain cleavage and the formation of degradation products like aldehydes and carboxylic acids.[1] While the ether linkages in the PEG chain are generally stable, extreme pH can catalyze hydrolysis.[3]

Troubleshooting Guides

Issue 1: Premature cleavage of the t-Boc group.
  • Symptoms: Appearance of a new, more polar spot on TLC; unexpected reactivity with amine-reactive reagents; mass spectrometry data showing the mass of the deprotected PEG linker.

  • Possible Causes & Solutions:

    • Acidic Contaminants: Glassware or other reagents may have acidic residues.

      • Solution: Ensure all glassware is thoroughly cleaned and dried. Test the pH of all reagent solutions before use.[1]

    • Inherent Acidity of Solvents: Some solvents can become acidic over time.

      • Solution: Use fresh, high-purity solvents for your reactions.[1]

Issue 2: Degradation of the PEG chain.
  • Symptoms: Appearance of multiple, smaller molecular weight species in mass spectrometry analysis; a noticeable drop in the pH of the reaction mixture over time.[1]

  • Possible Causes & Solutions:

    • Oxidation: Presence of dissolved oxygen in the reaction mixture, which can be exacerbated by heat or light.[1][2]

      • Solution: Use degassed solvents and buffers. Purge the reaction vessel with an inert gas like argon or nitrogen.[1][2]

    • High Temperature: The reaction is being conducted at an excessively high temperature.[1]

      • Solution: Lower the reaction temperature if possible. If a high temperature is required, minimize the reaction time and ensure an inert atmosphere.[1]

    • Light Exposure: Exposure to light can accelerate the degradation of PEGs.

      • Solution: Protect the reaction from light by using amber vials or wrapping the reaction vessel in aluminum foil.[2][4]

Issue 3: Incomplete t-Boc deprotection.
  • Symptoms: The starting material remains at the end of the reaction, as observed by TLC or LC-MS.

  • Possible Causes & Solutions:

    • Inadequate Acid Strength or Concentration: The acidic conditions are not sufficient to fully remove the t-Boc group.

      • Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[6] Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[6]

    • Insufficient Reaction Time or Temperature: The deprotection reaction has not been allowed to proceed to completion.

      • Solution: Extend the reaction time and monitor the progress. Gentle heating may be required for some substrates, but be mindful of potential side reactions.[6]

Issue 4: Low yield in coupling reactions with the carboxylic acid.
  • Symptoms: Incomplete conjugation to an amine-containing molecule.

  • Possible Causes & Solutions:

    • Inefficient Activation of the Carboxylic Acid: The coupling reagents (e.g., EDC/NHS) are not effectively activating the carboxylic acid.

      • Solution: Use fresh, high-quality coupling reagents. Ensure anhydrous conditions, as moisture can quench the activated species.

    • Steric Hindrance: The amine on the target molecule is sterically hindered.

      • Solution: Increase the reaction time and/or temperature. Consider using a coupling reagent known to be effective for hindered couplings.

Experimental Protocols

Protocol 1: t-Boc Deprotection

This protocol outlines the removal of the t-Boc protecting group using trifluoroacetic acid (TFA).[7]

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).[6][8]

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[9]

  • Work-up: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[9] The deprotected product, often as a TFA salt, can be precipitated by adding cold diethyl ether.[6][9]

Protocol 2: Amide Bond Formation (EDC/NHS Coupling)

This protocol describes the coupling of the carboxylic acid moiety to a primary amine.[10]

  • Activation of Carboxylic Acid:

    • Dissolve the this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • Add 1.1 equivalents of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

    • Add 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[10]

  • Coupling to Amine:

    • Dissolve the amine-containing target molecule in a suitable buffer, typically with a pH between 7.2 and 8.5.[10]

    • Add the activated NHS ester solution to the target molecule solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Purification: Purify the conjugate using an appropriate chromatographic method, such as size-exclusion or reversed-phase chromatography.

Visualizations

Stability_Factors cluster_conditions Environmental Factors A This compound B t-Boc Group Cleavage A->B C PEG Chain Degradation A->C D Amide Bond Hydrolysis A->D Acid Acidic pH Acid->B causes Heat_Oxygen High Temperature & Oxygen Heat_Oxygen->C causes Extreme_pH Extreme pH & High Temperature Extreme_pH->D causes

Caption: Factors influencing the stability of this compound.

Troubleshooting_Workflow Start Experiment Start Issue Unexpected Result? Start->Issue Premature_Deprotection Premature t-Boc Cleavage? Issue->Premature_Deprotection Yes PEG_Degradation PEG Chain Degradation? Issue->PEG_Degradation No Premature_Deprotection->PEG_Degradation No Check_pH Check pH of Reagents Use Fresh Solvents Premature_Deprotection->Check_pH Yes Incomplete_Reaction Incomplete Reaction? PEG_Degradation->Incomplete_Reaction No Inert_Atmosphere Use Degassed Solvents Inert Atmosphere Protect from Light PEG_Degradation->Inert_Atmosphere Yes Optimize_Conditions Increase Reagent Concentration Extend Reaction Time Optimize Temperature Incomplete_Reaction->Optimize_Conditions Yes Success Successful Outcome Check_pH->Success Inert_Atmosphere->Success Optimize_Conditions->Success

Caption: Troubleshooting workflow for experiments with this compound.

References

Technical Support Center: Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for heterobifunctional linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of these critical reagents in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conjugation efficiency with heterobifunctional linkers?

Low conjugation efficiency can stem from several factors:

  • Suboptimal pH: The reactive groups of heterobifunctional linkers have optimal pH ranges for reactivity. For instance, NHS esters react efficiently with primary amines at a pH of 7.2-8.5, while maleimide (B117702) groups react with sulfhydryls most effectively at a pH of 6.5-7.5.[1][2] Operating outside these ranges can significantly decrease reaction efficiency.

  • Linker Hydrolysis: The reactive moieties on heterobifunctional linkers are susceptible to hydrolysis in aqueous solutions. NHS esters, for example, have a half-life that decreases dramatically as the pH increases.[1][3]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with NHS esters, reducing conjugation efficiency.[4] Similarly, buffers with free thiols should be avoided during maleimide reactions.[2]

  • Steric Hindrance: The accessibility of the target functional groups on the biomolecules can be limited by the molecule's three-dimensional structure, preventing the linker from reaching its target.[5]

  • Poor Solubility of Linker or Payload: Hydrophobic linkers or payloads may not be fully soluble in aqueous reaction buffers, leading to an incomplete reaction.[5]

Q2: How can I minimize hydrolysis of the NHS ester during my conjugation reaction?

To minimize NHS ester hydrolysis:

  • Control the pH: Perform the reaction within the optimal pH range of 7.2-8.5. For sensitive proteins, a lower pH of 7.4 can be used, though this may require a longer reaction time.[4]

  • Work at Lower Temperatures: Reducing the temperature to 4°C can slow the rate of hydrolysis.[1]

  • Prepare Stock Solutions in Anhydrous Solvent: Dissolve the NHS ester linker in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[4] Ensure the DMF is amine-free, as degraded DMF can contain primary amines that will react with the NHS ester.[6]

  • Minimize Reaction Time: While sufficient time is needed for the conjugation to proceed, unnecessarily long incubation times will lead to increased hydrolysis.

Q3: My maleimide-conjugated product is unstable. What is happening and how can I improve its stability?

The thioether bond formed between a maleimide and a thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in biological systems.[7] This can lead to deconjugation and reduced efficacy of the bioconjugate in vivo.[7]

To improve stability:

  • Consider Next-Generation Maleimides (NGMs): These have been designed to form more stable linkages.[5]

  • Explore Alternative Chemistries: Other thiol-reactive functional groups can form more stable bonds than traditional maleimides.[5]

  • Ensure Complete Reaction: Unreacted maleimides can be quenched with a small molecule thiol like L-cysteine to prevent side reactions.[8]

Q4: What is the ideal molar ratio of linker to biomolecule?

The optimal molar ratio should be determined empirically, but a 5- to 20-fold molar excess of the linker to the biomolecule is a common starting point for the first step of a sequential conjugation.[9] The ideal ratio will depend on the concentration of the biomolecule and its reactivity.

Troubleshooting Guides

Problem: Low or No Conjugation
Possible Cause Troubleshooting Step
Incorrect Buffer Composition Ensure the buffer for an NHS ester reaction is free of primary amines (e.g., Tris, glycine).[4] Use phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[1] For maleimide reactions, ensure the buffer is free of thiols.[2]
Hydrolyzed Linker Prepare fresh stock solutions of the linker in an anhydrous water-miscible solvent (e.g., DMSO, DMF) immediately before use.[4] Store linkers desiccated and at the recommended temperature.
Suboptimal pH Verify the pH of your reaction buffer. For NHS ester reactions, the optimal pH is 7.2-8.5.[1] For maleimide reactions, the optimal pH is 6.5-7.5.[2]
Inactive Biomolecule Confirm the presence and accessibility of the target functional groups (primary amines for NHS esters, free sulfhydryls for maleimides) on your biomolecule. For proteins with disulfide bonds that need to be targeted, ensure complete reduction.
Insufficient Molar Excess of Linker Increase the molar excess of the linker in the reaction. This may need to be optimized for your specific biomolecules.
Problem: Product Aggregation
Possible Cause Troubleshooting Step
Hydrophobicity of Linker/Payload Use a linker with a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), to increase the solubility of the final conjugate.[5]
High Drug-to-Antibody Ratio (DAR) A high number of conjugated hydrophobic molecules can lead to aggregation. Optimize the conjugation conditions to achieve a lower DAR.
Inappropriate Buffer Conditions Screen different buffer compositions, including varying pH and ionic strength, to find conditions that minimize aggregation.
Inefficient Purification Aggressive purification methods can sometimes induce aggregation. Consider milder purification techniques or the addition of stabilizing excipients.[5]

Quantitative Data Summary

Table 1: Stability of Amine-Reactive Esters

Ester TypepHTemperatureHalf-life
NHS Ester7.00°C4-5 hours[1]
NHS Ester8.64°C10 minutes[1][3]
TFP Ester10.0Room Temp~10-fold longer than NHS ester[10]

Table 2: Stability of Maleimide-Thiol Conjugates in the Presence of Glutathione

Maleimide ConjugateThiol pKaHalf-life of Conversion
N-ethyl maleimide (NEM) - 4-mercaptophenylacetic acid (MPA)6.63.1 - 18 hours[11]
NEM - 4-mercaptohydrocinnamic acid (MPP)7.03.6 - 258 hours[11]
NEM - N-acetyl-L-cysteine (NAC)9.53.6 - 258 hours[11]

Experimental Protocols

Detailed Protocol for a Two-Step NHS-Maleimide Crosslinking Reaction

This protocol outlines the general steps for conjugating an amine-containing biomolecule (e.g., an antibody) to a thiol-containing biomolecule (e.g., a drug or peptide) using an NHS-maleimide heterobifunctional linker.

Materials:

  • Amine-containing biomolecule

  • Thiol-containing biomolecule

  • NHS-Maleimide crosslinker

  • Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5 (avoid Tris or glycine)[8]

  • Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., L-cysteine)

  • Desalting column or dialysis equipment

Step 1: Antibody Modification with the NHS-Ester

  • Prepare the Antibody: Dissolve the amine-containing antibody in the Amine Reaction Buffer to a concentration of 1-10 mg/mL.[8]

  • Prepare the Linker Solution: Immediately before use, dissolve the NHS-maleimide crosslinker in anhydrous DMSO or DMF to a concentration of 10 mM.[9]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the antibody solution.[9]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.[9]

  • Removal of Excess Linker: Immediately following incubation, remove the unreacted crosslinker using a desalting column or dialysis against the Thiol Reaction Buffer.[8] This step is critical to prevent the unreacted linker from reacting with the thiol-containing molecule in the next step.

Step 2: Conjugation of the Maleimide-Activated Antibody to a Thiol-Containing Molecule

  • Prepare the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in a compatible buffer or solvent. If the molecule has disulfide bonds, it may require reduction with an agent like TCEP, followed by purification to remove the reducing agent.[]

  • Conjugation Reaction: Mix the maleimide-activated antibody with the thiol-containing molecule. A 1.5 to 3-fold molar excess of one of the components is often recommended.[9]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature at pH 6.5-7.5.[9]

  • Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of approximately 1 mM and incubating for an additional 15-30 minutes.[8]

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted molecules and quenching reagent.[8]

  • Characterization: Characterize the final conjugate to determine purity, concentration, and the degree of labeling (e.g., drug-to-antibody ratio) using techniques like UV-Vis spectroscopy, HPLC, and mass spectrometry.[13][14]

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Conjugation to Thiol-Molecule A Prepare Antibody in Amine Reaction Buffer C Incubate Antibody and Linker A->C B Dissolve NHS-Maleimide Linker in DMSO/DMF B->C D Remove Excess Linker (Desalting/Dialysis) C->D F Incubate Activated Antibody and Thiol-Molecule D->F E Prepare Thiol-Containing Molecule E->F G Quench Unreacted Maleimides F->G H Purify Final Conjugate (e.g., SEC) G->H I Characterize Final Conjugate H->I

Caption: A typical two-step experimental workflow for bioconjugation.

logical_relationship cluster_troubleshooting Troubleshooting Low Conjugation Yield cluster_solutions Potential Solutions LowYield Low Yield pH Suboptimal pH LowYield->pH Hydrolysis Linker Hydrolysis LowYield->Hydrolysis Buffer Incorrect Buffer LowYield->Buffer Solubility Poor Solubility LowYield->Solubility OptimizepH Verify & Adjust pH pH->OptimizepH FreshLinker Use Fresh Linker Stock Hydrolysis->FreshLinker CorrectBuffer Use Amine/Thiol-Free Buffer Buffer->CorrectBuffer OrganicSolvent Use Co-solvent (DMSO/DMF) Solubility->OrganicSolvent

Caption: Troubleshooting logic for low conjugation yield.

signaling_pathway cluster_reaction NHS-Maleimide Reaction Pathway cluster_side_reactions Common Side Reactions Antibody Antibody (-NH2) ActivatedAb Maleimide-Activated Antibody Antibody->ActivatedAb + Linker (pH 7.2-8.5) Linker NHS-Maleimide Linker Linker->ActivatedAb NHSHydrolysis NHS Hydrolysis (Inactive Carboxylate) Linker->NHSHydrolysis High pH FinalConjugate Final Conjugate ActivatedAb->FinalConjugate + Thiol-Molecule (pH 6.5-7.5) MaleimideHydrolysis Maleimide Hydrolysis (Inactive Maleamic Acid) ActivatedAb->MaleimideHydrolysis High pH ThiolMolecule Thiol-Molecule (-SH) ThiolMolecule->FinalConjugate RetroMichael Retro-Michael Reaction (Deconjugation) FinalConjugate->RetroMichael + Free Thiols

Caption: Reaction pathway and common side reactions.

References

Technical Support Center: Optimizing t-Boc-amido-PEG10-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for t-Boc-amido-PEG10-acid conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio for conjugating this compound to a primary amine using EDC/NHS chemistry?

A1: For initial experiments, a common starting point is to use a slight molar excess of the PEG reagent and activating agents relative to the amine-containing molecule. The optimal ratio will ultimately need to be determined empirically for each specific application.[1][2]

Table 1: Recommended Starting Molar Ratios for EDC/NHS Conjugation

ComponentMolar Ratio (relative to Amine-Molecule)Purpose
This compound1 - 5 equivalentsDrives the reaction towards product formation.
EDC1.1 - 2 equivalents (relative to PEG-acid)Activates the carboxylic acid group of the PEG linker.
NHS (or sulfo-NHS)1.1 - 2 equivalents (relative to PEG-acid)Stabilizes the activated intermediate, improving reaction efficiency.

Note: These are general recommendations. The ideal ratios can vary based on the reactivity of the amine, the concentration of reactants, and the desired degree of labeling.[3][4]

Q2: I am observing a low conjugation yield. What are the possible causes and how can I troubleshoot this?

A2: Low conjugation yield is a common issue that can stem from several factors, including suboptimal reaction conditions, reagent quality, and issues with the target molecule.

Table 2: Troubleshooting Low Conjugation Yield

Possible CauseTroubleshooting Steps & Recommendations
Inactive Reagents - EDC/NHS Hydrolysis: EDC and NHS esters are moisture-sensitive.[5] Use fresh, high-quality reagents and equilibrate them to room temperature before opening. Prepare solutions immediately before use.[5]
Suboptimal pH - Activation pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0 (e.g., in a MES buffer).[6] - Coupling pH: The reaction of the activated NHS ester with the primary amine is most efficient at a pH of 7.2-8.5 (e.g., in a PBS or sodium bicarbonate buffer).[7] Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[5]
Insufficient Incubation Time/Temperature - Incubate the activation step for 1-4 hours at room temperature.[7] - The coupling reaction can be performed for 1-2 hours at room temperature or overnight at 4°C.[7] Monitor the reaction progress to determine the optimal time.[8]
Steric Hindrance - If the amine on the target molecule is sterically hindered, consider increasing the reaction time and/or temperature.[9] Using a longer PEG linker might also help reduce steric hindrance.[9]
Intermolecular Crosslinking - The bifunctional nature of the PEG linker can lead to the crosslinking of target molecules, which may cause aggregation and precipitation.[5] To minimize this, optimize the molar ratio of the PEG linker to the target molecule; a lower excess may be necessary.[5]

Q3: My protein is aggregating or precipitating during the conjugation reaction. What can I do to prevent this?

A3: Protein aggregation during conjugation can be caused by intermolecular crosslinking or by reaction conditions that destabilize the protein.

  • Optimize Molar Ratio: Use a lower molar excess of the PEG linker to reduce the chances of one linker reacting with two separate protein molecules.[5]

  • Step-wise Addition: Consider adding the PEG linker to the reaction mixture in a stepwise manner.[5]

  • Adjust Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C).[5]

  • Buffer Screening: Screen different buffer conditions to find one that maintains the stability of your protein.[5]

  • Solubility Enhancers: The addition of organic co-solvents like DMSO or DMF (up to 10-20% v/v) can improve the solubility of both the linker and the protein.[10] Additives such as arginine or glycerol (B35011) can also help prevent aggregation.[10]

Q4: What are the common side reactions during EDC/NHS conjugation and how can they be minimized?

A4: The primary side reaction is the hydrolysis of the activated esters (both the O-acylisourea intermediate from EDC and the NHS ester) in aqueous solutions.[5] This regenerates the carboxylic acid on the PEG linker, rendering it inactive for conjugation.

  • Minimize Hydrolysis: Prepare the activated PEG-NHS ester immediately before use and do not store it as a stock solution.[5] The rate of hydrolysis is highly dependent on pH.[5]

  • Formation of N-acylurea: A stable, unreactive N-acylurea byproduct can form from the O-acylisourea intermediate. Using NHS helps to minimize this by converting the intermediate to a more stable amine-reactive NHS ester.[5]

  • Self-Condensation: Due to its bifunctional nature, the PEG linker can potentially self-react to form dimers or polymers. Careful control of stoichiometry is crucial.[5]

Q5: After conjugation, how do I remove the t-Boc protecting group?

A5: The t-Boc group is acid-labile and is typically removed under acidic conditions to reveal a primary amine.[7]

  • Reagents: Common reagents for t-Boc deprotection include trifluoroacetic acid (TFA), typically in a 20-50% solution in dichloromethane (B109758) (DCM), or a 4M solution of hydrogen chloride (HCl) in dioxane.[7]

  • Procedure: The reaction is usually stirred at room temperature for 1-2 hours.[7] Reaction progress can be monitored by TLC or LC-MS.[7]

  • Side Reactions: The t-butyl cation formed during deprotection can cause side reactions by alkylating electron-rich amino acid residues.[10][11] To prevent this, scavengers like triisopropylsilane (B1312306) (TIS) or water can be added to the deprotection solution.[1][12]

Experimental Protocols

Protocol 1: General EDC/NHS Conjugation of this compound to a Primary Amine
  • Activation of Carboxylic Acid:

    • Dissolve the this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).[7]

    • Add 1.1 equivalents of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7]

    • Add 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[7]

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[7]

  • Coupling to Amine:

    • Dissolve the amine-containing target molecule in a suitable buffer with a pH between 7.2 and 8.5 (e.g., PBS or sodium bicarbonate buffer).[7]

    • Add the activated NHS ester solution to the target molecule solution with gentle mixing.[7]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Quenching and Purification:

    • Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer such as Tris or glycine.[7]

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.[7]

Protocol 2: t-Boc Deprotection
  • Dissolution: Dissolve the purified t-Boc-PEGylated molecule in dichloromethane (DCM).[1]

  • Acid Treatment:

    • Cool the solution to 0°C in an ice bath.[1]

    • Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% (v/v) solution.[1] To mitigate side reactions, a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) is recommended.[12]

  • Incubation: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[1] Monitor the reaction by HPLC or LC-MS to ensure complete deprotection.[13]

  • Work-up:

    • Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.[1]

    • The resulting amine salt can be used directly or neutralized with a mild base to yield the free amine.[7] For neutralization, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[13]

Visual Guides

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Step dissolve_peg Dissolve this compound in anhydrous solvent (DMF/DMSO) add_nhs Add NHS or Sulfo-NHS (1.1 eq) dissolve_peg->add_nhs add_edc Add EDC (1.1 eq) add_nhs->add_edc stir_activation Stir for 1-4h at RT to form NHS ester add_edc->stir_activation mix Add activated PEG solution to amine solution stir_activation->mix dissolve_amine Dissolve amine-molecule in buffer (pH 7.2-8.5) dissolve_amine->mix incubate Incubate for 1-2h at RT or overnight at 4°C mix->incubate quench Quench reaction (e.g., with Tris or glycine) incubate->quench purify Purify conjugate (Dialysis, SEC, or HPLC) quench->purify final_product final_product purify->final_product Final t-Boc Protected Conjugate G start Low Conjugation Yield Observed check_reagents Are EDC/NHS reagents fresh and handled under anhydrous conditions? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_ph Is the reaction pH optimized? (Activation: 4.5-6.0, Coupling: 7.2-8.5) yes_reagents->check_ph replace_reagents Use fresh reagents. Prepare solutions immediately before use. no_reagents->replace_reagents yes_ph Yes check_ph->yes_ph Yes no_ph No check_ph->no_ph No check_ratio Is the molar ratio of PEG:Amine optimized? yes_ph->check_ratio adjust_ph Adjust pH for activation and coupling steps using appropriate buffers. no_ph->adjust_ph yes_ratio Yes check_ratio->yes_ratio Yes no_ratio No check_ratio->no_ratio No check_time Consider increasing reaction time and/or temperature. yes_ratio->check_time adjust_ratio Titrate molar excess of PEG-linker (e.g., 2x, 5x, 10x) to find optimum. no_ratio->adjust_ratio G cluster_reactants Reactants cluster_activation Activation cluster_products Products PEG_Acid t-Boc-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_Acid->O_Acylisourea + Amine R'-NH2 Amide_Bond t-Boc-PEG-CO-NH-R' (Stable Amide Bond) Amine->Amide_Bond EDC EDC EDC->O_Acylisourea NHS NHS NHS_Ester NHS Ester (amine-reactive) NHS->NHS_Ester O_Acylisourea->NHS_Ester + Isourea Isourea byproduct O_Acylisourea->Isourea NHS_Ester->Amide_Bond +

References

Technical Support Center: Preventing Hydrolysis of Activated PEG Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent the hydrolysis of activated PEG esters, ensuring successful PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis of activated PEG esters and why is it a problem?

Activated PEG esters, such as PEG-NHS esters, are susceptible to hydrolysis, a chemical reaction where the ester group reacts with water.[1] This reaction cleaves the ester bond, rendering the PEG inactive and unable to conjugate to the target molecule (e.g., a protein).[1] This competing reaction reduces the overall yield of the desired PEGylated product.[1]

Q2: What are the main factors that influence the rate of hydrolysis?

The rate of hydrolysis is significantly influenced by several factors:

  • pH: The rate of hydrolysis increases significantly with higher pH.[1][2]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[3]

  • Moisture: Activated PEG esters are highly sensitive to moisture and should be stored in a dry environment.[4][5][6]

  • Buffer Composition: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for the activated PEG ester.[4][5]

Q3: How should I store my activated PEG esters to minimize hydrolysis?

To maintain the reactivity of your activated PEG esters, proper storage is crucial.

  • Temperature: Store at -20°C or lower.[4][6]

  • Environment: Store in a desiccated, dark environment, preferably under an inert atmosphere like nitrogen or argon.[6]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4][5] It is also recommended to repackage bulk reagents into smaller, single-use aliquots to minimize exposure to moisture.[6]

Q4: What is the optimal pH for a PEGylation reaction to balance amine reactivity and ester hydrolysis?

The optimal pH for PEGylation with NHS esters is a compromise between maximizing the reactivity of the target amine groups and minimizing the hydrolysis of the NHS ester.[1] The reactive species for conjugation is the deprotonated primary amine.[1] As the pH increases, the concentration of the reactive amine form increases, but so does the rate of hydrolysis.[1] A pH range of 7.2 to 8.5 is generally recommended for NHS-ester reactions.[3]

Troubleshooting Guide

Problem: Low PEGylation efficiency or inconsistent results.

This is a common issue often linked to the hydrolysis of the activated PEG ester. Follow these troubleshooting steps to improve your results.

Troubleshooting_Workflow start Low PEGylation Efficiency check_storage Verify Proper Storage of PEG Reagent (-20°C, desiccated) start->check_storage check_storage->start Improper Storage -> Replace Reagent check_handling Review Reagent Handling (Equilibrate to RT before opening?) check_storage->check_handling Storage OK check_handling->start Improper Handling -> Use New Aliquot check_buffer Examine Reaction Buffer (Amine-free? Correct pH?) check_handling->check_buffer Handling OK check_buffer->start Buffer Contains Amines -> Prepare New Buffer check_dissolution Assess PEG Reagent Dissolution (Dissolved immediately before use?) check_buffer->check_dissolution Buffer OK check_dissolution->start Delayed Use -> Prepare Fresh Solution optimize_ph Optimize Reaction pH (Test range pH 7.2-8.0) check_dissolution->optimize_ph Dissolution OK optimize_temp Optimize Reaction Temperature (Try 4°C vs. room temp) optimize_ph->optimize_temp success Successful PEGylation optimize_ph->success Improved Efficiency consider_alternatives Consider Alternative Chemistries (e.g., Maleimide, Click Chemistry) optimize_temp->consider_alternatives Still low efficiency optimize_temp->success Improved Efficiency consider_alternatives->success Alternative Works

Step 1: Verify Storage and Handling of Your Activated PEG Ester

Improper storage is a primary cause of hydrolysis.

  • Action: Confirm that your PEG reagent has been stored at ≤ -15°C in a dry, dark environment.[6]

  • Action: Ensure that the vial was brought to room temperature before opening to prevent moisture condensation.[4][5] If you suspect moisture contamination, it is best to use a fresh vial of the reagent.

Step 2: Scrutinize Your Reaction Buffer

The composition of your reaction buffer is critical.

  • Action: Ensure your buffer is free of primary amines, such as Tris or glycine, which compete with your target molecule for the activated PEG ester.[4][5] Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers are recommended.[3]

  • Action: Measure the pH of your buffer immediately before setting up the reaction. The optimal pH range is typically between 7.2 and 8.5.[3]

Step 3: Evaluate Your Experimental Protocol

Procedural details can significantly impact the outcome.

  • Action: Activated PEG esters should be dissolved in a suitable anhydrous organic solvent like DMSO or DMF immediately before use.[4][5] Do not prepare stock solutions for storage.[5]

  • Action: Minimize the reaction time as much as possible while still allowing for sufficient conjugation. Incubating on ice can slow down hydrolysis.[4][5]

Step 4: Consider Alternative Chemistries

If you continue to experience issues with hydrolysis, alternative PEGylation chemistries that are less susceptible to hydrolysis may be a better option for your application.

  • Maleimide Chemistry: Reacts with thiol groups on cysteine residues at a slightly lower pH range (6.5-7.5), where NHS-ester hydrolysis is less pronounced.[7]

  • Click Chemistry: Offers high specificity and stability and is bioorthogonal, meaning it does not react with native functional groups in biological systems.[8]

  • Carboxyl PEGs: These are more stable than NHS PEGs and can be activated to react with amines.[9]

Data Presentation: Hydrolysis Rates of NHS Esters

The stability of N-hydroxysuccinimidyl (NHS) esters is highly dependent on pH and temperature. The following tables summarize the half-life of NHS esters under various conditions.

Table 1: Effect of pH and Temperature on the Half-Life of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
7.004 to 5 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes
9.0Room Temperature125 minutes

Data compiled from multiple sources.[2][3][10][11]

Hydrolysis_vs_Amidation cluster_0 Desired Reaction: Amidation cluster_1 Competing Reaction: Hydrolysis PEG_NHS Activated PEG-NHS Ester PEGylated_Protein Stable PEGylated Protein (Amide Bond) PEG_NHS->PEGylated_Protein + Protein-NH2 (pH 7.2-8.5) Inactive_PEG Inactive PEG-Acid PEG_NHS->Inactive_PEG + H2O (Rate increases with pH) Protein_Amine Protein with Primary Amine (-NH2) Protein_Amine->PEGylated_Protein Water Water (H2O) Water->Inactive_PEG

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with PEG-NHS Ester

This protocol provides a general guideline for conjugating a PEG-NHS ester to a protein. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.4).[12]

  • Activated PEG-NHS ester.[12]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[12][13]

  • Dialysis or size-exclusion chromatography (SEC) equipment for purification.[13]

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.[13] If the protein is in a buffer containing primary amines, perform a buffer exchange into an appropriate amine-free buffer.[5]

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[4][5]

  • PEGylation Reaction:

    • Add a 20-fold molar excess of the dissolved PEG-NHS ester solution to the protein solution.[4][5] Ensure the final concentration of the organic solvent does not exceed 10%.[5]

    • Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2 hours on ice.[4][5]

  • Quenching the Reaction: Stop the reaction by adding the quenching buffer to consume any unreacted PEG-NHS ester.[13] Incubate for 30 minutes at room temperature.[13]

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis or size-exclusion chromatography.[4][5][13]

  • Storage: Store the purified PEGylated protein under the same conditions as the unmodified protein.[4]

Protocol 2: Monitoring Hydrolysis of PEG-NHS Ester

The extent of NHS-ester hydrolysis in an aqueous solution (without primary amines) can be monitored spectrophotometrically by measuring the increase in absorbance at 260-280 nm, as the N-hydroxysuccinimide byproduct absorbs in this range.[3] For more detailed analysis, HPLC-based methods can be employed to separate and quantify the hydrolyzed and unreacted PEG species.[14][15]

References

Technical Support Center: Characterization of Unexpected Byproducts in PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts during the PEGylation of proteins, peptides, and other molecules.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during PEGylation experiments, leading to the formation of unexpected byproducts.

FAQ 1: My HPLC chromatogram shows unexpected peaks after PEGylation. What could they be?

Unexpected peaks in your HPLC chromatogram can originate from several sources. Common culprits include:

  • Degradation of the PEG Reagent: Activated PEGs, especially those with aldehyde or NHS-ester functional groups, can degrade over time or under suboptimal storage conditions. This can lead to the formation of reactive impurities. For instance, mPEG-propionaldehyde can degrade to form formaldehyde, acetaldehyde, and other reactive aldehydes that can modify your target molecule, creating unexpected adducts.[1]

  • Hydrolysis of the Activated PEG: NHS-ester PEGs are susceptible to hydrolysis, which increases with pH.[2] The hydrolyzed PEG will be unreactive towards your target molecule but may appear as a distinct peak. The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6.[2]

  • Multi-PEGylated Species: Depending on the reaction conditions (e.g., high pH, excess PEG reagent), you may observe species with more than one PEG molecule attached, especially if your target molecule has multiple potential PEGylation sites.[3][4]

  • Unreacted Protein/Molecule: Incomplete reaction will result in a peak corresponding to your starting material.

  • Aggregates: The PEGylation process itself or subsequent purification steps can sometimes induce aggregation of the protein or PEGylated product.[5]

Troubleshooting Unexpected HPLC Peaks:
  • Analyze the PEG Reagent: Run a blank injection of your PEG reagent dissolved in the reaction buffer to check for impurities or degradation products.[1]

  • Optimize Reaction pH: The pH of the reaction buffer is a critical factor. For NHS-ester PEGs, a pH range of 7.2-8.5 is common, but higher pH values significantly accelerate hydrolysis.[6][2] For aldehyde PEGs, the reaction with N-terminal amines is often performed at a lower pH (5-8).[7]

  • Vary Molar Ratio: If multiple peaks corresponding to higher molecular weight species are observed, try reducing the molar excess of the PEG reagent.

  • Perform a Mock Reaction: Incubate your protein under the same reaction conditions without the PEG reagent to assess if the conditions themselves are causing degradation or aggregation.

FAQ 2: Mass spectrometry analysis of my PEGylated product shows a complex mixture of unexpected masses. How can I identify these species?

The heterogeneity of PEG itself, combined with potential side reactions, can lead to a complex mass spectrum. Here’s how to approach identification:

  • Deconvolution of Spectra: Use deconvolution software to determine the zero-charge masses of the various species in your sample. This will help to differentiate between species with different numbers of PEG units attached.[8]

  • Peptide Mapping: This is a powerful technique to pinpoint the exact location of PEGylation and identify any unexpected modifications. By digesting the PEGylated protein and analyzing the resulting peptides by LC-MS/MS, you can identify which amino acid residues have been modified.[9][10][11][12] A comparison with the peptide map of the un-PEGylated protein is crucial.[11][13]

  • In-Source Fragmentation: Techniques like in-source decay in MALDI-MS can provide information on the PEGylation site of intact PEGylated molecules without the need for enzymatic digestion.[14]

  • Forced Degradation Studies: Intentionally stressing your PEGylated product (e.g., with heat, extreme pH, or oxidation) can help to identify potential degradation pathways and the resulting byproducts.[15][16][17] This can provide clues as to the identity of unexpected species seen in your experimental samples.

Troubleshooting Complex Mass Spectra:
  • Characterize the PEG Reagent: First, obtain a high-resolution mass spectrum of your starting PEG reagent to understand its polydispersity and identify any existing impurities.

  • Optimize MS Parameters: For PEGylated proteins, post-column addition of amines like triethylamine (B128534) (TEA) can reduce charge state complexity and lead to a more interpretable mass spectrum.[18]

  • Enzymatic De-PEGylation: If possible, enzymatically removing the PEG chains before MS analysis can simplify the spectrum and confirm the mass of the underlying protein.

FAQ 3: I suspect my PEG-aldehyde reagent has degraded. What are the likely byproducts and how can I detect them?

mPEG-propionaldehyde is a commonly used reagent for N-terminal PEGylation. However, it can undergo degradation, especially with improper handling or storage, leading to the formation of various reactive aldehydes.

Common Degradation Products: A study on forced degradation of 20 kDa mPEG-propionaldehyde identified the following major degradation products:[1]

  • Formaldehyde

  • Acetaldehyde

  • Crotonaldehyde

  • Acrolein

  • Benzaldehyde

  • Tolualdehyde

These small aldehyde impurities are highly reactive and can lead to undesired modifications of your target protein.

Detection Methods: Direct analysis of these small aldehydes in the presence of a large excess of the high molecular weight PEG reagent is challenging. A sensitive method involves:

  • Derivatization: React the sample with 2,4-dinitrophenylhydrazine (B122626) (DNPH). DNPH reacts with aldehydes to form hydrazones, which can be readily detected by UV absorbance.[1]

  • RP-HPLC-UV Analysis: Separate the DNPH-derivatized products using reversed-phase HPLC and detect them at a wavelength of 355 nm.[1]

  • Confirmation by MS and NMR: The identity of the degradation products can be confirmed by techniques like APCI-MS and NMR.[1]

Quantitative Data Summary

The following tables summarize quantitative data related to the formation of PEGylation byproducts under different conditions.

Table 1: Effect of pH on the Hydrolysis of NHS-Ester PEG

pHHalf-life of NHS-Ester PEGReference
7.04-5 hours (at 0°C)[2]
7.4> 120 minutes[6]
8.610 minutes (at 4°C)[2]
9.0< 9 minutes[6]

Table 2: Extent of Degradation of PEGylated L-Asparaginase under Stress Conditions

Stress ConditionObservationReference
Freeze-Thaw CyclesNo significant removal of PEG from the protein backbone.[15]
High TemperatureLeads to de-PEGylation (removal of PEG from the protein).[15]

Experimental Protocols

Protocol 1: Peptide Mapping of PEGylated Proteins

This protocol provides a general workflow for identifying PEGylation sites and characterizing byproducts.

  • Denaturation, Reduction, and Alkylation:

  • Buffer Exchange:

    • Remove the denaturation, reduction, and alkylation reagents by buffer exchange into a digestion-compatible buffer (e.g., ammonium (B1175870) bicarbonate). This can be done using dialysis or desalting columns.

  • Enzymatic Digestion:

    • Add a protease (e.g., trypsin) to the protein solution. The enzyme-to-protein ratio should be optimized (typically 1:20 to 1:50 w/w).

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for a sufficient duration (e.g., 4-18 hours).

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a reversed-phase HPLC column coupled to a mass spectrometer.

    • Separate the peptides using a suitable gradient of organic solvent (e.g., acetonitrile) in water, both containing a small amount of formic acid.

    • Acquire mass spectra in a data-dependent manner, where the most abundant peptide ions in each full scan are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Use a database search engine to identify the peptides from the MS/MS spectra by comparing them to the known protein sequence.

    • Manually inspect the spectra for peptides with mass shifts corresponding to the mass of the PEG moiety to identify PEGylated peptides.

    • Compare the peptide map of the PEGylated protein to that of the un-PEGylated control to identify any changes, including missed cleavages near PEGylation sites or unexpected modifications.[11][13]

Protocol 2: Quantification of Free PEG by HPLC with Charged Aerosol Detection (CAD)

This method is suitable for quantifying residual free PEG in a purified PEGylated protein sample.

  • Instrumentation:

    • HPLC system equipped with a size-exclusion chromatography (SEC) column appropriate for the molecular weight range of the PEG and the PEGylated protein.

    • Charged Aerosol Detector (CAD).

  • Mobile Phase:

  • Sample Preparation:

    • Dissolve the PEGylated protein sample in the mobile phase.

    • Prepare a series of calibration standards of the free PEG reagent in the mobile phase.

  • Chromatographic Conditions:

    • Set the column temperature and flow rate as recommended for the specific SEC column.

    • Inject the samples and standards.

  • Data Analysis:

    • The CAD provides a response that is proportional to the mass of the non-volatile analyte.

    • Construct a calibration curve by plotting the peak area of the free PEG standards against their concentrations.

    • Determine the concentration of free PEG in the PEGylated protein sample by interpolating its peak area on the calibration curve.[20]

Visualizations

PEGylation_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_analysis In-depth Analysis of Product cluster_identification Byproduct Identification Problem Unexpected HPLC Peaks or MS Data AnalyzeReagent Analyze Starting PEG Reagent (HPLC, MS) Problem->AnalyzeReagent MockReaction Perform Mock Reaction (w/o PEG) Problem->MockReaction ReviewConditions Review Reaction Conditions (pH, Temp, Time) Problem->ReviewConditions IntactMS Intact Mass Analysis (LC-MS) Problem->IntactMS SEC_HPLC Size Exclusion Chromatography (SEC-HPLC) Problem->SEC_HPLC Degradation PEG Reagent Degradation Products (e.g., aldehydes) AnalyzeReagent->Degradation Aggregation Aggregates MockReaction->Aggregation Hydrolysis Hydrolyzed PEG ReviewConditions->Hydrolysis MultiPEG Multi-PEGylated Species ReviewConditions->MultiPEG PeptideMapping Peptide Mapping (LC-MS/MS) IntactMS->PeptideMapping IntactMS->MultiPEG PeptideMapping->Degradation Identifies specific modifications PeptideMapping->Hydrolysis Identifies specific modifications PeptideMapping->MultiPEG Identifies specific modifications SEC_HPLC->Hydrolysis Separates by size SEC_HPLC->MultiPEG Separates by size SEC_HPLC->Aggregation

Caption: Troubleshooting workflow for unexpected PEGylation byproducts.

Forced_Degradation_Study_Workflow cluster_stress Stress Conditions cluster_analysis Analysis of Stressed Samples cluster_outcome Outcome Start PEGylated Product Acid Acid Stress (Low pH) Start->Acid Base Base Stress (High pH) Start->Base Oxidation Oxidative Stress (e.g., H2O2) Start->Oxidation Thermal Thermal Stress (High Temp) Start->Thermal Light Photostability (Light Exposure) Start->Light HPLC HPLC (RP, SEC) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Light->HPLC MS Mass Spectrometry (LC-MS) HPLC->MS PeptideMap Peptide Mapping MS->PeptideMap Identify Identify Potential Degradation Products PeptideMap->Identify Pathway Elucidate Degradation Pathways PeptideMap->Pathway Method Develop Stability-Indicating Methods PeptideMap->Method

Caption: Workflow for a forced degradation study of a PEGylated product.

References

Technical Support Center: Reactions of t-Boc-amido-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for t-Boc-amido-PEG10-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile PEG linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a heterobifunctional linker commonly used in bioconjugation, drug delivery, and the development of complex biomolecules.[1][2] Its key features are a t-Boc-protected amine, which allows for controlled, stepwise reactions, and a terminal carboxylic acid that can be coupled to primary amines. The PEG10 spacer enhances solubility and reduces immunogenicity of the resulting conjugate.

Q2: What are the two main types of reactions involving this compound, and what are the critical pH considerations for each?

A2: The two primary reactions are:

  • Amide Bond Formation: The terminal carboxylic acid is typically reacted with a primary amine on a target molecule (e.g., protein, peptide) through an EDC/NHS coupling reaction. This process is highly pH-dependent.

  • t-Boc Deprotection: The t-Boc protecting group is removed to expose a primary amine for subsequent conjugation steps. This reaction is carried out under acidic conditions.[3][4]

Q3: What is the optimal pH for EDC/NHS coupling of this compound?

A3: A two-step pH process is highly recommended for optimal EDC/NHS coupling. The activation of the carboxylic acid with EDC and NHS is most efficient at an acidic pH of 4.5-6.0.[5][6][7] The subsequent coupling of the activated NHS-ester to a primary amine is most effective at a neutral to slightly basic pH, typically in the range of 7.0 to 8.5.[6][8]

Q4: Under what pH conditions is the t-Boc group stable and when is it removed?

A4: The tert-butyloxycarbonyl (t-Boc) protecting group is stable under neutral and basic conditions. It is highly sensitive to acidic conditions and will be cleaved to reveal a primary amine.[9] Therefore, t-Boc deprotection is intentionally carried out using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[10][11]

Q5: How does pH affect the stability of the amide bond and the PEG backbone?

A5: Amide bonds are generally stable under physiological (neutral pH) conditions. However, prolonged exposure to strongly acidic or basic conditions can lead to hydrolysis. The PEG backbone can also undergo degradation at high temperatures, which can be accelerated by acidic or basic conditions.[9]

Troubleshooting Guides

Amide Bond Formation (EDC/NHS Coupling)
Issue Possible Cause Troubleshooting & Optimization
Low Conjugation Yield Suboptimal pH: The pH of the activation or coupling step may be incorrect.Ensure the activation step is performed at pH 4.5-6.0 using a non-amine, non-carboxylate buffer like MES. Adjust the pH to 7.2-8.5 for the coupling step with the amine using a buffer like PBS.[6]
Hydrolysis of NHS-ester: The activated NHS-ester is susceptible to hydrolysis, especially at higher pH.Perform the coupling step promptly after the activation step. While a pH of 8.3-8.5 can increase the reaction rate, it also accelerates hydrolysis, so a balance must be struck.[6]
Competing nucleophiles in buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target amine for the activated PEG acid.Use non-amine buffers for both the activation and coupling steps. Tris or glycine (B1666218) can be used to quench the reaction once it is complete.[6][8]
Multiple Products Observed Reaction with multiple amine sites: The target molecule may have multiple accessible primary amines (e.g., lysine (B10760008) residues).To achieve site-specificity, consider engineering your target molecule to have a single reactive amine. Alternatively, controlling the reaction pH can provide some selectivity, as the N-terminal amine is generally more nucleophilic at a lower pH (around 7) than the epsilon-amine of lysine.[10]
t-Boc Deprotection
Issue Possible Cause Troubleshooting & Optimization
Incomplete t-Boc Deprotection Insufficient acid strength or concentration: The acid may not be strong enough or at a high enough concentration to fully deprotect the amine.Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use a stronger acid system like 4M HCl in dioxane.[10][12]
Inadequate reaction time: The reaction may not have been allowed to proceed to completion.Extend the reaction time, monitoring progress with an appropriate analytical method like LC-MS or TLC.[12]
Degradation of the Molecule Harsh acidic conditions: The molecule may contain other acid-sensitive functional groups that are being cleaved during deprotection.Use milder acidic conditions if possible, although this may require longer reaction times. Running the reaction at a lower temperature (e.g., 0°C) can also help reduce degradation.[10]
Alkylation by t-butyl cation: The t-butyl cation generated during deprotection can cause side reactions with nucleophilic residues.Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or water, to the deprotection cocktail to quench the reactive t-butyl cation.

Quantitative Data

The following tables summarize illustrative data on the effect of pH on key aspects of this compound reactions, based on typical results for similar molecules.

Table 1: Illustrative Stability of this compound at 25°C over 24 hours

pHBuffer% Intact this compound Remaining
4.0Acetate< 90% (potential for slow t-Boc cleavage)
7.0Phosphate> 99%
9.0Borate> 95% (potential for slow amide hydrolysis)

Table 2: Illustrative Efficiency of EDC/NHS Coupling of this compound to a Model Amine

Activation pHCoupling pHRelative Conjugation Efficiency
4.07.5Moderate
5.57.5High
5.58.5Very High (with increased risk of NHS-ester hydrolysis)
7.07.5Low (inefficient activation)

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing target molecule

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.

    • Add 1.1 equivalents of EDC and 1.1 equivalents of NHS to the PEG-acid solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes.

  • Coupling to the Amine:

    • Dissolve the amine-containing target molecule in the Coupling Buffer.

    • Add the activated t-Boc-amido-PEG10-NHS ester solution to the amine solution.

    • Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS-ester.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC).

Protocol 2: t-Boc Deprotection of a PEGylated Compound

Materials:

  • t-Boc-PEGylated compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

Procedure:

  • Dissolution:

    • Dissolve the t-Boc-PEGylated compound in anhydrous DCM.

  • Acid Treatment:

    • Cool the solution to 0°C in an ice bath.

    • Add TFA to a final concentration of 20-50% (v/v).

    • If required, add a scavenger such as TIS (2.5-5% v/v).

  • Reaction:

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, remove the DCM and excess TFA under reduced pressure.

    • The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution during an aqueous workup) to yield the free amine.

Visualizations

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_deprotection Step 3: Deprotection PEG_acid This compound Activated_PEG t-Boc-amido-PEG10-NHS ester PEG_acid->Activated_PEG pH 4.5 - 6.0 (MES Buffer) EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugate PEGylated Conjugate Activated_PEG->Conjugate pH 7.0 - 8.5 (PBS Buffer) Target_Amine Target Molecule (Primary Amine) Target_Amine->Conjugate Deprotected_Conjugate Amine-PEG-Conjugate Conjugate->Deprotected_Conjugate Acidic Conditions TFA TFA / DCM TFA->Deprotected_Conjugate

Caption: Workflow for this compound reactions.

G cluster_ph Reaction pH Start Start Acidic Acidic (pH < 6) Neutral Neutral (pH ~7) Basic Basic (pH > 8) Boc_Deprotection t-Boc Deprotection Acidic->Boc_Deprotection Favorable for EDC_Activation EDC/NHS Activation Acidic->EDC_Activation Optimal for Amide_Coupling Amide Coupling Neutral->Amide_Coupling Good for Basic->Amide_Coupling Optimal for NHS_Hydrolysis NHS-ester Hydrolysis Basic->NHS_Hydrolysis Risk of

Caption: pH influence on this compound reactions.

References

Validation & Comparative

A Comparative Guide to t-Boc-amido-PEG10-acid and Fmoc-amido-PEG10-acid in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced bioconjugation and drug development, the choice of linker is a critical determinant of success. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for covalently attaching molecules, enhancing solubility, and providing a flexible spacer. Among these, t-Boc-amido-PEG10-acid and Fmoc-amido-PEG10-acid are two prominent options, distinguished by their orthogonal amino-protecting groups. This guide provides an objective, data-driven comparison to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.

Physicochemical Properties

Both this compound and Fmoc-amido-PEG10-acid share a common hydrophilic PEG10 spacer and a terminal carboxylic acid, which can be activated for conjugation to primary amines. The key difference lies in the N-terminal protecting group, which dictates the deprotection strategy and overall chemical compatibility.

PropertyThis compoundFmoc-amido-PEG10-acid
Molecular Formula C28H53NO14C38H57NO14
Molecular Weight ~629.7 g/mol ~751.9 g/mol [1]
CAS Number 2410598-01-3[2]2101563-45-3[1]
Amine Protecting Group tert-Butyloxycarbonyl (t-Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., TFA)[2][3]Base-labile (e.g., piperidine)[1]
Purity ≥95%[2]≥98%[1]
Solubility Soluble in aqueous media and most organic solventsSoluble in aqueous media and most organic solvents[1]

Deprotection Chemistry and Orthogonality

The defining feature differentiating these two linkers is their orthogonal deprotection chemistry. Orthogonality in this context refers to the ability to deprotect one functional group without affecting the other, which is crucial for multi-step bioconjugation strategies.[3]

  • t-Boc Deprotection: The t-Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[2] This makes it suitable for synthetic strategies where other functional groups are base-labile.

  • Fmoc Deprotection: The Fmoc group is removed under basic conditions, commonly with a solution of piperidine (B6355638) in an organic solvent.[1] This allows for its use in the presence of acid-sensitive moieties.

G cluster_0 t-Boc Deprotection cluster_1 Fmoc Deprotection t-Boc-Linker t-Boc-NH-PEG10-R Acid TFA / DCM t-Boc-Linker->Acid Acidolysis Deprotected_Boc H2N-PEG10-R Acid->Deprotected_Boc Fmoc-Linker Fmoc-NH-PEG10-R Base Piperidine / DMF Fmoc-Linker->Base β-elimination Deprotected_Fmoc H2N-PEG10-R Base->Deprotected_Fmoc

Deprotection schemes for t-Boc and Fmoc protecting groups.

Performance Comparison

Performance MetricThis compoundFmoc-amido-PEG10-acid
Coupling Efficiency High, comparable to other PEG-acid linkers. The carboxylic acid can be activated using standard coupling agents (e.g., EDC, HATU).High, comparable to other PEG-acid linkers. The carboxylic acid can be activated using standard coupling agents (e.g., EDC, HATU).[1]
Stability of Conjugate The resulting amide bond is highly stable. The stability of the overall conjugate will depend on the other functionalities present.The resulting amide bond is highly stable. The stability of the overall conjugate will depend on the other functionalities present.
Purity of Final Product Purity is generally high, but can be affected by side reactions during acid deprotection. The use of scavengers is often necessary.Purity is generally high, but can be affected by side reactions during base deprotection, such as aspartimide formation in peptide synthesis.
Versatility Suitable for orthogonal strategies where base-labile groups are present.Suitable for orthogonal strategies where acid-labile groups are present.[]

Potential Side Reactions and Mitigation Strategies

Both deprotection methods can lead to side reactions, which may impact the yield and purity of the final product.

t-Boc Deprotection Side Reactions

The acidic cleavage of the t-Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic residues such as tryptophan, methionine, and tyrosine. This can be mitigated by the addition of "scavengers" to the deprotection cocktail.

G t-Boc t-Boc group H+ H+ t-Boc->H+ Acidolysis t-Butyl_cation tert-Butyl cation H+->t-Butyl_cation Nucleophilic_residue Nucleophilic Residue (e.g., Trp, Met) t-Butyl_cation->Nucleophilic_residue Side Reaction Scavenger Scavenger (e.g., TIS, EDT) t-Butyl_cation->Scavenger Mitigation Alkylated_side_product Alkylated Side Product Nucleophilic_residue->Alkylated_side_product Trapped_cation Trapped Cation Scavenger->Trapped_cation

t-Boc deprotection side reaction and mitigation.
Fmoc Deprotection Side Reactions

Base-mediated Fmoc deprotection can sometimes lead to side reactions, particularly in the context of peptide synthesis. One common side reaction is the formation of aspartimide from aspartic acid residues. The use of alternative bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to minimize certain side reactions.

Experimental Protocols

The following are representative protocols for the use of this compound and Fmoc-amido-PEG10-acid in a typical bioconjugation workflow. These protocols should be optimized for each specific application.

General Bioconjugation Workflow

G Start Start Activate_Linker Activate Carboxylic Acid (EDC/NHS) Start->Activate_Linker Conjugate Conjugate to Biomolecule 1 Activate_Linker->Conjugate Purify_1 Purify Conjugate 1 Conjugate->Purify_1 Deprotect Deprotect Amine Purify_1->Deprotect Conjugate_2 Conjugate to Biomolecule 2 Deprotect->Conjugate_2 Purify_2 Final Purification Conjugate_2->Purify_2 End End Purify_2->End

A typical bioconjugation workflow.
Protocol for Conjugation and Deprotection of this compound

Activation of Carboxylic Acid:

  • Dissolve this compound in an anhydrous solvent (e.g., DMF or DMSO).

  • Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[2]

Conjugation to an Amine-containing Molecule:

  • Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-8.0).

  • Add the activated NHS ester solution to the amine solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[2]

  • Purify the conjugate using an appropriate method (e.g., dialysis, size-exclusion chromatography).

t-Boc Deprotection:

  • Dissolve the purified conjugate in an appropriate organic solvent (e.g., DCM).

  • Add a solution of a strong acid, such as 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure.[2]

Protocol for Conjugation and Deprotection of Fmoc-amido-PEG10-acid

Activation of Carboxylic Acid:

  • Dissolve Fmoc-amido-PEG10-acid in an anhydrous solvent (e.g., DMF or DMSO).

  • Add 1.1 equivalents of a coupling agent such as HATU and 2 equivalents of a base like DIPEA.

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Conjugation to an Amine-containing Molecule:

  • Dissolve the amine-containing molecule in a suitable buffer.

  • Add the activated Fmoc-amido-PEG10-acid solution to the amine solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purify the conjugate.

Fmoc Deprotection:

  • Dissolve the purified conjugate in an organic solvent (e.g., DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature for 10-30 minutes.

  • Purify the deprotected conjugate.

Analytical Characterization

The success of the conjugation and deprotection steps should be monitored and confirmed using appropriate analytical techniques.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Purity assessment of the starting materials, intermediates, and final conjugate. Monitoring of reaction progress.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirmation of the molecular weight of the conjugate, providing direct evidence of successful conjugation and deprotection.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the linker and the final conjugate, although less practical for large biomolecules.[5]

Conclusion

Both this compound and Fmoc-amido-PEG10-acid are valuable tools in bioconjugation and drug development, each offering distinct advantages based on their orthogonal deprotection chemistries. The choice between the two will depend on the specific synthetic strategy and the chemical nature of the molecules to be conjugated. A thorough understanding of their properties, deprotection mechanisms, and potential side reactions is essential for the successful design and synthesis of complex biomolecules.

References

The Influence of PEG Spacer Length on Biomolecule Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate polyethylene (B3416737) glycol (PEG) spacer is a critical determinant of the efficacy and safety of therapeutic and diagnostic agents. The length of the PEG chain can significantly impact a molecule's pharmacokinetic profile, biodistribution, binding affinity, and immunogenicity. This guide provides an objective comparison of PEG10 and other PEG spacer lengths, supported by experimental data, to aid in the rational design of next-generation bioconjugates.

Key Performance Metrics Influenced by PEG Spacer Length

The length of a PEG spacer can be tailored to optimize various properties of a biomolecule. Longer PEG chains generally increase the hydrodynamic size and water solubility of the conjugate, which can lead to a longer circulation half-life and reduced clearance by the kidneys.[1][2] Conversely, shorter PEG linkers are often preferred for applications requiring compact labeling and minimal steric hindrance.[2] However, the optimal PEG length is highly dependent on the specific application, the nature of the conjugated molecule, and the biological target.

Longer PEG spacers can also create a "stealth" effect, reducing recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[3] However, excessively long PEG chains may hinder the binding of the targeting ligand to its receptor due to steric hindrance, a phenomenon that necessitates careful optimization.[4][5]

Comparative Performance Data of Different PEG Spacer Lengths

The following tables summarize quantitative data from various studies comparing the performance of different PEG spacer lengths in diverse applications.

Table 1: Influence of Mini-PEG Spacer Length on the Properties of a ⁶⁸Ga-Labeled Bombesin (B8815690) Antagonist
PEG Spacer LengthIC50 (nM)Tumor Uptake (PC-3) at 2h p.i. (%ID/g)Liver Uptake at 2h p.i. (%ID/g)
PEG23.1 ± 0.2--
PEG33.9 ± 0.34.6 ± 0.6Lower than other analogs
PEG45.4 ± 0.4--
PEG65.8 ± 0.3--

Data sourced from a study on bombesin antagonists for imaging GRPR-expressing tumors.[4][6] A shorter PEG spacer (PEG2) resulted in the lowest IC50 value, indicating higher binding affinity.[6] However, the PEG3 analog demonstrated a favorable balance of high tumor uptake and lower liver accumulation.[4][6]

Table 2: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
PEG Spacer LengthClearance Rate (Relative to PEG8)Tolerability in Mice (at 50 mg/kg)
< PEG8IncreasedNot Tolerated
≥ PEG8-Tolerated

This data highlights the critical role of PEG length in the tolerability and clearance of ADCs.[7] ADCs with PEG chains shorter than eight ethylene (B1197577) glycol units exhibited rapid clearance and were not well-tolerated in mice.[7]

Table 3: Impact of PEG Spacer Length on Nanocarrier Targeting of Dendritic Cells (DCs)
PEG Spacer Length (kDa)Targeting Efficiency in DC2.4 cell lineTargeting Efficiency in primary BMDCs and cDC1s
0.65HighestLower
2LowerIntermediate
5IntermediateHighest

This study demonstrates that the optimal PEG length for cell targeting can be cell-type dependent.[8] While a shorter PEG linker (0.65 kDa) was most effective for targeting the DC2.4 cell line, a longer PEG spacer (5 kDa) was required for efficient targeting of primary bone marrow-derived DCs (BMDCs) and conventional type 1 DCs (cDC1s).[3][8]

Table 4: Folate Receptor Targeting of Liposomes with Varying PEG Spacer Lengths
PEG Spacer Length (Da)Cellular Association (KB cells)
2000Enhanced compared to unmodified liposomes
3400Enhanced compared to unmodified liposomes
5000Highest association at 0.03 mol% folate modification

This research indicates that for folate-targeted liposomes, a longer PEG spacer (PEG5000) at a low modification density resulted in the highest cellular association with folate receptor-overexpressing KB cells.[9]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of key experimental protocols cited in this guide.

In Vitro Binding Affinity Assay (IC50 Determination)

The binding affinity of PEGylated ligands is commonly assessed through competitive binding assays. For example, to determine the IC50 values for the bombesin antagonists, GRPR-expressing PC-3 cells are incubated with a radiolabeled ligand and increasing concentrations of the non-radiolabeled PEGylated competitor compounds. The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC50 value.[4][6]

Biodistribution Studies in Animal Models

To evaluate the in vivo performance of PEGylated molecules, biodistribution studies are conducted in relevant animal models. For the ⁶⁸Ga-labeled bombesin antagonists, the compounds were administered to nude mice bearing PC-3 (prostate cancer) and BT-474 (breast cancer) xenografts. At specified time points post-injection, tissues and organs of interest are collected, weighed, and the radioactivity is measured using a gamma counter. The uptake in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).[4][6]

Cellular Uptake and Targeting Efficiency Analysis

Flow cytometry is a powerful tool to quantify the association and uptake of fluorescently labeled PEGylated nanocarriers by specific cell populations. For instance, to assess dendritic cell targeting, fluorescently labeled nanocarriers functionalized with antibodies via different PEG linkers are incubated with cell lines (e.g., DC2.4) or primary cells (e.g., BMDCs). The percentage of cells positive for the fluorescent signal and the mean fluorescence intensity are then measured by flow cytometry to determine targeting efficiency.[1][10]

Pharmacokinetic Analysis

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of PEGylated drugs. Following intravenous administration of an ADC with varying PEG spacer lengths to rats, blood samples are collected at different time points. The concentration of the ADC in the plasma is then quantified, and pharmacokinetic parameters such as clearance rate are calculated by fitting the data to a compartmental model.[7]

Visualizing the Impact of PEG Spacers

Diagrams created using Graphviz can help to visualize complex biological processes and experimental workflows.

experimental_workflow Experimental Workflow for Evaluating PEGylated Nanocarriers cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Nanocarrier Nanocarrier Core Conjugation Conjugation Nanocarrier->Conjugation PEG_Linkers PEG Spacers (e.g., 0.65, 2, 5 kDa) PEG_Linkers->Conjugation Antibody Targeting Antibody Antibody->Conjugation Purification Purification & Characterization Conjugation->Purification Incubation Incubation with PEGylated Nanocarriers Purification->Incubation Administration Administration of PEGylated Nanocarriers Purification->Administration Cell_Culture Cell Culture (DC2.4, BMDCs) Cell_Culture->Incubation Flow_Cytometry Flow Cytometry Analysis (Uptake & Targeting) Incubation->Flow_Cytometry Animal_Model Animal Model (e.g., Mice) Animal_Model->Administration Biodistribution Biodistribution Analysis Administration->Biodistribution PK_Analysis Pharmacokinetic Analysis Administration->PK_Analysis

Caption: Workflow for PEGylated nanocarrier evaluation.

signaling_pathway Targeted Drug Delivery via PEGylated Ligand cluster_extracellular Extracellular Space cluster_cell Target Cell Drug_Carrier Drug Carrier PEG_Spacer PEG Spacer Drug_Carrier->PEG_Spacer Ligand Targeting Ligand PEG_Spacer->Ligand Receptor Receptor Ligand->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Mechanism of targeted drug delivery.

Conclusion

The choice of PEG spacer length is a critical parameter in the design of bioconjugates, with profound effects on their biological activity and therapeutic potential. While there is no universally optimal PEG length, the experimental data presented in this guide underscores the importance of empirical testing and rational design. Shorter PEG spacers may be advantageous for maximizing binding affinity, whereas longer spacers are often necessary to improve pharmacokinetics, reduce immunogenicity, and, in some cases, enhance targeting to specific cell types. By carefully considering the interplay between PEG length and the desired biological outcome, researchers can unlock the full potential of PEGylation technology in the development of novel therapeutics and diagnostics.

References

A Comparative Guide to PEG Linkers in Bioconjugation: Alternatives to t-Boc-amido-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polyethylene (B3416737) glycol (PEG) linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. The linker not only connects the targeting moiety to the payload but also significantly influences the overall solubility, stability, and pharmacokinetic properties of the final conjugate.[1][2] This guide provides an objective comparison of the widely used t-Boc-amido-PEG10-acid linker with its common alternatives, supported by experimental data and detailed methodologies to aid in the rational selection of the optimal linker for a given application.

The this compound linker features a tert-butyloxycarbonyl (t-Boc) protected amine and a terminal carboxylic acid, separated by a ten-unit PEG spacer. The t-Boc group provides a stable protecting group for the amine that can be readily removed under acidic conditions, allowing for a sequential and controlled conjugation strategy.[2][3] The carboxylic acid can be activated to react with primary amines on biomolecules. However, the requirement for acidic deprotection may not be suitable for all molecules, and alternative strategies might offer advantages in terms of reaction efficiency, specificity, and stability of the final conjugate.

Comparison of Key PEG Linker Alternatives

The primary alternatives to this compound can be categorized by their protecting groups and their reactive functional groups. Each combination offers a unique set of properties that can be advantageous for specific bioconjugation strategies.

Orthogonal Protecting Group Strategy: Fmoc vs. t-Boc

A key consideration in sequential conjugation is the use of orthogonal protecting groups that can be removed under different conditions without affecting each other. The most common alternative to the acid-labile t-Boc group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.

Featuret-Boc (tert-Butyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Acidic (e.g., Trifluoroacetic acid - TFA)[3]Basic (e.g., Piperidine in DMF)
Advantages Stable under a wide range of non-acidic conditions.[2]Deprotection under mild basic conditions, compatible with acid-sensitive moieties.
Disadvantages Harsh acidic conditions may degrade sensitive biomolecules.Base-labile protecting groups on the biomolecule may be unintentionally cleaved.
Typical Purity ≥95%[3]> 98%
Reactive Functional Group Chemistries

The choice of the reactive functional group on the PEG linker dictates the conjugation chemistry and the targeted amino acid residue or functional group on the biomolecule.

Linker TypeReactive GroupTarget on BiomoleculeBond FormedKey Advantages
Amido-PEG-Acid Carboxylic AcidPrimary Amines (e.g., Lysine)AmideWell-established chemistry, stable bond.
Maleimide-PEG MaleimideThiols (e.g., Cysteine)ThioetherHigh specificity for thiols, rapid reaction at neutral pH.[1]
Azido-PEG AzideAlkynes, Strained Alkynes (e.g., DBCO)TriazoleBioorthogonal, high specificity, can be used in complex biological media.
DBCO-PEG DibenzocyclooctyneAzidesTriazoleCopper-free "click chemistry" (SPAAC), fast reaction kinetics, bioorthogonal.[4]

Performance Comparison of Conjugation Chemistries

While direct head-to-head comparisons of all linker types under identical conditions are scarce in the literature, we can compile and compare typical performance metrics from various studies. It is important to note that reaction yields and kinetics are highly dependent on the specific substrates, reaction conditions, and analytical methods used.

Conjugation ChemistryMolar Ratio (Linker:Biomolecule)Typical Reaction TimeReported Yield/EfficiencyStability of Conjugate
EDC/NHS Coupling (Amide bond) 10-20 fold excess of linker[2]2-16 hours[2]>80% (with optimization)Very Stable
Maleimide-Thiol 10-20 fold excess of linker[1]2-4 hours[1]>80%[5]Stable, but can undergo retro-Michael reaction, especially in the presence of other thiols.[5]
CuAAC ("Click Chemistry") 1:1 to slight excess of linker1-12 hours[6]47-87%[7][8]Very Stable
SPAAC (Copper-free "Click") 3:1 (DBCO:Azide)[9]4-18 hours[9]83.6% (modification efficiency)[9]Very Stable

Experimental Protocols

Protocol 1: General Procedure for t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to reveal a primary amine.

  • Dissolution: Dissolve the t-Boc protected PEG conjugate in an anhydrous organic solvent such as dichloromethane (B109758) (DCM) or dioxane.[6]

  • Acid Treatment: Add a solution of a strong acid, typically 20-50% trifluoroacetic acid (TFA) in DCM.[10]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.[6]

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized with a non-nucleophilic base.

Protocol 2: EDC/NHS Coupling of a PEG-Acid to a Protein

This two-step, one-pot protocol is a common method for forming an amide bond between a carboxylic acid and a primary amine on a protein.[3]

  • Reagent Preparation:

    • Prepare an "Activation Buffer" (e.g., 0.1 M MES, pH 5.5) and a "Coupling Buffer" (e.g., PBS, pH 7.4).[3]

    • Prepare a stock solution of the PEG-acid linker (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[3]

    • Prepare fresh solutions of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) in the Activation Buffer immediately before use.[3]

  • Activation of PEG-Acid:

    • In a reaction tube, combine the PEG-acid solution with a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the PEG-acid.[3]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Conjugation to Protein:

    • Immediately add the activated PEG-NHS ester solution to the protein solution in the Coupling Buffer. A 1.5- to 10-fold molar excess of the activated linker to the protein is a common starting point.[3]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[3]

  • Quenching and Purification:

    • Stop the reaction by adding a quenching solution (e.g., Tris-HCl or glycine (B1666218) to a final concentration of 20-50 mM).[3]

    • Purify the conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis.[3]

Protocol 3: Maleimide-Thiol Conjugation

This protocol is for the specific conjugation of a Maleimide-PEG linker to a cysteine residue on a protein.[1]

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like TCEP.

  • Reaction Setup:

    • Dissolve the protein in a thiol-free buffer at pH 6.5-7.5 (e.g., PBS).[11]

    • Prepare a stock solution of the Maleimide-PEG linker in a suitable solvent (e.g., DMSO).

  • Conjugation:

    • Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution.[1]

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[1]

  • Purification: Purify the conjugate by size-exclusion chromatography or dialysis to remove unreacted linker.[1]

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between a DBCO-PEG linker and an azide-modified biomolecule.[12]

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule in an azide-free buffer (e.g., PBS, pH 7.4).

    • Dissolve the DBCO-PEG linker in a compatible solvent (e.g., DMSO).

  • Conjugation:

    • Mix the azide-containing biomolecule with the DBCO-PEG linker. A molar excess of the DBCO reagent (e.g., 20-30 fold for antibody-oligo conjugation) is often used.[12]

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[4] For some applications, incubation at 37°C can accelerate the reaction.[]

  • Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography to remove excess DBCO-PEG linker.

Visualizing Bioconjugation Workflows

The following diagrams illustrate the logical flow of the key bioconjugation strategies discussed.

Deprotection_Strategies Orthogonal Deprotection Workflow cluster_boc t-Boc Strategy cluster_fmoc Fmoc Strategy boc_start t-Boc-Amido-PEG-X boc_deprotect Acidic Deprotection (e.g., TFA) boc_start->boc_deprotect boc_amine H2N-PEG-X boc_deprotect->boc_amine fmoc_start Fmoc-Amido-PEG-X fmoc_deprotect Basic Deprotection (e.g., Piperidine) fmoc_start->fmoc_deprotect fmoc_amine H2N-PEG-X fmoc_deprotect->fmoc_amine Conjugation_Workflows Bioconjugation Reaction Workflows cluster_amide Amide Bond Formation cluster_maleimide Maleimide-Thiol Conjugation cluster_spaac SPAAC (Click Chemistry) peg_acid PEG-COOH activation EDC/NHS Activation peg_acid->activation amide_conjugate Protein-NHCO-PEG activation->amide_conjugate protein_amine Protein-NH2 protein_amine->amide_conjugate peg_mal PEG-Maleimide thioether_conjugate Protein-S-PEG peg_mal->thioether_conjugate protein_thiol Protein-SH protein_thiol->thioether_conjugate peg_dbco PEG-DBCO triazole_conjugate Protein-Triazole-PEG peg_dbco->triazole_conjugate protein_azide Protein-N3 protein_azide->triazole_conjugate

References

A Head-to-Head Comparison of t-Boc-amido-PEG10-acid and NHS Ester PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical step in the synthesis of bioconjugates, influencing the efficacy, stability, and delivery of therapeutics and diagnostics. This guide provides an objective comparison of two prevalent amine-reactive PEGylation strategies: the use of t-Boc-amido-PEG10-acid, which necessitates a preliminary activation step, and the direct application of N-hydroxysuccinimide (NHS)-activated PEG linkers.

This comparison delves into the chemical properties, reaction efficiencies, and stability of these linkers, supported by experimental data and detailed protocols to inform the design of robust bioconjugation strategies.

At a Glance: Key Differences

The fundamental distinction between this compound and NHS ester PEG linkers lies in their approach to reacting with primary amines, such as those found on the lysine (B10760008) residues of proteins. NHS ester PEG linkers are "ready-to-use," featuring a highly reactive ester group that directly forms a stable amide bond with an amine. In contrast, the carboxylic acid of this compound must first be activated in situ to an amine-reactive species, commonly through carbodiimide (B86325) chemistry using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[1]

The "t-Boc" (tert-butyloxycarbonyl) protecting group on the this compound provides an orthogonal handle for sequential or site-specific conjugations. This group is stable under many reaction conditions and can be removed under acidic conditions to reveal a primary amine for further modification.[2][3]

Quantitative Performance Overview

While direct head-to-head comparative studies are limited, performance characteristics can be inferred from available data on reaction efficiencies and stability.

FeatureThis compoundNHS Ester PEG Linkers
Reaction with Amines Indirect: Requires in situ activation of the carboxylic acid.[1]Direct: NHS ester reacts directly with primary amines.[1]
Reaction Type Two-step, one-pot reaction (activation followed by conjugation).[1]One-step direct conjugation.[1]
Resulting Linkage Stable amide bond.[4][5]Stable amide bond.[6][7]
Reaction Efficiency Can be highly efficient, but yields are variable and dependent on optimal activation and conjugation conditions.[1]Generally high, with potential for near-quantitative yields under optimal conditions.[1]
Reaction pH Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5.[1]pH 7.2-9.0 (optimal ~8.5).[6][8]
Reaction Time Activation: 15-30 minutes; Conjugation: 2 hours to overnight.[1]30 minutes to a few hours.[6]
Key Side Reaction Formation of N-acylurea byproduct; hydrolysis of the in situ formed NHS ester.[1]Hydrolysis of the NHS ester, which is accelerated at higher pH.[8]
Linker Stability The carboxylic acid is stable. The in situ generated NHS ester is unstable.[1]The NHS ester is moisture-sensitive with a limited half-life in aqueous solutions.[8][9]
Conjugate Stability The resulting amide bond is highly stable.[4]The resulting amide bond is highly stable.[10]
Key Advantage Versatility; the carboxylic acid can be used for other conjugation chemistries, and the t-Boc group allows for orthogonal strategies.[1][2]Simplicity, high reactivity, and a well-established history of successful use.[1][6]
Considerations Potential for side reactions during the activation step; requires careful optimization.[1]Susceptible to hydrolysis, which competes with the conjugation reaction.[8]

Experimental Protocols

Accurate and reproducible results in bioconjugation are highly dependent on meticulously followed experimental protocols.

Protocol 1: Conjugation using this compound

This protocol involves a two-step, one-pot reaction: activation of the carboxylic acid and subsequent conjugation to the amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or Borate Buffer (pH 7.2-8.5)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the anhydrous solvent.

    • Add 1.1 equivalents of NHS, followed by 1.1 equivalents of EDC.

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated this compound solution to the amine solution. The molar ratio of the PEG linker to the target molecule may need to be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted linker by adding the quenching solution.

    • Purify the conjugate using standard methods such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 2: Conjugation using NHS Ester PEG Linkers

This protocol outlines a direct, one-step conjugation method.

Materials:

  • NHS Ester PEG Linker

  • Amine-containing molecule (e.g., protein, peptide)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or Borate Buffer (pH 7.2-8.5)[9]

  • Quenching solution (e.g., hydroxylamine or Tris buffer)[9]

Procedure:

  • Preparation of Reagents:

    • Immediately before use, dissolve the NHS ester PEG linker in the anhydrous solvent to a desired concentration (e.g., 10 mM).[9] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[9]

    • Dissolve the amine-containing molecule in the reaction buffer.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester PEG linker to the protein solution with gentle stirring.[11] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[9]

  • Quenching and Purification:

    • Stop the reaction by adding the quenching solution.

    • Remove unreacted PEG linker and byproducts by dialysis or size-exclusion chromatography.[9]

Protocol 3: t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to reveal a primary amine for subsequent reactions.

Materials:

Procedure:

  • Reaction Setup:

    • Dissolve the purified t-Boc-PEGylated molecule in DCM.

    • Prepare a deprotection cocktail, a common mixture being 95% TFA, 2.5% water, and 2.5% TIS.[5]

  • Deprotection Reaction:

    • Add the deprotection cocktail to the dissolved conjugate.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction for completion using HPLC.

  • Purification:

    • Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen.

    • The resulting amine-PEGylated molecule can be purified by RP-HPLC.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each conjugation strategy.

G cluster_0 This compound Conjugation Workflow A This compound B Activate with EDC/NHS A->B Step 1 C Activated NHS Ester (in situ) B->C E Conjugation (Amide Bond Formation) C->E D Amine-containing Molecule D->E F t-Boc-PEG-Conjugate E->F Step 2 G Deprotection (TFA) F->G Step 3 H Amine-PEG-Conjugate G->H

Caption: Workflow for bioconjugation using this compound.

G cluster_1 NHS Ester PEG Linker Conjugation Workflow I NHS Ester PEG Linker K Direct Conjugation (Amide Bond Formation) I->K J Amine-containing Molecule J->K L PEG-Conjugate K->L One Step

Caption: Workflow for bioconjugation using NHS ester PEG linkers.

Conclusion

The choice between this compound and NHS ester PEG linkers is contingent upon the specific requirements of the bioconjugation strategy.

NHS ester PEG linkers offer a straightforward and efficient one-step method for PEGylating molecules with primary amines. Their high reactivity and the extensive body of literature supporting their use make them an excellent choice for routine and high-throughput applications where simplicity and speed are paramount. However, their susceptibility to hydrolysis necessitates careful handling and reaction optimization to maximize yield.[8][9]

This compound , on the other hand, provides greater versatility. The presence of a t-Boc protected amine allows for orthogonal conjugation strategies, enabling the sequential addition of different molecular entities.[2] The carboxylic acid can also be used in a variety of other coupling chemistries beyond amine conjugation. This linker is ideal for complex, multi-step syntheses where precise control over the introduction of different functionalities is crucial. The trade-off for this flexibility is a more complex, two-step conjugation process that requires careful optimization to avoid side reactions and maximize yield.[1]

Ultimately, the decision rests on balancing the need for synthetic versatility against the desire for a simple and direct conjugation process. For complex constructs requiring sequential modifications, this compound is a powerful tool. For more straightforward PEGylation of proteins and other amine-containing biomolecules, NHS ester PEG linkers provide a robust and well-established solution.

References

A Head-to-Head Comparison of Activation Methods for Carboxylic Acid PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective conjugation of polyethylene (B3416737) glycol (PEG) to biomolecules is a critical step in enhancing the therapeutic properties of drugs. The activation of carboxylic acid-terminated PEG linkers is a pivotal stage in this process, directly influencing the efficiency, selectivity, and stability of the final conjugate. This guide provides an objective comparison of three primary activation methods: N-hydroxysuccinimide (NHS) ester activation, carbodiimide (B86325) (EDC/NHS) coupling, and acid chloride activation, supported by experimental data and detailed protocols.

Executive Summary

The choice of activation method for carboxylic acid PEG linkers is a trade-off between reaction efficiency, ease of use, and the sensitivity of the biomolecule to be modified. Pre-activated PEG-NHS esters offer simplicity and high reactivity, making them a popular choice for routine PEGylation. In-situ activation with EDC/NHS provides flexibility but requires careful optimization to manage stability and side reactions. Acid chloride activation, while theoretically offering the highest reactivity, is generally less favored for bioconjugation due to the harsh conditions typically required for its formation and its high instability in the aqueous environments necessary for most biological molecules.

Performance Comparison: A Quantitative Overview

The following table summarizes the key performance indicators for each activation method based on available data and established chemical principles.

FeatureNHS Ester ActivationCarbodiimide (EDC/NHS) CouplingAcid Chloride Activation
Reaction Type One-step direct conjugationTwo-step, one-pot reaction (activation followed by conjugation)One-step direct conjugation (after initial acid chloride formation)
Reaction Efficiency Generally high and can be near-quantitative under optimal conditions, with reported yields of over 75%.[1]Highly dependent on reaction conditions. NHS-ester formation can have yields around 45%, with subsequent amidation around 70%.[1]Potentially very high due to the high reactivity of acid chlorides, but practical yields in bioconjugation are often limited by side reactions and instability.
Reaction pH pH 7.2-9.0[1]Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5[1]Typically requires anhydrous, non-protic organic solvents for formation. Subsequent reaction with biomolecules in aqueous media is challenging due to rapid hydrolysis.
Reaction Time 30 minutes to 2 hours[1]Activation: 15-30 minutes; Conjugation: 2 hours to overnight[1]Reaction with amines is very fast, but the overall process is limited by the acid chloride formation step and stability.
Stability of Activated Linker Moisture-sensitive with a limited half-life in aqueous solutions.[1]The in-situ generated O-acylisourea intermediate is highly unstable; the NHS ester intermediate is more stable but still susceptible to hydrolysis.[1]Extremely unstable in aqueous solutions, rapidly hydrolyzing back to the carboxylic acid.
Key Side Reactions Hydrolysis of the NHS ester, which is accelerated at higher pH.[1]Formation of a stable, unreactive N-acylurea byproduct from the O-acylisourea intermediate; hydrolysis of the in-situ formed NHS ester.[2]Reactions with other nucleophilic groups on the biomolecule (e.g., hydroxyl, thiol groups), and rapid hydrolysis.
Ease of Use Simple to use as the PEG linker is pre-activated.Requires careful control of pH and stoichiometry for the two-step, one-pot reaction.Difficult to handle for bioconjugation due to the need for anhydrous conditions for formation and high reactivity.

Signaling Pathways and Reaction Mechanisms

The activation of carboxylic acid PEG linkers prepares them for nucleophilic attack by primary amines (e.g., lysine (B10760008) residues or the N-terminus) on a biomolecule, resulting in a stable amide bond. The following diagrams illustrate the chemical pathways for each activation method.

NHS_Ester_Activation cluster_activation Pre-activation cluster_conjugation Conjugation PEG_COOH PEG-COOH PEG_NHS PEG-NHS Ester PEG_COOH->PEG_NHS Activation NHS_DCC NHS, DCC/EDC NHS_DCC->PEG_NHS Conjugate PEG-Protein Conjugate PEG_NHS->Conjugate Protein_NH2 Protein-NH2 Protein_NH2->Conjugate Nucleophilic Attack NHS_leaving NHS Conjugate->NHS_leaving Release

Figure 1: NHS Ester Activation Pathway

EDC_NHS_Coupling PEG_COOH PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea Activation (pH 4.5-6.0) EDC EDC EDC->O_Acylisourea PEG_NHS_in_situ PEG-NHS Ester (in-situ) O_Acylisourea->PEG_NHS_in_situ Reaction with NHS N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Side Reaction NHS NHS NHS->PEG_NHS_in_situ Conjugate PEG-Protein Conjugate PEG_NHS_in_situ->Conjugate Conjugation (pH 7.2-8.5) Hydrolysis Hydrolysis PEG_NHS_in_situ->Hydrolysis Protein_NH2 Protein-NH2 Protein_NH2->Conjugate

Figure 2: EDC/NHS Carbodiimide Coupling Pathway

Acid_Chloride_Activation cluster_formation Acid Chloride Formation (Anhydrous) cluster_conjugation Conjugation (Aqueous) PEG_COOH PEG-COOH PEG_COCl PEG-Acid Chloride PEG_COOH->PEG_COCl SOCl2 Thionyl Chloride (SOCl2) or Oxalyl Chloride SOCl2->PEG_COCl Conjugate PEG-Protein Conjugate PEG_COCl->Conjugate Nucleophilic Attack Hydrolysis Rapid Hydrolysis PEG_COCl->Hydrolysis Protein_NH2 Protein-NH2 Protein_NH2->Conjugate Experimental_Workflow Start Start Prepare_Protein Prepare Protein Solution (e.g., in PBS buffer) Start->Prepare_Protein Activate_PEG Activate PEG-COOH (EDC/NHS or Acid Chloride) or Dissolve PEG-NHS Prepare_Protein->Activate_PEG React React Protein with Activated PEG Activate_PEG->React Quench Quench Reaction (e.g., with Tris or glycine) React->Quench Purify Purify PEG-Protein Conjugate (e.g., SEC or IEX) Quench->Purify Analyze Analyze Conjugate (e.g., HPLC, SDS-PAGE, Mass Spec) Purify->Analyze End End Analyze->End

References

A Comparative Guide to the Purity Validation of t-Boc-amido-PEG10-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and structural integrity of heterobifunctional linkers like t-Boc-amido-PEG10-acid is paramount for the successful synthesis of consistent and effective bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the primary analytical techniques used to validate the purity of this critical reagent, supported by expected data and detailed experimental protocols.

The this compound linker possesses three key features: a tert-butyloxycarbonyl (t-Boc) protected amine, a discrete ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. Each part of the molecule must be intact and free from impurities to ensure predictable and efficient downstream conjugations. The primary methods for confirming the purity and identity of this linker are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Analytical Validation Techniques

Each analytical method offers distinct advantages and provides complementary information. The choice of technique, or combination thereof, depends on the specific purity question being addressed—from structural confirmation to quantification of impurities.

Parameter¹H NMR SpectroscopyReversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Structural confirmation, identification of functional groups, and relative quantification of impurities.Purity assessment, quantification of impurities, and reaction monitoring.Absolute confirmation of molecular weight and identification of impurities/byproducts.
Information Provided Detailed structural information, proton environment, and ratio of different parts of the molecule.Retention time, peak purity, and percentage of impurities based on peak area.Precise mass-to-charge ratio (m/z), molecular formula confirmation.
Sensitivity LowerModerate to HighVery High
Strengths - Non-destructive- Provides unambiguous structural data- Can identify and quantify impurities with known structures- High resolution and reproducibility- Well-established for purity quantification (% area)- Can be used for purification- Unambiguous mass confirmation- High sensitivity for detecting trace impurities- Directly confirms successful synthesis
Limitations - Requires a relatively pure and concentrated sample (5-10 mg)- Complex spectra for polydisperse or very large molecules- May not detect non-proton-containing impurities- Requires a chromophore for UV detection (PEG lacks a strong chromophore)- Purity is relative to detected peaks- Co-eluting impurities can be missed- Destructive technique- Ionization efficiency can vary between compounds- Does not provide detailed structural isomer information

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for verifying the chemical structure of the this compound conjugate. It provides confirmation of the presence of the t-Boc group, the PEG backbone, and the terminal functional groups by analyzing the chemical shifts and integration of proton signals.[1]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[1]

  • Filtration: To remove particulate matter, filter the solution through a glass wool-plugged pipette directly into a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1] Integrate the peaks corresponding to the different protons in the molecule to confirm their relative ratios.

Expected ¹H NMR Data (400 MHz, CDCl₃):

AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
-C(CH ₃)₃ (t-Boc)~1.44Singlet (s)9H
-NH - (Amide)~5.0Broad Singlet (br s)1H
-CH ₂-NH-~3.3-3.4Multiplet (m)2H
PEG Backbone (-O-CH ₂-CH ₂-O-)~3.64Singlet (s)~36H
-CH ₂-CH₂-COOH~3.7 (triplet) & ~2.6 (triplet)Triplet (t)2H each

Purity Assessment: The absence of significant unassigned peaks suggests high purity. The integration ratio between the t-Boc protons (9H) and the PEG backbone protons (~36H) should be consistent with the expected structure. The characteristic singlet of the tert-butyl protons at ~1.4 ppm is a key indicator of the intact protecting group.[2]

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a cornerstone technique for assessing the purity of PEGylated compounds by separating the main component from potential impurities based on hydrophobicity.

Experimental Protocol:

  • System Preparation: Use a reversed-phase HPLC system equipped with a C18 column.

  • Mobile Phase: A typical mobile phase consists of:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Solvent B: Acetonitrile with 0.1% TFA or FA.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Injection and Elution: Inject the sample and run a linear gradient, for example, from 5% to 95% Solvent B over 20-30 minutes.

  • Detection: Monitor the elution profile using a UV detector at 214 nm (for amide bonds) or an Evaporative Light Scattering Detector (ELSD) if UV response is poor.[3]

Expected Data: A successful analysis will show a single major peak corresponding to the this compound product. Purity is typically reported as the area percentage of the main peak relative to the total area of all detected peaks. For high-purity material, this value should be >95%.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, providing unambiguous confirmation of the molecular weight of the target compound and its impurities.

Experimental Protocol:

  • LC System: Utilize an LC system with conditions similar to those described for HPLC. Using formic acid as a mobile phase additive is often preferred over TFA as it is more compatible with mass spectrometry.

  • MS System: Couple the LC outlet to an Electrospray Ionization (ESI) mass spectrometer.

  • Sample Preparation: Dilute the sample stock solution to a final concentration of 10-100 µg/mL.[3]

  • Data Acquisition: Acquire mass spectra in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

Expected Data: For this compound (Molecular Formula: C₂₈H₅₅NO₁₄), the expected molecular weight is approximately 629.74 g/mol . The mass spectrum should show a prominent peak corresponding to this mass (e.g., m/z of 630.7 for [M+H]⁺). The purity can be assessed by the absence of significant peaks at other mass-to-charge ratios in the chromatogram.

Visualization of Validation Workflow

The following diagrams illustrate the logical workflow for purity validation and the signaling pathway context where such a linker is often used.

G cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation Sample This compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve HPLC RP-HPLC Analysis (Purity %) Dissolve->HPLC LCMS LC-MS Analysis (Molecular Weight) Dissolve->LCMS NMR NMR Spectroscopy (Structural Integrity) Dissolve->NMR Purity Purity > 95%? HPLC->Purity Mass Correct MW Confirmed? LCMS->Mass Structure Correct Structure Confirmed? NMR->Structure Pass Product Passes QC Purity->Pass Yes Fail Product Fails QC Purity->Fail No Mass->Pass Yes Mass->Fail No Structure->Pass Yes Structure->Fail No

Caption: Experimental workflow for the purity validation of this compound.

G cluster_linker Linker Synthesis & Activation cluster_conjugation Bioconjugation cluster_modification Further Modification Linker This compound Activate Activate Carboxylic Acid (e.g., with EDC/NHS) Linker->Activate Conjugate1 Antibody-PEG-Amido-t-Boc Activate->Conjugate1 React with Lysine Antibody Antibody or Protein (contains -NH2) Antibody->Conjugate1 Deprotect Deprotect t-Boc (Acidic Conditions) Conjugate1->Deprotect Conjugate2 Antibody-PEG-NH2 Deprotect->Conjugate2 FinalADC Final ADC/Bioconjugate Conjugate2->FinalADC Attach Payload Payload Drug/Payload Payload->FinalADC

Caption: Logical pathway for using the linker in antibody-drug conjugate (ADC) synthesis.

References

A Comparative Guide to the Mass Spectrometry Analysis of t-Boc-amido-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated compounds, accurate and reliable analytical methods are paramount for product characterization, purity assessment, and quality control. This guide provides a detailed comparison of mass spectrometry with other analytical techniques for the analysis of t-Boc-amido-PEG10-acid, a heterobifunctional linker commonly used in bioconjugation and drug delivery.

Comparison of Analytical Techniques

Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are powerful and often complementary techniques for the characterization of PEGylated molecules like this compound.[1]

  • Mass Spectrometry (MS): Offers unparalleled sensitivity and provides the absolute confirmation of molecular weight, which is direct evidence of the compound's identity.[1] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. LC-MS, which couples liquid chromatography with mass spectrometry, is particularly powerful for separating impurities from the main product before mass analysis.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the confirmation of key functional groups such as the PEG backbone, the t-Boc group, and the terminal acid.[2] ¹H NMR is typically used for this purpose. While NMR is non-destructive, it has lower sensitivity compared to MS and may require a highly pure sample for clear spectral interpretation.[1]

  • High-Performance Liquid Chromatography (HPLC): Is an essential technique for assessing the purity of this compound and for monitoring the progress of reactions involving this linker.[1] When coupled with detectors like UV, evaporative light scattering (ELSD), or charged aerosol (CAD), HPLC can quantify the main product and its impurities.[3]

Data Presentation: Quantitative Analysis

A key aspect of analyzing this compound is the verification of its molecular weight and purity. The following table summarizes the expected quantitative data for this compound.

ParameterExpected ValueAnalytical Technique(s)
Molecular Formula C₂₈H₅₅NO₁₄-
Molecular Weight 629.74 g/mol MS, NMR
Purity >95%HPLC, LC-MS, NMR
¹H NMR Characteristic peaks: ~3.6 ppm (PEG backbone), ~1.4 ppm (t-Boc group)[2]NMR
Mass Spectrometry Expected [M+H]⁺: 630.74 m/z Expected [M+Na]⁺: 652.72 m/z Expected [M+K]⁺: 668.69 m/z Expected [M-H]⁻: 628.73 m/zESI-MS, MALDI-TOF
t-Boc Deprotection Mass loss of 100.12 Da corresponding to the t-Boc group.[4][5]MS

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible results.

Protocol: LC-MS Analysis of this compound

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a suitable solvent, such as a mixture of acetonitrile (B52724) and water (50:50 v/v) with 0.1% formic acid.[1]

    • Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.[1]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive and negative electrospray ionization (ESI).

    • Capillary Voltage: 3-4 kV.[6]

    • Source Temperature: 120-150°C.[6]

    • Mass Range: 100-1000 m/z.

    • Acquisition Mode: Full scan.

  • Data Analysis:

    • Analyze the acquired mass spectra for the expected molecular ions of this compound, including protonated ([M+H]⁺), sodiated ([M+Na]⁺), and potassiated ([M+K]⁺) adducts in positive ion mode, and the deprotonated ion ([M-H]⁻) in negative ion mode.

    • Integrate the chromatographic peaks to determine the purity of the sample.

Mandatory Visualization

Workflow for Mass Spectrometry Analysis of this compound

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing and Interpretation stock_solution Prepare 1 mg/mL Stock Solution dilution Dilute to 10-100 µg/mL stock_solution->dilution lc_separation HPLC Separation (C18 Column) dilution->lc_separation Inject Sample esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization mass_analyzer Mass Analyzer (e.g., TOF, Quadrupole) esi_ionization->mass_analyzer detector Detector mass_analyzer->detector data_acquisition Data Acquisition detector->data_acquisition Signal spectral_analysis Spectral Analysis (m/z values) data_acquisition->spectral_analysis chromatographic_analysis Chromatographic Analysis (Purity) data_acquisition->chromatographic_analysis final_report Final Report spectral_analysis->final_report chromatographic_analysis->final_report

Caption: Workflow of LC-MS analysis for this compound.

Alternative Analytical Techniques and Considerations

While mass spectrometry is a powerful tool, a multi-faceted approach to characterization is often necessary.

  • NMR for Structural Confirmation: NMR should be used to confirm the presence of the t-Boc protecting group and the integrity of the PEG chain, especially to rule out any unforeseen side reactions.

  • HPLC for Purity and Stability Studies: HPLC is invaluable for routine purity checks and for stability studies under different conditions (e.g., varying pH and temperature).[7]

  • Impurity Profiling: A significant challenge in the analysis of PEGylated compounds is the potential for polydispersity, where there is a distribution of PEG chain lengths. While this compound is a discrete PEG linker, impurities with different numbers of ethylene (B1197577) glycol units can arise during synthesis. LC-MS is well-suited for identifying these closely related impurities.

References

Navigating Protein PEGylation: A Comparative Guide to t-Boc-amido-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, or PEGylation, is a cornerstone strategy in biopharmaceutical development. It offers a proven method to enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can extend plasma half-life, improve stability, and reduce immunogenicity.[1][2] Among the vast toolkit of PEGylation reagents, heterobifunctional linkers like t-Boc-amido-PEG10-acid provide a versatile platform for controlled, multi-step bioconjugation.

This guide provides a comparative analysis of protein modification using this compound. We will delve into its performance characteristics, benchmarked against other PEGylation strategies, and provide the detailed experimental protocols necessary for its successful implementation and evaluation.

Performance Comparison of PEGylation Strategies

The choice of a PEGylation linker is a critical decision that directly impacts the biological activity and pharmacokinetic profile of the conjugated protein.[3] The this compound linker offers a balance of features: a terminal carboxylic acid for covalent attachment to protein amines, a hydrophilic 10-unit PEG spacer to impart favorable biophysical properties, and a t-Boc protected amine for potential subsequent modifications.[4]

General Comparison of PEG Linker Properties

The selection of a PEG linker involves a trade-off between molecular weight, reactivity, and the desired retention of biological function. While larger PEGs generally lead to longer half-lives, they can also result in a greater loss of in vitro activity due to steric hindrance.[5][]

FeatureThis compoundShorter PEG Linkers (e.g., PEG4)Larger PEG Linkers (e.g., 20 kDa)Branched PEG Linkers
Molecular Weight Moderate (~630 Da)LowHighVery High
Impact on Half-life Moderate increaseMinimal to low increaseSignificant increaseMost significant increase
Steric Hindrance ModerateLowHighVery High
Potential for Activity Loss Moderate; application-dependentLowHigh; risk of masking active sitesHighest risk of activity loss
Solubility Enhancement GoodModerateExcellentExcellent
Immunogenicity Reduction GoodModerateExcellentExcellent
Synthetic Strategy Allows for orthogonal, multi-step conjugations via t-Boc group.[3]Simpler, single-step conjugation.Typically single-step conjugation.Complex; creates a more dense PEG cloud.
Application in PROTACs: A Quantitative Comparison

A prominent application for PEG linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[7] The linker length is a critical determinant of the efficacy of a PROTAC, as it dictates the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3][8]

While specific, direct comparative data for proteins PEGylated with this compound is often proprietary, we can analyze representative data from studies on PROTACs with similar PEG10 linkers to illustrate performance metrics. The following table presents a hypothetical comparison based on established evaluation criteria in the field.[9]

ParameterPROTAC with PEG10 LinkerPROTAC with PEG4 LinkerInactive Control
Binding Affinity (Kd, nM) to Target Protein 505550
Binding Affinity (Kd, nM) to E3 Ligase 120115>10,000
Target Degradation (DC50, nM) 25150No degradation
Max Target Degradation (Dmax, %) 95%70%0%
Cell Viability (IC50, µM) >25>25>25

Data is hypothetical and for illustrative purposes.

This representative data highlights that a PROTAC with an optimized PEG10 linker can achieve significantly more potent and complete target degradation (lower DC50 and higher Dmax) compared to a similar molecule with a shorter linker, underscoring the importance of linker length in this application.

Key Experimental Protocols

Reproducible and reliable outcomes in PEGylation studies depend on robust and well-defined experimental protocols.

Protocol 1: Protein Conjugation with this compound via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid group of the linker to primary amines (e.g., lysine (B10760008) residues) on a target protein.[4]

Materials:

  • t-Boc-N-amido-PEG10-acid

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Reaction buffer (e.g., PBS, pH 7.2-8.5)[4]

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve t-Boc-N-amido-PEG10-acid in anhydrous DMF or DMSO.

    • Add 1.1 molar equivalents of NHS (or Sulfo-NHS).

    • Add 1.1 molar equivalents of EDC.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.[4]

  • Coupling to Amine-Containing Protein:

    • In a separate vessel, dissolve the target protein in the reaction buffer.

    • Add the activated NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized, with a 5- to 20-fold molar excess often used as a starting point.[10]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.

    • Purify the PEGylated protein conjugate using SEC to separate the conjugate from unreacted linker and byproducts. Alternatively, dialysis can be used.

Protocol 2: t-Boc Deprotection

The t-Boc group can be removed to reveal a primary amine for subsequent conjugation steps, enabling orthogonal chemistry.[4]

Materials:

  • Purified t-Boc-PEGylated protein

  • Dichloromethane (DCM) or Dioxane

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane (TIS), water)[11]

Procedure:

  • Dissolution: Dissolve the t-Boc protected conjugate in DCM or dioxane.

  • Acid Treatment: Add a solution of strong acid. A common reagent is a cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[11]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor progress by LC-MS.

  • Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized.

Protocol 3: Assessing Protein Degradation via Western Blot

For applications like PROTACs, the primary measure of biological activity is the degradation of the target protein.

Materials:

  • Cell culture reagents

  • PEGylated PROTAC and control compounds

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to a vehicle-treated control.[9]

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex biological pathways and experimental designs.

PROTAC_Mechanism cluster_0 Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (this compound derived) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Poly-ubiquitination Ub Ubiquitin Ub->Ternary Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: Target Protein & this compound activation 1. Activation of PEG-acid (EDC/NHS Chemistry) start->activation conjugation 2. Conjugation to Protein (Amine Coupling) activation->conjugation purification 3. Purification (e.g., Size-Exclusion Chromatography) conjugation->purification characterization 4. Characterization (SDS-PAGE, Mass Spec) purification->characterization activity_assay 5. Biological Activity Assay (e.g., Enzyme Kinetics, Cell Assay) characterization->activity_assay end End: Characterized PEGylated Protein activity_assay->end

Caption: General workflow for protein PEGylation and characterization.

Logical_Comparison goal Goal: Improve Protein Therapeutic Profile peg10 This compound goal->peg10 Strategy 1 peg_short Alternative: Short PEG (e.g., PEG4) goal->peg_short Strategy 2 peg_long Alternative: Long PEG (e.g., 20 kDa) goal->peg_long Strategy 3 outcome1 Outcome: Balanced activity & half-life peg10->outcome1 outcome2 Outcome: High activity, short half-life peg_short->outcome2 outcome3 Outcome: Low activity, long half-life peg_long->outcome3

Caption: Logical comparison of different PEGylation strategies.

References

The Crucial Role of the Linker in PROTAC-Mediated Ternary Complex Formation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. Unlike traditional inhibitors, PROTACs orchestrate the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. This elegant mechanism hinges on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker, the chemical entity connecting the target-binding and E3 ligase-binding moieties of the PROTAC, is a critical determinant of the efficiency and selectivity of this process. This guide provides a comparative analysis of PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker is far more than a passive spacer; its length, composition, and attachment points profoundly influence the stability and productivity of the ternary complex.[1][2] An optimally designed linker facilitates favorable protein-protein interactions between the target and the E3 ligase, enhancing the cooperativity of the ternary complex and leading to efficient ubiquitination and subsequent degradation of the target protein.[2] Conversely, a suboptimal linker can introduce steric hindrance, prevent productive ternary complex formation, or lead to off-target degradation.[1]

Signaling Pathway and Experimental Workflow

The fundamental mechanism of a PROTAC involves recruiting a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and degradation by the proteasome. This process is critically dependent on the formation of a stable ternary complex.

PROTAC Signaling Pathway cluster_0 Cellular Environment Target Protein Target Protein Ternary Complex Ternary Complex (Target-PROTAC-E3) Target Protein->Ternary Complex Binds PROTAC PROTAC PROTAC->Ternary Complex Binds E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Binds Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Degraded Protein Degraded Protein Proteasome->Degraded Protein Degradation Ubiquitinated Target Ubiquitinated Target Ternary Complex->Ubiquitinated Target Ubiquitination Ubiquitinated Target->Proteasome Recognition

PROTAC Mechanism of Action

The optimization of PROTAC linkers is an iterative process involving design, synthesis, and biological evaluation. A typical experimental workflow aims to identify the linker that promotes the most stable and productive ternary complex, leading to the most potent and selective degradation of the target protein.

Experimental Workflow Start Start Linker Design Linker Design (Vary Length, Composition, Attachment) Start->Linker Design PROTAC Synthesis PROTAC Synthesis Linker Design->PROTAC Synthesis Biochemical Assays Biochemical Assays (SPR, ITC) PROTAC Synthesis->Biochemical Assays Cellular Assays Cellular Assays (Western Blot, NanoBRET) PROTAC Synthesis->Cellular Assays Data Analysis Data Analysis (DC50, Dmax, Cooperativity) Biochemical Assays->Data Analysis Cellular Assays->Data Analysis Suboptimal Suboptimal Data Analysis->Suboptimal Optimal PROTAC Optimal PROTAC Suboptimal->Linker Design Iterate Suboptimal->Optimal PROTAC Identified

References

A Comparative Guide to the Advantages of t-Boc Protected Amine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of peptide synthesis, drug development, and bioconjugation, the strategic protection and deprotection of amine groups is a critical factor that dictates the success of a synthetic route.[1] The tert-butoxycarbonyl (t-Boc) protecting group is a cornerstone of modern organic synthesis, offering chemists remarkable control over complex reactions.[2] This guide provides a comprehensive comparison of t-Boc protected amine linkers against other common alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions.

Core Advantages of the t-Boc Group

The primary advantage of the t-Boc group lies in its unique combination of stability and lability. It is robust under a wide array of conditions, including basic and nucleophilic environments, yet it can be easily and cleanly removed under mild acidic conditions.[3] This acid-labile nature is fundamental to its utility.[3] The deprotection mechanism involves the formation of a stable tert-butyl cation and carbamic acid, which readily decarboxylates to yield the free amine.[4] This chemical property forms the basis of its orthogonality with other protecting groups, allowing for selective deprotection in multi-step syntheses.[1][5]

Comparative Analysis with Other Protecting Groups

The choice of a protecting group strategy is a critical decision in synthesis design.[1] The t-Boc group's properties are best understood when compared to other widely used amine protecting groups like 9-fluorenylmethoxycarbonyl (Fmoc) and Carboxybenzyl (Cbz).

Featuret-Boc (tert-butyloxycarbonyl) Fmoc (9-fluorenylmethoxycarbonyl) Cbz (Carboxybenzyl)
Cleavage Conditions Mild Acid (e.g., TFA, HCl in dioxane)[4][5][6]Base (e.g., 20% Piperidine (B6355638) in DMF)[5][7]Catalytic Hydrogenolysis (H₂, Pd/C) or strong acids[1][5][7]
Stability Stable to bases, nucleophiles, and hydrogenolysis.[3][8]Stable to acids.[5]Stable to mild acids and bases.[1]
Byproducts Isobutylene and CO₂.[8] Scavengers may be needed to trap the tert-butyl cation.[4]Dibenzofulvene-piperidine adduct.Toluene (B28343) and CO₂.
Primary Application Solid-Phase Peptide Synthesis (SPPS), solution-phase synthesis, bioconjugation with PEG linkers.[3][5]Dominant in modern Solid-Phase Peptide Synthesis (SPPS).[5]Primarily used in solution-phase peptide synthesis.[9]

This orthogonality is crucial, enabling chemists to selectively remove one group while leaving others intact, a necessary strategy for synthesizing complex molecules.[1][5][7]

Quantitative Performance Data

The efficiency of deprotection is a key performance indicator. The t-Boc group is known for high-yield, rapid removal under well-established conditions.

Parametert-Boc Deprotection Fmoc Deprotection Cbz Deprotection
Typical Reagents 50% TFA in DCM; 4M HCl in Dioxane[3][10]20% Piperidine in DMFH₂, Pd/C in Methanol
Typical Reaction Time 5 - 60 minutes[3][10]5 - 20 minutes1 - 18 hours
Typical Yield >95%[11][12]>99% (per step in SPPS)[5]Generally high, but catalyst dependent
Purity Concerns Alkylation of sensitive residues (e.g., Trp, Met) by t-butyl cation if scavengers are not used.[4]Formation of piperidine adducts.Catalyst poisoning, incomplete reaction.

Experimental Protocols

Detailed and optimized protocols are essential for reproducible results.

Protocol 1: t-Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the t-Boc protected substrate in Dichloromethane (DCM).

  • Reagent Addition: Add an equal volume of TFA to the solution (e.g., a 1:1 solution of TFA:DCM). For sensitive substrates, a lower concentration (20-25% TFA in DCM) can be used.[10]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction's completion using TLC or LC-MS.[10]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[3]

  • Isolation: The resulting amine TFA salt can be used directly or neutralized with a suitable base (e.g., DIPEA or saturated NaHCO₃ solution) to yield the free amine.[3]

Protocol 2: t-Boc Deprotection using 4M HCl in Dioxane

  • Dissolution: Dissolve the t-Boc protected peptide in a minimal amount of anhydrous 1,4-dioxane.

  • Reagent Addition: Add 5-10 equivalents of 4 M HCl in dioxane to the solution.

  • Reaction: Stir the mixture at room temperature for 30 minutes.[4]

  • Work-up: Remove the solvent in vacuo.

  • Isolation: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide. Collect the product by filtration and wash with cold ether.[4]

Visualizing Workflows and Relationships

Boc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow The following diagram illustrates the cyclical process of extending a peptide chain on a solid support using the t-Boc protection strategy.

Boc_SPPS_Workflow cluster_0 SPPS Cycle Deprotection 1. t-Boc Deprotection (TFA in DCM) Neutralization 2. Neutralization (DIPEA in DMF) Deprotection->Neutralization Coupling 3. Coupling (Next Boc-Amino Acid) Neutralization->Coupling Wash 4. Wash (DCM/DMF) Coupling->Wash Wash->Deprotection Repeat n times Cleavage Final Cleavage from Resin (e.g., HF) Wash->Cleavage Start Resin with first Boc-Amino Acid Start->Deprotection Purified_Peptide Purified Peptide Cleavage->Purified_Peptide

Caption: A typical cycle in t-Boc solid-phase peptide synthesis (SPPS).

Orthogonal Protection Strategies The ability to deprotect one type of group without affecting another is a key concept in complex organic synthesis.

Orthogonality Molecule Molecule with Multiple Protected Amines Boc_Group t-Boc Group Molecule->Boc_Group Fmoc_Group Fmoc Group Molecule->Fmoc_Group Cbz_Group Cbz Group Molecule->Cbz_Group Acid Mild Acid (e.g., TFA) Boc_Group->Acid Cleaved by Base Base (e.g., Piperidine) Fmoc_Group->Base Cleaved by Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz_Group->Hydrogenolysis Cleaved by Acid->Boc_Group Base->Fmoc_Group Hydrogenolysis->Cbz_Group

Caption: Orthogonality of t-Boc, Fmoc, and Cbz protecting groups.

References

Cleavable vs. Non-Cleavable PEG Linkers for Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design of effective drug delivery systems, particularly for targeted therapies like antibody-drug conjugates (ADCs). The linker, a molecular bridge connecting the therapeutic payload to the delivery vehicle, dictates the stability of the conjugate in circulation and the mechanism of drug release at the target site. Polyethylene glycol (PEG) has been widely incorporated into linker designs to improve the solubility, stability, and pharmacokinetic properties of these conjugates. This guide provides an objective comparison of two primary classes of PEG linkers: cleavable and non-cleavable, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their drug delivery applications.

Fundamental Differences in Mechanism and Properties

The principal distinction between cleavable and non-cleavable PEG linkers lies in their payload release mechanism.[1] Cleavable linkers are designed to be labile and release the payload in response to specific triggers within the target microenvironment, such as changes in pH or the presence of specific enzymes.[1][2] In contrast, non-cleavable linkers form a stable covalent bond, and drug release is dependent on the degradation of the entire conjugate, typically within the lysosome.[1][3][4]

Cleavable PEG Linkers: These "smart" linkers incorporate bioreversible bonds that are stable in systemic circulation but are designed to break under specific physiological conditions found at the disease site.[5] This triggered release mechanism can enhance the therapeutic window by maximizing drug concentration at the target while minimizing systemic exposure.[5]

  • Advantages:

    • Targeted Drug Release: Enables precise release of the payload at the desired site of action.[5][6]

    • Reduced Systemic Toxicity: Minimizes off-target effects by keeping the potent drug inactive until it reaches the target.[5]

    • Bystander Effect: For some cleavable linkers, the released, membrane-permeable drug can diffuse into neighboring target cells, which is particularly advantageous for treating heterogeneous tumors.[1][3]

  • Disadvantages:

    • Potential for Premature Cleavage: Instability in circulation can lead to premature drug release and off-target toxicity.[4]

    • Manufacturing Complexity: The synthesis of linkers with precisely controlled cleavage kinetics can be challenging.[4]

Non-Cleavable PEG Linkers: These linkers provide a stable connection between the drug and the carrier molecule. The release of the active drug metabolite occurs only after the internalization of the conjugate and degradation of the carrier molecule within the lysosome.[1][3][4]

  • Advantages:

    • Exceptional Plasma Stability: The stable bond minimizes the risk of premature drug release, leading to a more predictable pharmacokinetic profile and potentially a wider therapeutic window.[4][7]

    • Simplified Design and Synthesis: The absence of a cleavable moiety simplifies the manufacturing process.[5]

    • Reduced Off-Target Toxicity: The high stability in circulation generally leads to a better safety profile.[4][7]

  • Disadvantages:

    • Dependence on Cellular Internalization and Degradation: Efficacy is reliant on the efficient uptake and lysosomal processing of the entire conjugate by the target cell.

    • Limited Bystander Effect: The released drug-linker-amino acid complex is often charged and less membrane-permeable, which can limit its ability to kill neighboring antigen-negative cells.[1]

Quantitative Performance Data

Direct head-to-head comparisons of cleavable and non-cleavable PEG linkers using the same antibody and payload in a single study are limited in the published literature.[3][5] However, by compiling data from various preclinical studies, we can provide a comparative overview of their performance.

Table 1: In Vitro Cytotoxicity Data of Antibody-Drug Conjugates
Linker TypePayloadCell LineIC50 (ng/mL)Reference
Cleavable (Val-Cit)MMAENCI-N87 (Gastric Cancer)1.5[3]
Non-Cleavable (SMCC)DM1SK-BR-3 (Breast Cancer)3.0[4]
Cleavable (Hydrazone)DoxorubicinMCF-7 (Breast Cancer)~50[8]
Non-Cleavable (Thioether)MMAFKarpas 299 (Lymphoma)0.2[2]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

Table 2: Plasma Stability of Antibody-Drug Conjugates
Linker TypePayloadSpeciesHalf-life (t½) of Conjugated AntibodyReference
Cleavable (Val-Cit)MMAEMouse~3.4 - 12 days[3]
Non-Cleavable (SMCC)DM1Rat>10 days[9]
Cleavable (Disulfide)DM1RatFaster clearance than non-cleavable[10]
Non-Cleavable (Thioether)MMAFMouseSlower clearance than cleavable[2]
Table 3: In Vivo Efficacy of Antibody-Drug Conjugates in Xenograft Models
Linker TypePayloadXenograft ModelOutcomeReference
Cleavable (Val-Cit)MMAENCI-N87 Gastric CancerComplete tumor regression in a portion of animals[11]
Non-Cleavable (SMCC)DM1JIMT-1 Breast CancerSignificant tumor growth inhibition[4]
Cleavable (enzyme-cleavable)MMAESK-OV-3 Ovarian CancerComplete tumor regression[11]
Non-Cleavable (Thioether)MMAFBxPC3 Pancreatic CancerReduced in vivo efficacy compared to a more stable analogue[2]

Signaling Pathways and Mechanisms of Action

The choice of linker directly influences the mechanism by which the cytotoxic payload is released and exerts its therapeutic effect.

Drug_Release_Mechanisms cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization into Target Cell ADC_cleavable->Internalization_c Lysosome_c Lysosome Internalization_c->Lysosome_c Cleavage Linker Cleavage (e.g., by Cathepsin B, low pH, or Glutathione) Lysosome_c->Cleavage Payload_Release_c Release of Unmodified Payload Cleavage->Payload_Release_c Target_Action_c Payload Interacts with Intracellular Target (e.g., Tubulin, DNA) Payload_Release_c->Target_Action_c Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_c->Bystander_Effect ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization into Target Cell ADC_non_cleavable->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Degradation Proteolytic Degradation of the Antibody Lysosome_nc->Degradation Payload_Release_nc Release of Payload- Linker-Amino Acid Metabolite Degradation->Payload_Release_nc Target_Action_nc Metabolite Interacts with Intracellular Target Payload_Release_nc->Target_Action_nc

Caption: Mechanisms of drug release for cleavable and non-cleavable linker ADCs.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug delivery systems employing different linker technologies.

In Vitro Cytotoxicity Assay

This assay determines the concentration of the drug delivery agent required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Culture: Plate target cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the drug conjugate for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: Plot cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the drug conjugate in plasma to predict its in vivo stability.

  • Incubation: Incubate the drug conjugate in plasma from different species (e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 72 hours).[12]

  • Sample Processing: At each time point, precipitate plasma proteins (e.g., with acetonitrile) or use affinity capture to isolate the conjugate.[3]

  • Quantification:

    • Intact Conjugate: Analyze the concentration of the intact conjugate using methods like ELISA or LC-MS.[12]

    • Free Payload: Quantify the concentration of the released (unconjugated) payload in the supernatant by LC-MS/MS.[3]

  • Data Analysis: Determine the half-life (t½) of the conjugate in plasma.

In Vivo Efficacy Study (Xenograft Model)

This study assesses the anti-tumor activity of the drug conjugate in a living organism.

  • Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups and administer the drug conjugate (e.g., intravenously) at a specified dose and schedule. A vehicle control group should be included.

  • Tumor Volume Measurement: Measure tumor volume periodically (e.g., twice a week) using calipers.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Monitor for signs of toxicity, such as weight loss.

Experimental_Workflow Cytotoxicity In Vitro Cytotoxicity (IC50 Determination) Efficacy In Vivo Efficacy (Tumor Growth Inhibition) Cytotoxicity->Efficacy Plasma_Stability In Vitro Plasma Stability (Half-life Measurement) Pharmacokinetics Pharmacokinetic Analysis (ADME Properties) Plasma_Stability->Pharmacokinetics Final_Assessment Comparative Assessment of Efficacy and Safety Start Drug Conjugate (Cleavable vs. Non-Cleavable) Start->Cytotoxicity Start->Plasma_Stability

Caption: A generalized experimental workflow for comparing linker performance.

Logical Framework for Linker Selection

The choice between a cleavable and a non-cleavable PEG linker is a strategic decision that depends on multiple factors related to the target, the payload, and the desired therapeutic outcome.

Linker_Selection_Logic Start Start: Linker Selection Tumor_Type Tumor Heterogeneity? Start->Tumor_Type Payload_Permeability Is the Released Payload Membrane Permeable? Tumor_Type->Payload_Permeability Yes (Heterogeneous) High_Stability Is Maximum Plasma Stability Critical? Tumor_Type->High_Stability No (Homogeneous) Cleavable Consider Cleavable Linker Payload_Permeability->Cleavable Yes Evaluate_Both Evaluate Both Linker Types Payload_Permeability->Evaluate_Both No Non_Cleavable Consider Non-Cleavable Linker High_Stability->Non_Cleavable Yes High_Stability->Evaluate_Both No Evaluate_Both->Cleavable Evaluate_Both->Non_Cleavable

Caption: A decision-making framework for selecting between cleavable and non-cleavable linkers.

Conclusion

The decision between a cleavable and a non-cleavable PEG linker is a critical step in the development of a successful drug delivery system, with significant implications for the therapeutic index of the final product. Cleavable linkers offer the potential for potent, site-specific drug release and a bystander effect, which can be advantageous for treating heterogeneous tumors. However, this comes with the risk of lower plasma stability. Non-cleavable linkers provide enhanced stability and a generally more favorable safety profile but may have reduced efficacy if the target cell's internalization and degradation machinery is not efficient. Ultimately, the optimal linker strategy is context-dependent and should be determined through rigorous preclinical evaluation, considering the specific characteristics of the target antigen, the tumor microenvironment, and the physicochemical properties of the payload. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make data-driven decisions in the design and optimization of next-generation targeted therapeutics.

References

A Comparative Guide to PEGylation Strategies: Maximizing Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation method is a critical determinant of a biopharmaceutical's success. This guide provides an objective comparison of different PEGylation strategies, supported by experimental data, to inform the development of next-generation protein and peptide therapeutics.

Polyethylene glycol (PEG) conjugation, or PEGylation, is a well-established and powerful technique to enhance the therapeutic properties of biomolecules. By covalently attaching PEG chains, a drug's hydrodynamic size is increased, which can lead to a longer circulation half-life, reduced immunogenicity, and improved stability. However, the efficacy of these benefits is highly dependent on the chosen PEGylation strategy. This guide will delve into a comparison of first-generation versus second-generation techniques, linear versus branched PEG structures, and the impact of conjugation chemistry on the final product's performance.

Comparative Efficacy of PEGylation Strategies

The choice of PEGylation strategy directly impacts the pharmacokinetic and pharmacodynamic profile of a therapeutic protein. The following tables summarize quantitative data from studies on PEGylated interferons, a well-documented class of biotherapeutics, to illustrate these differences.

Strategy PEG Moiety Molecule Terminal Half-life (t½) Systemic Exposure (AUC) Key Findings
Branched vs. Linear 40 kDa Branched PEGPeginterferon alfa-2a~50 hours[1]150-fold greater than IFN-β-1b (s.c. injection)[2]Branched PEG significantly prolongs absorption half-life and systemic exposure compared to linear PEG and unmodified interferon.[1][2]
12 kDa Linear PEGPeginterferon alfa-2b~4.6 hours[1]-Linear PEG provides a more modest increase in half-life compared to branched PEG.[1]
Site-Specific vs. Random 20 kDa Site-Specific PEGIFN-alpha2 (M111C analog)26-fold longer than IFN-alpha2[3]-Site-specific attachment preserves more of the protein's native bioactivity.[3]
40 kDa Site-Specific PEGIFN-alpha2 (M111C analog)38-fold longer than IFN-alpha2[3]-Larger PEG moieties in site-specific conjugation further enhance half-life.[3]
40 kDa Random PEGIFN-alpha2--Random PEGylation can lead to heterogeneous products with lower specific activity.[3]

Table 1: Comparison of Pharmacokinetic Parameters for Different PEGylation Strategies.

Strategy PEG Moiety Molecule In Vitro Bioactivity Key Findings
Site-Specific vs. Random Cysteine-reactive PEGInterferon beta-1b11- to 78-fold improved bioactivity compared to unPEGylated parent protein[2]Site-specific PEGylation can unexpectedly enhance in vitro bioactivity.[2]
Amine-reactive PEG (Random)Interferon beta-1b50-fold reduced bioactivity[2]Random modification of lysine (B10760008) residues can significantly decrease bioactivity.[2]
20 kDa Site-Specific PEGIFN-alpha2 (M111C analog)Within 2- to 3-fold of wild type IFN-alpha2[3]Site-specifically PEGylated IFN-alpha2 retains a high level of bioactivity.[3]
40 kDa Site-Specific PEGIFN-alpha2 (M111C analog)Within 2- to 3-fold of wild type IFN-alpha2[3]Larger site-specific PEGs also maintain high bioactivity.[3]
40 kDa Random PEGIFN-alpha27- to 10-fold lower than site-specific PEGylated IFN-alpha2[3]Randomly PEGylated IFN-alpha2 shows significantly lower bioactivity.[3]

Table 2: Comparison of In Vitro Bioactivity for Different PEGylation Strategies.

Key Experimental Methodologies

Accurate assessment of PEGylation efficacy relies on a suite of well-defined analytical and functional assays. Below are detailed protocols for essential experiments.

Protocol 1: Site-Specific Thiol-Reactive PEGylation

This protocol describes the site-specific attachment of a PEG-maleimide to a protein containing a free cysteine residue.

Materials:

  • Cysteine-containing protein

  • PEG-Maleimide reagent

  • Reaction Buffer: Phosphate buffer (pH 6.5-7.0) containing EDTA to prevent disulfide bond formation.

  • Quenching reagent: Free cysteine or β-mercaptoethanol

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG-Maleimide Preparation: Immediately before use, dissolve the PEG-maleimide reagent in the reaction buffer.

  • Reaction Incubation: Add a 5- to 20-fold molar excess of the PEG-maleimide solution to the protein solution. Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1-2 hours.

  • Quenching: Add an excess of the quenching reagent (e.g., free cysteine) to the reaction mixture to consume any unreacted PEG-maleimide.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion or ion-exchange chromatography.

  • Characterization: Analyze the purified product using SDS-PAGE and mass spectrometry to confirm successful conjugation and purity.

Protocol 2: SDS-PAGE Analysis of PEGylated Proteins

This protocol outlines the separation of PEGylated proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to assess the extent of PEGylation.

Materials:

  • Polyacrylamide gels (appropriate percentage for the size of the protein and PEG)

  • 2X Laemmli Sample Buffer

  • 10X Tris-Glycine-SDS Running Buffer

  • Protein Molecular Weight Marker

  • Coomassie Brilliant Blue R-250 staining solution and destaining solution

  • Vertical gel electrophoresis apparatus and power supply

Procedure:

  • Sample Preparation: Mix the protein sample with an equal volume of 2X Laemmli Sample Buffer. Heat the mixture at 95°C for 5 minutes to denature the proteins.[4]

  • Gel Loading: Load the denatured protein samples and a molecular weight marker into the wells of the polyacrylamide gel.[5]

  • Electrophoresis: Assemble the electrophoresis apparatus and fill the chambers with 1X Tris-Glycine-SDS Running Buffer. Run the gel at a constant voltage until the dye front reaches the bottom.[5]

  • Staining: After electrophoresis, immerse the gel in Coomassie Brilliant Blue staining solution with gentle agitation.[5]

  • Destaining: Transfer the gel to a destaining solution until the protein bands are clearly visible against a clear background.[5]

  • Analysis: Visualize the protein bands. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as bands with a higher apparent molecular weight.

Protocol 3: In Vitro Cell Proliferation Assay for PEGylated Interferon

This protocol is used to determine the biological activity of PEGylated interferon by measuring its effect on the proliferation of a cancer cell line.

Materials:

  • Human liver cancer cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • PEGylated interferon and unmodified interferon standards

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1x10⁴ cells per well and allow them to adhere overnight.[6]

  • Treatment: Treat the cells with increasing concentrations of PEGylated interferon or unmodified interferon for 48 hours.[6]

  • MTT Assay: Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the concentration of interferon that inhibits cell proliferation by 50% (IC50).

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Characterization Protein Therapeutic Protein Reaction PEGylation Reaction (e.g., Thiol-Specific) Protein->Reaction PEG Activated PEG Reagent PEG->Reaction Purification Chromatography (SEC or IEX) Reaction->Purification SDSPAGE SDS-PAGE Purification->SDSPAGE MassSpec Mass Spectrometry Purification->MassSpec Activity In Vitro Bioactivity Assay Purification->Activity PK In Vivo PK Study Purification->PK

General workflow for PEGylation and assessment.

G cluster_strategy PEGylation Strategy cluster_outcome Performance Outcome FirstGen First-Generation (Random, Linear) PK Improved Pharmacokinetics (Longer Half-life) FirstGen->PK Moderate Improvement ReducedActivity Reduced Bioactivity FirstGen->ReducedActivity Heterogeneity Product Heterogeneity FirstGen->Heterogeneity SecondGen Second-Generation (Site-Specific, Branched) SecondGen->PK Significant Improvement Activity Preserved/Enhanced Bioactivity SecondGen->Activity Homogeneity Product Homogeneity SecondGen->Homogeneity

Relationship between PEGylation strategy and outcome.

References

A Comparative Guide to the Application of t-Boc-Amido-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of targeted therapeutics and drug delivery, the choice of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools due to their ability to enhance solubility, reduce immunogenicity, and improve the overall performance of complex biomolecules.[1][2][] This guide provides a comprehensive comparison of tert-butyloxycarbonyl (t-Boc)-amido-PEG linkers with other PEG alternatives, supported by experimental data and detailed methodologies for their application. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in the design of antibody-drug conjugates (ADCs), proteolysis targeting chimeras (PROTACs), and other targeted therapies.

The Versatility of t-Boc-Amido-PEG Linkers

t-Boc-amido-PEG linkers are heterobifunctional molecules that incorporate three key features: a t-Boc protected amine, a hydrophilic PEG spacer, and a terminal reactive group.[4] The t-Boc protecting group provides a stable yet readily cleavable mask for a primary amine, allowing for controlled, stepwise conjugation.[1][5] This protecting group is stable under a variety of reaction conditions but can be efficiently removed under acidic conditions to reveal a primary amine for subsequent modification.[5][6] The PEG spacer enhances aqueous solubility, reduces aggregation, and provides a flexible connection between the conjugated moieties, which is crucial for optimizing biological activity.[2][4] The terminal reactive group, which can be an NHS ester, an azide, a bromine, or other functionalities, dictates the conjugation chemistry that can be employed.[5][7]

Comparison of t-Boc-Amido-PEG Linkers with Alternatives

The selection of an appropriate PEG linker is a multifaceted decision that significantly impacts the performance of bioconjugates.[1] Key considerations include the desired length of the spacer, the required conjugation chemistry, and whether a cleavable or non-cleavable linker is more appropriate for the specific application.

Impact of PEG Linker Length and Structure

The length of the PEG chain is a critical parameter, particularly in the design of PROTACs, as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] In the context of ADCs, the length and architecture of the PEG linker can influence stability and pharmacokinetics. For instance, one study found that amide-coupled ADCs with two pendant 12-unit PEG chains exhibited enhanced stability and slower clearance rates compared to a linear 24-unit PEG linker.[1] This highlights that both the length and the structural arrangement of the PEG linker are key optimization parameters.

Comparison of Terminal Functional Groups

The terminal functional group on the PEG linker determines the conjugation strategy. The following table provides a comparison of common terminal groups found on t-Boc-amido-PEG linkers and their alternatives.

Linker TypeReactive Group 1Reactive Group 2Resulting LinkageKey Features & Applications
t-Boc-N-amido-PEG-Br t-Boc protected amineBromoAmineThe alkyl bromide is a reactive handle for nucleophilic substitution, enabling covalent attachment to moieties containing thiol or amine groups.[1][4]
t-Boc-N-amido-PEG-NHS ester t-Boc protected amineN-Hydroxysuccinimide esterAmideReacts with primary amines to form a stable amide bond.[7] Widely used for conjugating to lysine (B10760008) residues in proteins.
t-Boc-N-amido-PEG-Azide t-Boc protected amineAzideTriazoleUsed in "click chemistry" (CuAAC or SPAAC) for highly specific and efficient conjugation to alkyne-containing molecules.[5][7]
Maleimide-PEG-NHS Ester MaleimideN-Hydroxysuccinimide esterThioether, AmideEnables site-specific conjugation to thiol groups (e.g., cysteine residues) and amine groups.[7]

Quantitative Data Summary

While direct, head-to-head comparative studies of a single t-Boc-amido-PEG linker against a wide array of alternatives in a unified system are not extensively available in the public domain, performance characteristics can be inferred from various studies that have systematically altered PEG linker properties.[1] The following table summarizes key quantitative data for commercially available t-Boc-N-amido-PEG10 derivatives.

Product NameMolecular Weight ( g/mol )PurityCAS Number
t-Boc-N-amido-PEG10-acid~629.74≥95%2410598-01-3
t-Boc-N-amido-PEG10-amine~600.77≥98%1347704-59-9
t-Boc-N-amido-PEG10-NHS ester~726.81≥95%2055040-78-1
t-Boc-N-amido-PEG10-azide~614.75≥95%Not available

Note: Data is compiled from commercially available sources and may vary between suppliers.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of t-Boc-amido-PEG linkers. The following are representative protocols for key experimental procedures.

Synthesis of a PROTAC using t-Boc-N-amido-PEG10-Br

This protocol outlines a two-step process for synthesizing a PROTAC, starting with the conjugation of a protein of interest (POI) binding ligand to the linker, followed by deprotection and conjugation to an E3 ligase ligand.

Step 1: First Conjugation

  • React the POI-binding ligand, which contains a suitable nucleophile (e.g., a thiol or amine), with t-Boc-N-amido-PEG10-Br in an appropriate solvent such as DMF or DMSO.

  • Add a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, purify the resulting intermediate (POI-Linker-Boc) using flash column chromatography or preparative HPLC.[1]

Step 2: Deprotection and Second Conjugation

  • Remove the Boc protecting group by treating the purified intermediate with an acid, typically trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM).[1]

  • Following deprotection, conjugate the resulting amine-terminated intermediate with the E3 ligase ligand.

Conjugation with t-Boc-N-amido-PEG10-NHS ester

This protocol describes the reaction of an NHS ester-functionalized linker with an amine-containing target molecule.

  • Dissolution: Immediately before use, dissolve the t-Boc-N-amido-PEG10-NHS ester in an anhydrous organic solvent such as DMF or DMSO.[5]

  • Reaction: Dissolve the amine-containing target molecule in a suitable buffer, typically with a pH between 7.2 and 8.5 (e.g., PBS or sodium bicarbonate buffer).[5]

  • Add the NHS ester solution to the target molecule solution with gentle mixing. The molar ratio of NHS ester to the target molecule may need to be optimized.[5]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Purification: Purify the resulting conjugate to remove unreacted linker and byproducts using methods such as dialysis, size-exclusion chromatography, or HPLC.[5]

"Click Chemistry" with t-Boc-N-amido-PEG10-azide (CuAAC)

This protocol details the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

  • Reactant Preparation: Dissolve the t-Boc-N-amido-PEG10-azide and the alkyne-containing molecule in a suitable solvent mixture, which can include water and organic co-solvents like t-butanol or DMSO.[5]

  • Catalyst Preparation: Prepare a stock solution of a copper(II) sulfate (B86663) (CuSO4) and a separate stock solution of a reducing agent, typically sodium ascorbate (B8700270). A copper-stabilizing ligand such as TBTA or THPTA is often used to improve reaction efficiency.[5]

  • Reaction: Add the copper(II) sulfate and the ligand (if used) to the reaction mixture. Initiate the reaction by adding the sodium ascorbate solution.[5]

  • Stir the reaction at room temperature for 1-12 hours.[5]

  • Purification: Purify the triazole-linked conjugate using appropriate chromatographic techniques.[5]

Visualizing the Workflow

The following diagrams illustrate the key steps in the application of t-Boc-amido-PEG linkers.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Deprotection & Second Conjugation POI_Ligand POI-Binding Ligand (with Nucleophile) Reaction1 Nucleophilic Substitution POI_Ligand->Reaction1 Linker t-Boc-amido-PEG-Br Linker->Reaction1 Intermediate POI-Linker-Boc Reaction1->Intermediate Deprotection Acidic Deprotection (TFA) Intermediate->Deprotection Amine_Intermediate POI-Linker-NH2 Deprotection->Amine_Intermediate Reaction2 Conjugation Amine_Intermediate->Reaction2 E3_Ligand E3 Ligase Ligand E3_Ligand->Reaction2 PROTAC Final PROTAC Reaction2->PROTAC

Caption: Workflow for PROTAC synthesis using a t-Boc-amido-PEG linker.

NHS_Ester_Conjugation Linker_NHS t-Boc-amido-PEG-NHS ester Reaction_Mix Mix in Buffer (pH 7.2-8.5) Linker_NHS->Reaction_Mix Target_Molecule Amine-Containing Target Molecule Target_Molecule->Reaction_Mix Incubation Incubate (RT or 4°C) Reaction_Mix->Incubation Purification Purify Conjugate Incubation->Purification Final_Conjugate t-Boc-amido-PEG-Target Purification->Final_Conjugate

Caption: Experimental workflow for NHS ester conjugation.

Click_Chemistry_Workflow Linker_Azide t-Boc-amido-PEG-Azide Reaction CuAAC Reaction Linker_Azide->Reaction Alkyne_Molecule Alkyne-Containing Molecule Alkyne_Molecule->Reaction Catalyst_Mix Cu(II)SO4 + Reductant (+ Ligand) Catalyst_Mix->Reaction Final_Product Triazole-Linked Conjugate Reaction->Final_Product

Caption: Workflow for Copper-catalyzed "Click Chemistry" (CuAAC).

Conclusion

The t-Boc-amido-PEG linker platform offers a versatile and powerful tool for the construction of complex bioconjugates. The ability to precisely control the conjugation strategy through the use of a protecting group, combined with the beneficial properties of the PEG spacer, makes these linkers highly valuable in the development of next-generation therapeutics.[1] By carefully considering the linker length, architecture, and terminal functionality, researchers can optimize the performance of their bioconjugates for a wide range of applications in medicine and biotechnology. The experimental protocols provided herein offer a solid foundation for the practical implementation of these linkers in a research and development setting.

References

The Role of t-Boc-amido-PEG10-acid in Successful Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and overall performance. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance solubility, stability, and pharmacokinetic properties of bioconjugates.[1] This guide provides an objective comparison of t-Boc-amido-PEG10-acid and its derivatives with other linker alternatives, supported by experimental data and detailed methodologies.

This compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (t-Boc) protected amine, a ten-unit polyethylene glycol (PEG10) chain, and a terminal carboxylic acid. The t-Boc protecting group allows for controlled, stepwise conjugation, as it is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine for subsequent modification.[1] The hydrophilic PEG10 spacer enhances the water solubility of the entire molecule, reduces aggregation, and provides a flexible connection between the conjugated moieties.[1]

Comparison of Physicochemical and In Vitro Performance of PEG10 vs. Hydrophobic Linkers

The incorporation of a hydrophilic linker like a PEG10-acid significantly enhances the aqueous solubility and reduces the aggregation propensity of ADCs, particularly those with hydrophobic payloads. In contrast, hydrophobic linkers like SMCC can contribute to ADC aggregation, which may lead to faster clearance and potential immunogenicity.[2]

Parameterm-PEG10-acid LinkerSMCC LinkerRationale
Hydrophilicity HighLowThe ethylene (B1197577) glycol units in the m-PEG10-acid linker increase its water solubility. The cyclohexane (B81311) and succinimide (B58015) moieties in SMCC are hydrophobic.[2]
ADC Aggregation LowHighIncreased hydrophilicity prevents the aggregation of ADCs, especially with hydrophobic drugs.[2]
In Vitro Plasma Stability HighModerateThe amide bond formed by the acid group is highly stable. The thioether bond formed by SMCC is also stable, but the overall hydrophobicity can lead to faster clearance.[2]

Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker in a PROTAC is a critical determinant of its ability to induce the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3]

Systematic studies have demonstrated that the length of the PEG linker has a significant impact on the ability of PROTACs to degrade target proteins. While a comprehensive head-to-head comparison of a complete series is not always available in a single study, data compiled from various sources on BRD4 degradation shows clear trends.

PROTAC LinkerDC50 (nM)Dmax (%)
0 PEG units< 0.5 µM-
1-2 PEG units> 5 µM-
4-5 PEG units< 0.5 µM-

Note: Data compiled from a study on BRD4-targeting PROTACs.[4] DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation.

In a study on estrogen receptor (ERα)-targeting PROTACs, a 16-atom chain length was found to be optimal for ER degradation.[1] This highlights that there is an optimal "linker length window" for effective protein degradation, which needs to be determined empirically for each target and E3 ligase pair.[1]

Comparative Pharmacokinetics of PEGylated vs. Non-PEGylated ADCs

The enhanced hydrophilicity imparted by PEG linkers translates to superior pharmacokinetic (PK) properties. ADCs with PEG linkers generally exhibit a longer plasma half-life and lower clearance rates compared to those with hydrophobic linkers.[2]

ParameterADC with m-PEG10-acid LinkerADC with SMCC LinkerRationale
Plasma Half-life (t½) LongerShorterThe hydrophilic PEG chain reduces clearance by the reticuloendothelial system.[2]
Clearance (CL) LowerHigherReduced non-specific uptake and aggregation lead to lower clearance rates for PEGylated ADCs.[2]

A study on miniaturized ADCs with PEG4K and PEG10K linkers found that the longer PEG10K linker significantly prolonged the circulation half-life, which in turn led to improved tumor growth inhibition, despite a reduction in in vitro cytotoxicity.[1]

Comparison with Non-PEG Linker Alternatives

While PEG linkers are widely used, alternatives such as alkyl chains are also common in PROTAC design. The choice of linker can impact a PROTAC's metabolic stability and its ability to induce a productive ternary complex.[5]

Linker TypeAdvantagesDisadvantages
PEG Linkers - Enhanced aqueous solubility[5]- Improved cell permeability[5]- Can be tuned for optimal length[5]- Potential for reduced metabolic stability[5]- Can be more synthetically challenging and costly than alkyl linkers[5]
Alkyl Linkers - Synthetically accessible and chemically stable[5]- Provide a degree of flexibility- Can be hydrophobic, limiting aqueous solubility and cellular uptake[5]

Experimental Protocols

General Protocol for EDC/NHS Coupling with this compound

This protocol describes the conjugation of this compound to a primary amine-containing molecule.

1. Activation of Carboxylic Acid:

  • Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Add 1.1 equivalents of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

  • Add 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

2. Coupling to Amine:

  • Dissolve the amine-containing target molecule in a suitable buffer, typically with a pH between 7.2 and 8.5 (e.g., PBS).

  • Add the activated NHS ester solution to the target molecule solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

3. Purification:

  • Purify the resulting conjugate using methods such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted linker and byproducts.

Western Blot for Protein Degradation Analysis

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[6]

1. Cell Treatment:

  • Seed cells in multi-well plates and treat with a range of PROTAC concentrations for a set duration (e.g., 24 hours).[6]

2. Cell Lysis and Protein Quantification:

  • Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[6]

3. SDS-PAGE and Transfer:

  • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[6]

4. Immunoblotting and Detection:

  • Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β-actin).

  • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]

5. Quantification:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to calculate DC50 and Dmax values.[6]

Visualizing Workflows and Pathways

experimental_workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification a1 This compound a2 EDC, NHS a1->a2 Anhydrous Solvent a3 Activated NHS Ester a2->a3 1-4h, RT c1 Amine-containing Biomolecule a3->c1 c2 Bioconjugate c1->c2 pH 7.2-8.5 1-2h, RT or 4°C O/N p1 Purified Bioconjugate c2->p1 Dialysis / SEC / HPLC

Caption: General workflow for bioconjugation using this compound.

protac_pathway cluster_protac PROTAC Action protac PROTAC (Target Binder - PEG10 Linker - E3 Ligase Ligand) poi Target Protein (POI) protac->poi e3 E3 Ubiquitin Ligase protac->e3 ternary Ternary Complex (POI-PROTAC-E3) poi->ternary e3->ternary ub_poi Polyubiquitinated POI ternary->ub_poi ub Ubiquitin ub->ternary Ubiquitination proteasome Proteasome ub_poi->proteasome Recognition degradation Degradation Products proteasome->degradation

Caption: PROTAC-mediated protein degradation pathway facilitated by a PEG10 linker.

References

Safety Operating Guide

Navigating the Disposal of t-Boc-amido-PEG10-acid: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Disposal Principle: Compliance and Consultation

The fundamental principle for the disposal of t-Boc-amido-PEG10-acid is to adhere to all federal, state, and local regulations.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to receive specific guidance tailored to your location and facility.[1]

Personal Protective Equipment (PPE) for Handling and Disposal

The use of appropriate personal protective equipment is crucial to minimize exposure and ensure safety during the handling and disposal of this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.
Body Protection Laboratory CoatA fully buttoned, long-sleeved lab coat. A chemical-resistant apron is advised for larger quantities.
Respiratory Protection Fume HoodAll handling of the compound, especially if it is a powder or in solution, should be in a certified chemical fume hood.[2]

Step-by-Step Disposal Protocol

  • Initial Assessment : Determine if the this compound waste is contaminated with other hazardous materials. This will dictate the appropriate waste stream.

  • Waste Segregation : Do not mix with incompatible waste streams. Keep the this compound waste in a dedicated, sealed, and clearly labeled container.

  • Containerization : Use a suitable, sealed container for the hazardous waste.[2]

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Recommended storage for the pure compound is at -20°C.[3][4][5][6]

  • Consult EHS : Contact your institution's EHS office for specific collection and disposal procedures. They will provide guidance on the final disposal method, which may include incineration or other approved chemical waste treatment processes.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is necessary to mitigate risks.[1]

Spill Response:

  • Evacuate : Immediately clear the area of all personnel.[1]

  • Protect Yourself : Wear the appropriate PPE, including respiratory protection if necessary.[1]

  • Containment : Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[1]

  • Collection : Carefully collect the absorbed material into a sealed container for proper disposal as hazardous waste.[1][2]

  • Decontamination : Clean the spill area with a suitable solvent, followed by washing with soap and water.[1]

  • Report : Inform your institution's EHS department about the spill immediately.[2]

Exposure Response:

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact : Immediately wash the affected area with soap and water and remove any contaminated clothing.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have This compound Waste is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated consult_ehs Consult Institutional EHS for specific waste stream guidance is_contaminated->consult_ehs Yes segregate_waste Segregate waste into a dedicated, sealed, and labeled container is_contaminated->segregate_waste No consult_ehs->segregate_waste label_container Label container: 'Hazardous Waste' 'this compound' Accumulation Date segregate_waste->label_container store_waste Store in a designated, secure, and ventilated area label_container->store_waste contact_ehs_pickup Contact EHS for waste pickup and final disposal store_waste->contact_ehs_pickup end End: Proper Disposal Achieved contact_ehs_pickup->end

References

Personal protective equipment for handling t-Boc-amido-PEG10-acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for t-Boc-amido-PEG10-acid

Physicochemical and Hazard Data

Proper handling of this compound begins with an understanding of its properties and potential hazards. This compound is a polyethylene (B3416737) glycol (PEG) linker containing a terminal carboxylic acid and a Boc-protected amino group.[3][4] The PEG spacer enhances its solubility in aqueous media.[1][3][4]

PropertyValue / InformationSource
CAS Number 2410598-01-3[4][5][6][7]
Molecular Formula C28H55NO14[4][7]
Molecular Weight ~629.7 g/mol [4][5]
Physical State Solid[2]
Purity ≥95%[5]
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[2] The hydrophilic PEG spacer increases solubility in aqueous media.[3][4]BroadPharm, MedKoo Biosciences
Storage Store at -20°C in a sealed container, protected from light and moisture.[3][8] Allow the vial to equilibrate to room temperature before opening to limit moisture exposure.[8]Vector Labs, MedKoo Biosciences
Known Hazards Causes skin and eye irritation.[6] May cause respiratory irritation.[6] Handle with care, assuming it may be hazardous upon inhalation, ingestion, or skin contact.[1]Apollo Scientific, Benchchem
Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against potential splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.[1][2][9]Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[9]
Body Protection A laboratory coat, buttoned to cover as much skin as possible.[1][2][9]Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended if dust or aerosols may be generated.[1]Engineering controls like a chemical fume hood should be the primary means of controlling inhalation exposure.[1]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is vital for the safe handling of this compound.

Preparation and Weighing:

  • Work Area Preparation : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Equilibration : Before use, allow the sealed vial of the compound to warm to room temperature to prevent condensation of moisture, which can affect its integrity.[1][8]

  • Weighing : Carefully weigh the desired amount of the solid compound in the chemical fume hood.

Dissolution:

  • Solvent Selection : Dissolve the compound in an appropriate anhydrous solvent, such as DMSO or DMF.[1][5]

  • Procedure : In the fume hood, add the solvent to the weighed compound and mix gently until fully dissolved.

  • Storage of Stock Solution : Store the resulting stock solution at -20°C under an inert atmosphere.[1]

Emergency and Spill Management

In the event of a spill or exposure, immediate and appropriate action is necessary.

IncidentResponse Protocol
Spill 1. Evacuate the immediate area.[1] 2. Wear appropriate PPE, including respiratory protection if necessary.[1] 3. Absorb the spill with an inert material like vermiculite (B1170534) or sand.[1][2] 4. Collect the absorbed material into a sealed, labeled hazardous waste container.[1][2] 5. Clean the spill area with a suitable solvent, followed by soap and water.[1]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1] 2. Seek medical attention.[1]
Skin Contact 1. Immediately wash the affected area with soap and water.[1] 2. Remove contaminated clothing.[1] 3. Seek medical attention if irritation persists.[1]
Inhalation 1. Move to fresh air.[1] 2. If breathing is difficult, administer oxygen.[1] 3. Seek medical attention.[1]
Ingestion 1. Do not induce vomiting.[1] 2. Rinse mouth with water.[1] 3. Seek immediate medical attention.[1]
Disposal Plan

Proper disposal of this compound and associated waste is critical for environmental and laboratory safety.

Waste Segregation and Collection:

  • Solid Waste : Collect unused solid this compound and any contaminated disposable items (e.g., pipette tips, weigh boats, gloves) in a dedicated and clearly labeled hazardous waste container.[2]

  • Liquid Waste : If the compound is dissolved in a solvent, collect it in a designated container for chemical waste.[2] Do not mix with other waste streams unless permitted by your institution's guidelines.[2]

Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[2] The container must remain closed when not in use.[2]

Final Disposal:

  • Do not dispose of this compound down the drain.[2]

  • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]

Visualized Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal Don_PPE 1. Don Appropriate PPE Prepare_Hood 2. Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Equilibrate 3. Equilibrate Vial to Room Temp Prepare_Hood->Equilibrate Weigh 4. Weigh Compound Equilibrate->Weigh Dissolve 5. Dissolve in Anhydrous Solvent Weigh->Dissolve Use_in_Experiment 6. Use in Experiment Dissolve->Use_in_Experiment Segregate_Waste 7. Segregate Solid & Liquid Waste Use_in_Experiment->Segregate_Waste Label_Container 8. Label Hazardous Waste Container Segregate_Waste->Label_Container Arrange_Pickup 9. Arrange for EHS Pickup Label_Container->Arrange_Pickup

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.